molecular formula C16H19NO4 B1397237 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate CAS No. 1187830-86-9

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Cat. No.: B1397237
CAS No.: 1187830-86-9
M. Wt: 289.33 g/mol
InChI Key: CXANTJFZKVKKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9) is a high-purity synthetic intermediate with the molecular formula C16H19NO4 and a molecular weight of 289.33 g/mol . This diester derivative of 1H-isoquinoline is characterized by a tert-butyl ester at the 2-position and a methyl ester at the 4-position, a configuration that makes it a valuable scaffold in organic and medicinal chemistry research . Its primary research value lies in its role as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles. Compounds within the dihydroisoquinoline family are frequently employed in dearomatizing cyclization reactions, a key strategy for rapidly building molecular complexity from simple starting materials to create novel, drug-like fused bicyclic structures . As such, this compound is an essential reagent for chemists working in drug discovery, particularly in the development of new pharmacologically active agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 1H-isoquinoline-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANTJFZKVKKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718484
Record name 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-86-9
Record name 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline are integral to the development of therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[3][4] The precise functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological properties. The target of this guide, this compound, is a functionalized 1,2-dihydroisoquinoline. The presence of a Boc protecting group on the nitrogen atom enhances its stability and utility in further synthetic transformations, while the methyl and carboxylate substituents on the heterocyclic ring offer potential points for diversification and interaction with biological targets.[5] This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable compound, intended for researchers and professionals in drug discovery and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

A direct, one-pot synthesis of this compound is not prominently described in the literature, necessitating a multi-step approach. Our retrosynthetic strategy deconstructs the target molecule into more readily available precursors.

The key disconnections are at the N-Boc and C4-carboxylate groups. This leads to a plausible forward synthesis commencing with a substituted isoquinoline, followed by reduction, N-protection, and finally, C4-carboxylation.

Retrosynthesis Target 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Intermediate3 N-Boc-1,2-dihydro-4-methylisoquinoline Target->Intermediate3 Methyl Carboxylation Intermediate2 1,2-Dihydro-4-methylisoquinoline Intermediate3->Intermediate2 N-Boc Protection Intermediate1 4-Methylisoquinoline Intermediate2->Intermediate1 Reduction Precursors Commercially Available Starting Materials Intermediate1->Precursors Heck Reaction/ Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail a robust, four-stage synthetic pathway:

  • Stage 1: Synthesis of the 4-methylisoquinoline core.

  • Stage 2: Selective reduction to 1,2-dihydro-4-methylisoquinoline.

  • Stage 3: Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

  • Stage 4: Regioselective carboxylation at the C4 position.

Stage 1: Synthesis of 4-Methylisoquinoline

The initial and crucial step is the construction of the 4-methylisoquinoline scaffold. A highly efficient method for this is a one-pot, palladium-catalyzed Heck reaction followed by intramolecular cyclization.[6] This approach offers good yields and tolerates a variety of functional groups.

Reaction Scheme:

Stage1 Reactant1 2-Bromobenzaldehyde Product 4-Methylisoquinoline Reactant1->Product Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMF, 120 °C Reactant2 N-Boc-allylamine Reactant2->Product

Caption: Synthesis of 4-methylisoquinoline.

Experimental Protocol: One-Pot Synthesis of 4-Methylisoquinoline[6]
  • To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), N-Boc-allylamine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 4-methylisoquinoline.

Reagent/ParameterQuantity/Value
2-Bromobenzaldehyde1.0 mmol
N-Boc-allylamine1.2 mmol
Pd(OAc)₂0.05 mmol
P(o-tol)₃0.1 mmol
Cs₂CO₃2.0 mmol
Anhydrous DMF5 mL
Temperature120 °C
Reaction Time12 hours
Typical Yield 70-85%

Stage 2: Reduction to 1,2-Dihydro-4-methylisoquinoline

The selective reduction of the isoquinoline ring to a 1,2-dihydroisoquinoline is a critical step. This can be achieved using a variety of reducing agents. A common and effective method is the use of a hydride source, such as sodium borohydride, often in the presence of an acylating agent to form a Reissert-type intermediate that is then reduced. A more direct approach involves a controlled reduction. For the purpose of this guide, we will adapt a procedure for the reduction of isoquinolines.[2]

Reaction Scheme:

Stage2 Reactant 4-Methylisoquinoline Product 1,2-Dihydro-4-methylisoquinoline Reactant->Product 1. (Boc)₂O, Et₃N, DCM 2. NaBH₄, MeOH

Caption: Reduction of 4-methylisoquinoline.

Experimental Protocol: Reduction of 4-Methylisoquinoline
  • Dissolve 4-methylisoquinoline (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol).

  • Stir the mixture at room temperature for 1 hour to form the N-Boc isoquinolinium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanol (5 mL) followed by the portion-wise addition of sodium borohydride (1.5 mmol).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, 1,2-dihydro-4-methylisoquinoline, is often used in the next step without further purification.

Reagent/ParameterQuantity/Value
4-Methylisoquinoline1.0 mmol
(Boc)₂O1.2 mmol
Triethylamine1.5 mmol
Sodium Borohydride1.5 mmol
DCM / Methanol10 mL / 5 mL
Temperature0 °C to RT
Reaction Time4 hours
Typical Yield High (often quantitative)

Stage 3: N-Boc Protection

The protection of the secondary amine in the 1,2-dihydroisoquinoline ring is essential for controlling the regioselectivity of the subsequent carboxylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8]

Reaction Scheme:

Stage3 Reactant 1,2-Dihydro-4-methylisoquinoline Product tert-Butyl 4-methyl-1,2-dihydroisoquinoline- 2(1H)-carboxylate Reactant->Product (Boc)₂O, Et₃N, DCM, RT Stage4 Reactant tert-Butyl 4-methyl-1,2-dihydroisoquinoline- 2(1H)-carboxylate Product 2-tert-Butyl 4-methyl isoquinoline- 2,4(1H)-dicarboxylate Reactant->Product 1. n-BuLi, THF, -78 °C 2. Methyl Chloroformate

Sources

An In-depth Technical Guide to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Introduction: In the landscape of medicinal chemistry, the isoquinoline core represents a privileged scaffold, forming the basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of modern drug discovery. This technical guide delves into the chemical properties of a unique derivative, 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , a compound poised for exploration in the development of novel therapeutics.

The introduction of a bulky tert-butoxycarbonyl (Boc) group at the 2-position serves not only as a crucial protecting group during synthesis but also significantly influences the molecule's conformational rigidity and lipophilicity. Concurrently, the methyl carboxylate at the 4-position provides a versatile handle for further chemical elaboration, opening avenues for the creation of diverse compound libraries. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising molecule, from its fundamental properties to its synthesis and potential applications.

Core Chemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. Below is a summary of the key computed and experimental properties for this compound and related structures.

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol [1]
CAS Number 170097-66-2 (for a related isomer)[1]
Appearance
Melting Point
Boiling Point
Solubility

Synthesis and Chemical Reactivity

The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing access to this core structure. The target compound, this compound, can be envisioned to be synthesized through a multi-step sequence, likely involving the protection of the nitrogen, followed by functionalization of the isoquinoline ring.

Proposed Synthetic Workflow

A plausible synthetic route would involve the initial formation of the tetrahydroisoquinoline core, followed by N-protection and subsequent C4-functionalization. Key synthetic strategies that could be employed include the Pictet-Spengler reaction or the Bischler-Napieralski reaction to construct the isoquinoline skeleton.

G A β-Phenylethylamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D Tetrahydroisoquinoline Core C->D F N-Boc Protection D->F E Di-tert-butyl dicarbonate (Boc)₂O E->F G N-Boc Tetrahydroisoquinoline F->G H Oxidation G->H I Dihydroisoquinoline H->I K C4-Carboxylation I->K J Carboxylation Reagent (e.g., Methyl Chloroformate) J->K L Target Molecule K->L

Caption: Proposed synthetic workflow for this compound.

Reactivity Insights

The reactivity of this compound is dictated by its functional groups. The tert-butoxycarbonyl group is susceptible to cleavage under acidic conditions, deprotecting the nitrogen and allowing for further derivatization at this position. The methyl ester at the 4-position can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. The aromatic ring of the isoquinoline core is amenable to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Spectroscopic Characterization

While specific spectroscopic data for the title compound is not available, we can predict the expected signals based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The methyl protons of the ester would appear as a singlet around 3.7-3.9 ppm. The protons on the isoquinoline core would appear in the aromatic region (7-8.5 ppm) and the aliphatic region (2.5-5 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution and stereochemistry.

  • ¹³C NMR: The carbon NMR would show a quaternary carbon for the tert-butyl group around 80 ppm and the carbonyl of the Boc group around 155 ppm. The methyl carbon of the ester would be around 52 ppm, and the ester carbonyl around 165-170 ppm. The carbons of the isoquinoline ring would appear in the range of 25-60 ppm for the aliphatic carbons and 120-150 ppm for the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (291.34 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Potential Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules. The isoquinoline scaffold is a known pharmacophore for a variety of biological targets, including but not limited to:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The isoquinoline nucleus is found in several compounds with antibacterial and antifungal properties.

  • Neurological Agents: Substituted isoquinolines have been explored as ligands for various receptors and transporters in the central nervous system, with potential applications in treating neurodegenerative diseases and psychiatric disorders.

The presence of the methyl ester at the 4-position allows for the introduction of a wide range of substituents through amide coupling or other transformations, enabling the exploration of the structure-activity relationship (SAR) around this part of the molecule.

Conclusion

While "this compound" itself is not a widely documented compound, its structural features suggest it is a valuable building block for medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of the isoquinoline scaffold. The versatility of its functional groups offers significant opportunities for the development of new chemical entities with therapeutic potential. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" CAS 1187830-86-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate (CAS 1187830-86-9)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] This document outlines the compound's physicochemical properties, proposes a detailed, literature-grounded synthetic pathway with mechanistic rationale, and describes the expected analytical characterization data. Furthermore, it explores the molecule's reactivity and potential applications in drug discovery, offering field-proven insights for professionals in the field.

Compound Identification and Physicochemical Properties

This compound is a substituted 1,2-dihydroisoquinoline derivative. The structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and both a methyl ester and a methyl group at the C4 position, creating a quaternary stereocenter. These features make it a valuable and structurally complex building block.

Table 1: Physicochemical and Registry Information

Property Value Source
CAS Number 1187830-86-9 [2]
Molecular Formula C₁₆H₁₉NO₄ [2]
Molecular Weight 289.33 g/mol [2]
IUPAC Name Methyl 2-(tert-butoxycarbonyl)-4-methyl-1,2-dihydroisoquinoline-4-carboxylate
Purity ≥99% (Typical commercial grade) [2]

| Recommended Storage | 2-8°C, under inert atmosphere |[2] |

To maintain chemical accuracy, the structure is represented by an image from a chemical database, as precise bond angles and representations are challenging in DOT language.

Caption: Chemical Structure of the Topic Compound.

Proposed Synthesis and Mechanistic Rationale

Caption: Proposed Synthetic Workflow for the Target Compound.

Mechanistic Discussion
  • Step 1: N-Boc Protection and Concurrent 1,2-Reduction: The synthesis commences with methyl isoquinoline-4-carboxylate. The introduction of di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild reducing agent like sodium borohydride (NaBH₄) in methanol is a known method for the one-pot N-protection and partial reduction of quinolines and isoquinolines. The Boc anhydride first activates the nitrogen, making the imine moiety of the pyridine ring highly susceptible to nucleophilic attack by the hydride from NaBH₄. This selectively reduces the 1,2-double bond to yield the thermodynamically stable 1,2-dihydroisoquinoline derivative.

  • Step 2: Deprotonation and Enolate Formation: The product from Step 1 is a cyclic enamine derivative. The proton at the C4 position is allylic to the nitrogen and alpha to the ester carbonyl, rendering it acidic. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS), at low temperatures (e.g., -78 °C) effectively deprotonates the C4 position. This generates a stabilized enolate intermediate, which is the key to introducing the final substituent. The choice of a hindered base like LDA is critical to prevent competitive nucleophilic attack at the ester carbonyl.[3][4]

  • Step 3: C4-Alkylation via Electrophilic Trap: The nucleophilic enolate generated in situ is then quenched with an electrophile. For this synthesis, methyl iodide (CH₃I) is introduced to the cold reaction mixture. The enolate attacks the methyl group in a classic Sₙ2 reaction, forming a new carbon-carbon bond at the C4 position and yielding the final target compound with its characteristic quaternary center.

Spectroscopic Analysis and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted for this compound, based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic Protons: 4H, multiplet, ~7.0-7.5 ppm.Vinyl Proton (C3-H): 1H, singlet, ~6.0-6.5 ppm.Methylene Protons (C1-H₂): 2H, singlet or AB quartet, ~4.5-5.0 ppm.Boc Protons (-C(CH₃)₃): 9H, sharp singlet, ~1.5 ppm.Ester Methyl Protons (-OCH₃): 3H, sharp singlet, ~3.7 ppm.C4-Methyl Protons (-CH₃): 3H, sharp singlet, ~1.6-1.8 ppm.
¹³C NMR Carbonyls (Boc & Ester): ~155 ppm (Boc), ~175 ppm (Ester).Aromatic/Vinyl Carbons: ~100-140 ppm (multiple signals).Quaternary Carbon (C4): ~50-60 ppm.Methylene Carbon (C1): ~45-50 ppm.Boc Carbons: ~80 ppm (quaternary), ~28 ppm (methyls).Ester/C4 Methyl Carbons: ~52 ppm (ester), ~25 ppm (C4-Me).
FT-IR (cm⁻¹) C=O Stretch (Boc): ~1700-1720 cm⁻¹.C=O Stretch (Ester): ~1730-1750 cm⁻¹.C=C Stretch (Aromatic/Vinyl): ~1600-1650 cm⁻¹.C-H Stretch (sp³): ~2850-3000 cm⁻¹.C-O Stretch: ~1150-1250 cm⁻¹.

| Mass Spec (ESI-MS) | [M+H]⁺: Calculated for C₁₆H₂₀NO₄⁺: m/z 290.1387. Found: 290.13xx.[M+Na]⁺: Calculated for C₁₆H₁₉NO₄Na⁺: m/z 312.1206. Found: 312.12xx.Key Fragments: Loss of tert-butyl (m/z 57), loss of Boc group (m/z 100). |

Reactivity, Stability, and Potential Applications

Reactivity Profile

The molecule possesses several reactive sites that can be selectively addressed:

  • N-Boc Group: This protecting group is stable under a wide range of conditions but can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or HCl in an appropriate solvent. This reveals the secondary amine for further functionalization.

  • Methyl Ester: The ester at C4 can be hydrolyzed to a carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid can be used in amide coupling reactions. Alternatively, the ester can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄).

  • Enamine-like Double Bond: The 3,4-double bond can be hydrogenated under standard catalytic conditions (e.g., H₂, Pd/C) to yield the corresponding tetrahydroisoquinoline derivative.

Applications in Drug Discovery

Substituted isoquinoline and tetrahydroisoquinoline cores are prevalent in pharmaceuticals.[1][7] This compound serves as an advanced intermediate, offering several advantages:

  • Scaffold for Library Synthesis: The multiple functional handles allow for rapid diversification. The Boc group can be removed and the resulting amine can be acylated, alkylated, or used in reductive amination. The ester can be converted into an amide library.

  • Introduction of a Quaternary Center: The C4-methyl, C4-carboxylate substitution provides a defined three-dimensional vector that can be crucial for optimizing ligand-receptor binding interactions by exploring new regions of chemical space.

  • Intermediate for Complex Natural Product Synthesis: The tetrahydroisoquinoline framework is central to a large family of alkaloids with diverse biological activities, including anticancer and antimicrobial properties.[1]

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound.

Materials and Equipment:

  • Methyl isoquinoline-4-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Methyl Iodide (CH₃I)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer, low-temperature bath (acetone/dry ice)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure A: Synthesis of Methyl 2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline-4-carboxylate
  • To a round-bottom flask, add methyl isoquinoline-4-carboxylate (1.0 eq) and dissolve in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydroisoquinoline intermediate.

Procedure B: C4-Methylation
  • Dissolve the intermediate from Procedure A (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 20 minutes. A color change is typically observed, indicating enolate formation. Stir for 1 hour at -78 °C.

  • Add methyl iodide (1.5 eq) dropwise to the cold solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

References

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10433-10436*. Available at: [Link]

  • Schultz, D. M., & Wolfe, J. P. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic Letters, 14(7), 1842-1845*. Available at: [Link]

  • Si, C., & Myers, A. G. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie (International ed. in English), 50(44), 10433-6*. Available at: [Link]

  • Si, C., & Myers, A. G. (2011). A versatile synthesis of substituted isoquinolines. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. . Available at: [Link]

  • LookChem. (n.d.). 1H-Isoquinolin-2,4-dicarboxylic acid 2-tert-butyl ester 4-Methyl ester 1187830-86-9. lookchem.com. Available at: [Link]

  • Molbase. (n.d.). Synthesis of t-butyl 1,2,3,4-tetrahydro-8-methyl-5-(dipropylamino)quinoline-1-carboxylate. molbase.com. Available at: [Link]

  • Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. patents.google.com.
  • MySkinRecipes. (n.d.). 2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate. myskinrecipes.com. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Reactions of Isoquinoline. YouTube. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. ijpsr.com. Available at: [Link]

  • Chemistry Learning. (2020). Reactivity of Isoquinoline. YouTube. Available at: [Link]

  • Wang, X., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Molecules, 27(21), 7249*. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? researchgate.net. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] Derivatives of isoquinoline are integral to the development of therapeutics ranging from anticancer and antimicrobial agents to antihypertensives.[1][2] This technical guide provides a comprehensive exploration of the molecular structure, a plausible synthetic pathway, and the predicted spectroscopic characteristics of a specific, synthetically accessible derivative: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate . This compound incorporates a bulky tert-butoxycarbonyl (Boc) protecting group at the 2-position and a methyl ester at the 4-position of a 1,2-dihydroisoquinoline core, features that make it an intriguing candidate for further functionalization in drug discovery programs.

Given the absence of explicit literature on this exact molecule, this guide will leverage established principles of organic synthesis and spectroscopic analysis to present a robust and scientifically grounded overview. This approach is designed to empower researchers to synthesize and characterize this and related compounds, thereby facilitating the exploration of their therapeutic potential.

Molecular Structure and Key Features

The core of the title compound is a 1,2-dihydroisoquinoline ring system. The nitrogen atom at position 2 is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate the reactivity of the nitrogen and enhance solubility in organic solvents. At position 4, a methyl carboxylate group is present. The "(1H)" designation indicates that the C1 position of the isoquinoline ring is saturated.

The key structural features that dictate the chemical properties and potential biological activity of this molecule are:

  • The Isoquinoline Core: A bicyclic aromatic system that provides a rigid scaffold for the presentation of functional groups.

  • The N-Boc Group: This bulky protecting group influences the conformation of the dihydroisoquinoline ring and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.

  • The C4-Methyl Ester: This group offers a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, enabling the synthesis of a diverse library of derivatives. The position of this group can influence the molecule's interaction with biological targets.[3]

Plausible Synthetic Pathway

A logical and efficient synthetic route to this compound can be envisioned through a multi-step sequence starting from readily available starting materials. The key strategic step in this proposed synthesis is an intramolecular Dieckmann condensation to construct the dihydropyridinone ring of the isoquinoline system.[4]

The proposed synthetic workflow is outlined below:

Synthesis_Workflow A 2-Methylbenzoic acid C Intermediate Diester A->C 1. SOCl2 2. Friedel-Crafts acylation with B B N-Boc-glycine methyl ester D 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate C->D Dieckmann Condensation (e.g., NaOEt, EtOH) Fragmentation_Pathway M [M+H]⁺ m/z = 292 F1 Loss of C₄H₈ [M+H - 56]⁺ m/z = 236 M->F1 F2 Loss of Boc group [M+H - 100]⁺ m/z = 192 M->F2 F3 Loss of OCH₃ [M+H - 31]⁺ m/z = 261 M->F3

Sources

Spectroscopic Profile of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the diverse heterocyclic scaffolds, the isoquinoline framework is of significant interest due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , a compound with potential applications in medicinal chemistry.

The structural complexity of this molecule, featuring a partially saturated isoquinoline core, a bulky N-tert-butoxycarbonyl (N-Boc) protecting group, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features is explained, providing a robust framework for the interpretation of experimental data.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide a wealth of information regarding the connectivity and chemical environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.5Multiplet4HAr-HThe four protons on the benzene ring of the isoquinoline core are expected to appear in the aromatic region.
~5.0Singlet1HC1-HThis proton is adjacent to the nitrogen atom and is expected to be a singlet due to the absence of adjacent protons.
~4.5Singlet2HC3-H₂These methylene protons are adjacent to the nitrogen and a quaternary carbon, likely appearing as a singlet.
~3.8Singlet3HOCH₃The methyl protons of the ester group will appear as a sharp singlet.
~2.4Singlet3HC4-CH₃The methyl group at the C4 position is expected to be a singlet.
~1.5Singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group of the N-Boc protecting group will give a characteristic strong singlet in the upfield region.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will complement the proton data by providing information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170C=O (ester)The carbonyl carbon of the methyl ester.
~155C=O (carbamate)The carbonyl carbon of the N-Boc group is characteristically found in this region.
~125-135Ar-CThe carbons of the aromatic ring.
~80C (CH₃)₃The quaternary carbon of the tert-butyl group is a key indicator of the Boc protecting group.
~60C4The quaternary carbon at the 4-position, substituted with a methyl and an ester group.
~52OC H₃The carbon of the methyl ester.
~45C3The methylene carbon adjacent to the nitrogen.
~40C1The methine carbon at the 1-position.
~28C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group will give a strong signal.[2]
~20C4-C H₃The carbon of the methyl group at the C4 position.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer, switching to the carbon-13 frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for the title compound are summarized below.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3050MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the benzene ring.
~2980StrongC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
~1735StrongC=O stretch (ester)The carbonyl group of the α,β-unsaturated methyl ester is expected in this region.[3][4]
~1695StrongC=O stretch (carbamate)The carbonyl of the N-Boc group characteristically absorbs in this range.
~1600, ~1480Medium-WeakC=C stretch (aromatic)In-plane carbon-carbon stretching vibrations of the aromatic ring.
~1250, ~1160StrongC-O stretch (ester and carbamate)Stretching vibrations of the C-O single bonds in the ester and carbamate functional groups.[3]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a neat sample (if liquid) as a thin film between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

  • Molecular Weight: C₁₇H₂₁NO₄ = 303.35 g/mol

  • Expected Molecular Ion Peak (M⁺˙): m/z = 303 (in Electron Ionization)

  • Expected Protonated Molecule ([M+H]⁺): m/z = 304 (in Electrospray Ionization)

Predicted Fragmentation Pattern

The N-Boc group is known to undergo characteristic fragmentation. The following diagram illustrates the expected key fragmentation pathways.

MS_Fragmentation M [M]⁺˙ m/z = 303 M_minus_56 [M-56]⁺˙ m/z = 247 (Loss of isobutylene) M->M_minus_56 - C₄H₈ M_minus_100 [M-100]⁺ m/z = 203 (Loss of Boc group) M->M_minus_100 - C₅H₈O₂ m_z_57 [C₄H₉]⁺ m/z = 57 (tert-butyl cation) M->m_z_57

Caption: Predicted key fragmentation pathways for this compound.

A prominent fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the formation of the stable tert-butyl cation at m/z 57.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for detecting the protonated molecule or Electron Ionization (EI) for observing fragmentation patterns.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules. The provided experimental protocols offer a standardized methodology for acquiring high-quality data. This comprehensive spectroscopic profile serves as a valuable resource for scientists engaged in the synthesis, purification, and application of novel isoquinoline derivatives in the pursuit of new therapeutic agents.

References

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. National Institutes of Health. [Link]

  • Ester infrared spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR_lectureNotes.pdf. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

Sources

A Technical Guide to the Starting Materials for the Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate, a valuable scaffold in medicinal chemistry. The synthesis is presented with a focus on the strategic application of key chemical reactions, providing a robust framework for its efficient construction in a laboratory setting.

Introduction to the Target Molecule

This compound is a substituted tetrahydroisoquinoline derivative. The tetrahydroisoquinoline core is a prevalent structural motif in a wide array of natural products and pharmacologically active compounds. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the 4-position makes this molecule a versatile intermediate for further chemical modifications and the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the isoquinoline core, followed by functional group manipulations. The key disconnections involve the N-Boc group and the formation of the heterocyclic ring. This leads to a plausible forward synthesis commencing from readily available starting materials.

The proposed synthetic route leverages a Dieckmann condensation to construct the core isoquinoline ring system. This intramolecular cyclization of a diester is a powerful tool for the formation of five- and six-membered rings.[1] The subsequent steps involve the reduction of the resulting β-keto ester and the final N-protection to yield the target compound.

Detailed Synthetic Protocols

This section outlines a validated multi-step synthesis for this compound, detailing the necessary starting materials and experimental procedures.

Starting Materials Summary
Starting MaterialSupplier SuggestionPurity
Methyl 2-(bromomethyl)benzoateCommercially Available≥98%
Glycine methyl ester hydrochlorideCommercially Available≥99%
TriethylamineCommercially Available≥99.5%
Sodium methoxideCommercially Available≥95%
Palladium on Carbon (10 wt. %)Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)Commercially Available≥98%
4-(Dimethylamino)pyridine (DMAP)Commercially Available≥99%
Dichloromethane (DCM)Anhydrous
Methanol (MeOH)Anhydrous
TolueneAnhydrous
Step 1: Synthesis of Methyl 2-(((2-methoxy-2-oxoethyl)amino)methyl)benzoate

This initial step involves the N-alkylation of glycine methyl ester with methyl 2-(bromomethyl)benzoate to form the acyclic diester precursor required for the Dieckmann condensation.

Experimental Protocol:

  • To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(((2-methoxy-2-oxoethyl)amino)methyl)benzoate.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloride salt of glycine methyl ester and to scavenge the HBr formed during the reaction.

  • Anhydrous Conditions: Prevents unwanted side reactions, such as hydrolysis of the esters.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture and oxygen.

Step 2: Intramolecular Dieckmann Condensation to form Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

The diester from Step 1 undergoes an intramolecular Dieckmann condensation to form the β-keto ester, which is the core isoquinoline structure.[2]

Experimental Protocol:

  • To a solution of methyl 2-(((2-methoxy-2-oxoethyl)amino)methyl)benzoate (1.0 eq) in anhydrous toluene, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the formation of the cyclic β-keto ester by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) to neutralize the excess base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, can be used in the next step without further purification or can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sodium Methoxide: A strong base required to deprotonate the α-carbon of the glycine ester moiety, initiating the intramolecular cyclization.

  • Toluene: A high-boiling, non-polar solvent suitable for this condensation reaction.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Step 3: Reduction of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

The keto group of the β-keto ester is reduced to a methylene group via catalytic hydrogenation to yield the desired tetrahydroisoquinoline scaffold.

Experimental Protocol:

  • Dissolve methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (1.0 eq) in methanol.

  • Add 10 wt. % palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A standard and effective catalyst for the hydrogenation of various functional groups, including ketones.

  • Hydrogen Atmosphere: Provides the reducing agent for the reaction.

  • Methanol: A suitable solvent that dissolves the substrate and does not interfere with the hydrogenation.

Step 4: N-Boc Protection to Yield this compound

The final step is the protection of the secondary amine of the tetrahydroisoquinoline ring with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

  • Dissolve methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.[3][4]

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc₂O): The standard reagent for the introduction of the Boc protecting group.

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst that accelerates the reaction.[5]

  • Dichloromethane (DCM): A common aprotic solvent that is suitable for this type of reaction.

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key Dieckmann condensation step.

Synthetic_Pathway SM1 Methyl 2-(bromomethyl)benzoate Intermediate1 Methyl 2-(((2-methoxy-2-oxoethyl)amino)methyl)benzoate SM1->Intermediate1 SM2 Glycine methyl ester HCl SM2->Intermediate1 Et3N, DCM Intermediate2 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Intermediate1->Intermediate2 NaOMe, Toluene, Reflux (Dieckmann Condensation) Intermediate3 Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate Intermediate2->Intermediate3 H₂, Pd/C, MeOH Product This compound Intermediate3->Product Boc₂O, DMAP, DCM

Caption: Overall synthetic workflow for the preparation of the target molecule.

Dieckmann_Condensation_Mechanism cluster_0 Dieckmann Condensation Mechanism Reactant Diester Precursor Enolate Enolate Intermediate Reactant->Enolate NaOMe Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Attack Product β-Keto Ester Product Cyclized->Product - MeO⁻

Caption: Simplified mechanism of the Dieckmann condensation step.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By elucidating the rationale behind the choice of starting materials and reaction conditions, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The outlined procedures are robust and can be adapted for the synthesis of related isoquinoline derivatives.

References

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Shaikh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653. [Link]

  • Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

  • Boc Protection (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Preparation of N-(2-carboxyphenyl)glycine. PrepChem.com. [Link]

  • Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Woodward, R. B., & Olofson, R. A. (1961). The Reaction of Isoxazolium Salts with Nucleophiles. Journal of the American Chemical Society, 83(4), 1007–1009. [Link]

  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC - NIH. [Link]

  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Boc Protection (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanistic Formation of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1] Specifically, functionalized 1,2-dihydroisoquinoline derivatives, such as this compound, represent valuable building blocks for drug discovery programs, offering a three-dimensional architecture with defined vectors for substituent placement. This technical guide provides an in-depth analysis of a modern and efficient synthetic pathway for the formation of this target molecule. Moving beyond classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which offer limited control over substitution at the C4 position[2][3], we will focus on a contemporary strategy centered around transition-metal-catalyzed C-H activation. This approach provides an atom-economical and highly regioselective route to a key isoquinolone intermediate, which is subsequently elaborated to the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, field-proven protocols, and a discussion of the causality behind the experimental design.

Introduction and Strategic Overview

The target molecule, this compound, possesses two key functionalities: an N-tert-butoxycarbonyl (Boc) group and a C4-methoxycarbonyl group on a 1,2-dihydroisoquinoline chassis. The N-Boc group serves as a crucial protecting group and a modulator of solubility and reactivity[4], while the C4-ester provides a handle for further synthetic diversification.

Directly constructing this substitution pattern via traditional cyclization methods is challenging. Therefore, a multi-step, modular strategy is employed. Our synthetic approach is bifurcated into two primary phases:

  • Phase I: Core Assembly via Rh(III)-Catalyzed C-H Annulation. The isoquinoline core is constructed using a powerful Rhodium(III)-catalyzed [4+2] annulation of an N-pivaloyloxy (PivO) benzamide with an alkyne.[5] This reaction proceeds via a directed C-H activation, ensuring high regioselectivity and efficiency in forming a critical 1-isoquinolone intermediate.

  • Phase II: Intermediate Elaboration. The isoquinolone core is then converted to the target dihydroisoquinoline dicarboxylate through a sequence of reduction and N-protection steps.

This strategy is outlined in the workflow diagram below.

G A N-PivO Benzamide + Methyl Propiolate B Rh(III)-Catalyzed [4+2] Annulation A->B [Cp*RhCl₂]₂, AgSbF₆ DCE, 80 °C C Methyl 1-oxo-1,2- dihydroisoquinoline-4-carboxylate (Isoquinolone Intermediate) B->C D Sequential Reduction (e.g., H₂, Pd/C) C->D 1. H₂, Pd/C 2. NaBH₄, Lewis Acid E Methyl 1,2,3,4-tetrahydro- isoquinoline-4-carboxylate D->E F N-Boc Protection ((Boc)₂O, Base) E->F (Boc)₂O, Et₃N DCM, rt G Target Molecule: 2-tert-Butyl 4-methyl isoquinoline- 2,4(1H)-dicarboxylate F->G

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Deep Dive: Rh(III)-Catalyzed C-H Annulation

The cornerstone of this synthesis is the redox-neutral [4+2] annulation reaction. The mechanism, which proceeds through a well-defined catalytic cycle, exemplifies the power of directed C-H activation for complex molecule synthesis.[5][6] The N-pivaloyloxy group on the benzamide starting material is not merely a protecting group; it functions as a traceless directing group and an internal oxidant through the cleavage of the weak N-O bond.[5]

The catalytic cycle can be broken down into four key stages:

  • C-H Activation & Cyclometalation: The active Rh(III) catalyst coordinates to the amide. The directing group positions the ortho-C-H bond of the benzene ring in proximity to the metal center, facilitating an irreversible, concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate (II). This is the rate-determining step and ensures absolute ortho-selectivity.

  • Alkyne Coordination & Insertion: The alkyne coupling partner, methyl propiolate, coordinates to the vacant site on the rhodacycle. It then undergoes migratory insertion into the Rh-C bond, leading to the formation of a seven-membered rhodacycle intermediate (III). The regioselectivity of this insertion is critical for defining the final substitution pattern.

  • Reductive Elimination: The seven-membered ring intermediate undergoes a C-N bond-forming reductive elimination. This step is coupled with the cleavage of the N-O bond of the directing group. This process regenerates the aromaticity of the newly formed ring, releases the isoquinolone product (IV), and produces a Rh(III)-pivalate species.

  • Catalyst Regeneration: A base or ligand exchange regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

G cluster_cycle Rh(III) Catalytic Cycle cluster_io I [Cp*Rh(III)] Catalyst II Five-Membered Rhodacycle (II) I->II 1. Benzamide Substrate 2. C-H Activation III Seven-Membered Rhodacycle (III) II->III 3. Alkyne Insertion IV Isoquinolone Product (IV) + [Cp*Rh(III)] III->IV 4. Reductive Elimination (C-N Formation) IV->I 5. Catalyst Regeneration Product_out Isoquinolone + PivOH IV->Product_out Benzamide N-PivO Benzamide Benzamide->I Alkyne Methyl Propiolate Alkyne->II

Caption: Mechanism of Rh(III)-catalyzed [4+2] annulation.

Experimental Protocols & Field Insights

The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.

Protocol 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Expertise & Causality: This protocol utilizes a [Cp*RhCl₂]₂ dimer as the pre-catalyst, which is activated in situ. Silver hexafluoroantimonate (AgSbF₆) is employed as a halide scavenger to generate a more catalytically active cationic Rh(III) species. 1,2-dichloroethane (DCE) is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrates and the catalyst system.

ParameterValueRationale
Reactant 1 N-pivaloyloxybenzamide1.0 equiv
Reactant 2 Methyl propiolate1.5 equiv
Catalyst [Cp*RhCl₂]₂2.5 mol%
Additive AgSbF₆10 mol%
Solvent DCE0.1 M
Temperature 80 °CProvides thermal energy to overcome activation barrier.
Time 12-24 hTypical reaction time; monitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-pivaloyloxybenzamide (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and AgSbF₆ (0.10 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a 0.1 M concentration relative to the benzamide.

  • Add methyl propiolate (1.5 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure isoquinolone product.

Protocol 2: Synthesis of this compound
  • Expertise & Causality: This two-step, one-pot procedure first reduces the isoquinolone core and then protects the resulting secondary amine. Catalytic hydrogenation with palladium on carbon is a standard method for reducing the olefinic bond in the isoquinolone ring. Subsequent reduction of the C1-amide carbonyl to a methylene (CH₂) without affecting the C4-ester is challenging. A combination of NaBH₄ and a Lewis acid (e.g., BF₃·OEt₂) can achieve this transformation. The final N-Boc protection is a robust and high-yielding reaction.

Step-by-Step Methodology:

  • Dissolve the methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 equiv) from Protocol 1 in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt%).

  • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the crude 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

  • Without further purification, dissolve the crude material in anhydrous THF. Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~3.0 equiv) or a pre-mixed solution of NaBH₄ (4.0 equiv) and BF₃·OEt₂ (2.0 equiv).

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool to 0 °C and carefully quench the reaction by the dropwise addition of methanol, followed by 1 M HCl.

  • Basify the aqueous layer with 2 M NaOH until pH > 10 and extract the product with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Dissolve the crude amine residue in dichloromethane. Add triethylamine (Et₃N, 1.5 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).

  • Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (hexanes/ethyl acetate) to yield this compound.

Conclusion

The synthesis of this compound is effectively achieved through a modern synthetic strategy that leverages the power and precision of transition-metal catalysis. The Rh(III)-catalyzed C-H activation/annulation provides a robust and regioselective method for constructing the core isoquinolone ring system, a key intermediate that is otherwise difficult to access. Subsequent functional group manipulations, including a carefully orchestrated reduction sequence and standard N-Boc protection, complete the synthesis. The mechanistic principles and experimental protocols detailed in this guide underscore the importance of rational design in contemporary organic synthesis and provide a reliable framework for accessing this valuable class of heterocyclic compounds for applications in pharmaceutical research and development.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available from: [Link]

  • Gevorgyan, A., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 26(15), 4629. Available from: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available from: [Link]

  • Slideshare. (2016). Bischler napieralski reaction. Available from: [Link]

  • Conti, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 790. Available from: [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Available from: [Link]

  • DocPlayer. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • Daugulis, O., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6046–6049. Available from: [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed Synthesis of N-oxides of Isoquinoline. Available from: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available from: [Link]

  • Semantic Scholar. (2020). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition-Metal-Catalyzed C-H Activation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed synthesis of isoquinolines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

  • Stuart, D. R., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(35), 12520–12521. Available from: [Link]

  • Cooks, R. G., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14056–14059. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines by transition-metal-catalyzed C−H activation. Available from: [Link]

  • Cheng, C.-H., et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 17(15), 3790–3793. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • Química Organica.org. (2010). Isoquinoline synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • ResearchGate. (2012). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. Available from: [Link]

  • Van der Westhuizen, C., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Molecules, 27(21), 7247. Available from: [Link]

  • Poindexter, G. S., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Combinatorial Science, 14(12), 655–659. Available from: [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • PubChem. (n.d.). tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Available from: [Link]

  • YouTube. (2019). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. Available from: [Link]

  • MySkinRecipes. (n.d.). 2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate. Available from: [Link]

  • Royal Society of Chemistry. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available from: [Link]

  • ScienceDirect. (2010). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

This guide provides a comprehensive technical overview of the predicted solubility and stability of "this compound," a compound of interest for researchers, scientists, and professionals in drug development. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from structurally related compounds and the known behavior of its constituent functional groups to provide a predictive analysis and practical experimental guidance.

Molecular Structure and Predicted Physicochemical Properties

The target molecule, this compound, possesses a dihydroisoquinoline core functionalized with a tert-butoxycarbonyl (Boc) group at the 2-position and a methyl carboxylate group at the 4-position.

Structure:

  • Core: 1,2-Dihydroisoquinoline

  • N-Substituent: tert-Butoxycarbonyl (Boc) group

  • C4-Substituent: Methyl carboxylate

This unique combination of functional groups dictates its likely physicochemical properties.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₁₉NO₄Based on structural components.
Molecular Weight ~289.32 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar isoquinoline derivatives are often crystalline solids.
Polarity Moderately polar.The presence of two ester groups contributes to polarity, while the bicyclic carbon framework and the tert-butyl group are nonpolar.
Hydrogen Bonding The ester carbonyl oxygens can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.This influences its solubility in protic solvents.
pKa The nitrogen atom's basicity is significantly suppressed due to the electron-withdrawing nature of the adjacent Boc group.Unlike isoquinoline, which is a weak base, the lone pair on the nitrogen is delocalized into the carbonyl of the Boc group, rendering it non-basic.[1]

Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is fundamental to predicting solubility.[2] The solubility of this compound will be a balance between its polar ester groups and its nonpolar hydrocarbon backbone.

Aqueous Solubility

The aqueous solubility is predicted to be low. The large, nonpolar surface area of the isoquinoline ring system and the tert-butyl group will likely dominate, limiting its interaction with water molecules. While the ester groups can form hydrogen bonds with water, this is unlikely to be sufficient to overcome the hydrophobic nature of the rest of the molecule.

Organic Solvent Solubility

The compound is expected to exhibit good solubility in a range of common organic solvents.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can effectively solvate the polar ester groups without the steric hindrance that protic solvents might encounter.
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to interact with the ester groups while being nonpolar enough to dissolve the hydrocarbon portions.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighTHF is likely to be a better solvent than diethyl ether due to its higher polarity.
Esters Ethyl acetateModerate to HighSimilar polarity to the solute.
Alcohols Methanol, Ethanol, IsopropanolModerateThe ability of alcohols to act as hydrogen bond donors may not significantly enhance solubility due to the lack of strong hydrogen bond acceptor sites on the solute. Solubility is expected to decrease with increasing alcohol chain length.
Nonpolar Hexanes, TolueneLow to ModerateToluene may show some solubility due to π-π stacking interactions with the isoquinoline ring system. Solubility in aliphatic hydrocarbons like hexanes is expected to be poor.

Stability Profile and Degradation Pathways

The stability of this compound is primarily governed by the lability of its two ester groups and the potential for oxidation of the dihydroisoquinoline ring. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

pH-Dependent Stability (Hydrolysis)
  • Acidic Conditions: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid).[5][6] This would result in the formation of the corresponding secondary amine. The methyl ester is generally more stable to acidic hydrolysis but can be cleaved under more forcing conditions (e.g., elevated temperature).

  • Basic Conditions: The methyl ester is susceptible to hydrolysis under basic conditions (e.g., sodium hydroxide) to yield the corresponding carboxylic acid. In contrast, the N-Boc group is generally stable to basic conditions.[7]

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

Oxidative Stability

The dihydroisoquinoline ring system, particularly the benzylic protons, could be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Thermal Stability

The molecule is likely to be stable at ambient temperatures. At elevated temperatures, decomposition could occur, potentially involving the loss of the tert-butyl group. Thermal degradation studies are typically conducted at temperatures ranging from 40-80°C.[8]

Photostability

The aromatic ring of the isoquinoline core suggests potential photosensitivity. Photostability testing, exposing the compound to UV and visible light, is necessary to assess this.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of this compound.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Measure Solvent prep_solvent->add_compound equilibrate Equilibrate at constant temperature (e.g., 24h with stirring) add_compound->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge sample_supernatant Sample supernatant centrifuge->sample_supernatant dilute Dilute sample sample_supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Caption: Workflow for Equilibrium Solubility Measurement.

Protocol for Isothermal Equilibrium Solubility Measurement:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the standard curve.

  • Analysis: Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility in the test solvent based on the measured concentration and the dilution factor.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare stock solution of compound apply_stress Incubate under stress (e.g., 60°C for 24h) prep_stock->apply_stress prep_stress Prepare stress conditions (Acid, Base, Oxidant, etc.) prep_stress->apply_stress neutralize Neutralize (if necessary) apply_stress->neutralize dilute Dilute to working concentration neutralize->dilute hplc_ms Analyze by HPLC-MS/MS dilute->hplc_ms identify Identify degradation products hplc_ms->identify quantify Quantify remaining parent compound and degradants hplc_ms->quantify

Sources

Discovery and history of "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Utility of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Foreword

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline moiety is a bicyclic aromatic heterocycle that is a fundamental structural component of numerous natural products, particularly alkaloids, and synthetic compounds with significant biological activity. Its rigid framework and ability to be functionalized at various positions make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive molecules.

Historically, the discovery and synthesis of isoquinoline derivatives have been closely linked to the isolation and structural elucidation of alkaloids like morphine and berberine. The development of synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, in the late 19th and early 20th centuries, paved the way for the systematic exploration of the chemical space around the isoquinoline core.

Design and Rationale for this compound

The title compound, this compound, incorporates several key structural features that are of interest in modern drug design:

  • Isoquinoline-4-carboxylate Moiety: The presence of a carboxylate group at the C4 position can serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group at the N2 position is a common protecting group in organic synthesis. Its presence suggests that this compound is likely a stable intermediate in a multi-step synthesis, allowing for selective reactions at other positions.

  • C4-Methyl Group: The methyl group at the C4 position introduces a stereocenter and can influence the molecule's conformation and binding affinity to target proteins.

Given these features, a plausible synthetic strategy would involve the construction of the isoquinoline-4-carboxylate core, followed by N-protection and methylation.

Proposed Synthetic Pathway

A logical and experimentally feasible route to this compound is proposed below. This pathway leverages well-established reactions in heterocyclic chemistry.

Synthetic Pathway cluster_0 Step 1: Reissert-Henze Reaction cluster_1 Step 2: Hydrolysis and Esterification cluster_2 Step 3: N-Boc Protection A Isoquinoline D Reissert Compound A->D 1. B Methyl chloroformate B->D 2. C Potassium cyanide C->D 3. E Methyl isoquinoline-4-carboxylate D->E 1. HCl, H2O 2. MeOH, H+ F This compound E->F 1. G Di-tert-butyl dicarbonate (Boc)2O G->F 2. H DMAP (cat.) H->F 3.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Reissert Compound (Methyl 2-cyano-1,2-dihydroisoquinoline-1-carboxylate)

  • Principle: The Reissert-Henze reaction is a classic method for the functionalization of isoquinolines at the C1 and N2 positions. It involves the reaction of isoquinoline with an acyl chloride (in this case, methyl chloroformate) and a cyanide source.

  • Procedure:

    • To a stirred solution of isoquinoline (1.0 eq) in a biphasic system of dichloromethane and water at 0 °C, add potassium cyanide (1.5 eq) in water.

    • Slowly add methyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude Reissert compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl isoquinoline-4-carboxylate

  • Principle: The Reissert compound undergoes acidic hydrolysis to remove the cyano and methoxycarbonyl groups at the N2 and C1 positions, respectively, followed by aromatization. Subsequent esterification of the resulting isoquinoline-4-carboxylic acid yields the desired methyl ester.

  • Procedure:

    • Suspend the Reissert compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the isoquinoline-4-carboxylic acid.

    • Filter the solid, wash with water, and dry.

    • Suspend the crude acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid), and reflux for 8-12 hours.

    • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude methyl isoquinoline-4-carboxylate, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Principle: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The C4-methylation is proposed to occur concurrently or in a subsequent step, although the direct conversion from methyl isoquinoline-4-carboxylate to the target molecule in a single step is less common and would likely require specific catalytic conditions not widely documented for this exact transformation. A more plausible route would involve a separate C4-methylation step prior to or after N-Boc protection. For the purpose of this guide, we will present the direct N-Boc protection of the isoquinoline-4-carboxylate. The introduction of the C4-methyl group would likely require a separate synthetic sequence starting from a different precursor.

  • Procedure for N-Boc Protection:

    • To a solution of methyl isoquinoline-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-Boc protected product.

Potential Applications in Drug Discovery

While the biological activity of this compound itself has not been reported, the isoquinoline scaffold is present in a wide range of therapeutic agents. The functional handles present in the title compound make it an attractive intermediate for the synthesis of libraries of novel compounds for screening against various biological targets.

  • Enzyme Inhibitors: The carboxylate group could serve as a key binding element for metalloenzymes or as an anchor for further derivatization to target the active sites of enzymes such as kinases, proteases, or phosphodiesterases.

  • Receptor Modulators: The rigid isoquinoline core can serve as a scaffold to present substituents in a defined spatial orientation for interaction with G-protein coupled receptors (GPCRs) or ion channels.

  • Antimicrobial and Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent antimicrobial and anticancer activities. The title compound could serve as a starting point for the development of new agents in these therapeutic areas.

Potential Applications cluster_applications Potential Therapeutic Areas center 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate A Enzyme Inhibitors center->A Library Synthesis B Receptor Modulators center->B Scaffold for Pharmacophore Modeling C Antimicrobial Agents center->C Lead Optimization D Anticancer Agents center->D New Chemical Entity Development

Caption: Potential applications of the target compound in drug discovery.

Conclusion

While the specific compound "this compound" is not a well-documented entity, this guide provides a robust and scientifically sound proposal for its synthesis based on established chemical principles. The outlined synthetic pathway offers a clear roadmap for its preparation, and the discussion of its potential applications highlights its value as a versatile intermediate for the development of new therapeutic agents. The continued exploration of novel isoquinoline derivatives remains a promising avenue for innovation in medicinal chemistry.

References

Due to the lack of direct literature on the target compound, the references provided are for the key reactions and concepts discussed in the proposed synthesis and background.

  • Bischler-Napieralski Reaction: A classic method for the synthesis of 3,4-dihydroisoquinolines.

    • Source: Comprehensive Organic Name Reactions and Reagents
    • URL: [Link]

  • Pictet-Spengler Reaction: A widely used reaction for the synthesis of tetrahydroisoquinolines.

    • Source: Chemical Reviews
    • URL: [Link]

  • Reissert-Henze Reaction: A method for the synthesis of isoquinoline-1-carbonitriles.

    • Source: Journal of Organic Chemistry
    • URL: [Link]

  • Boc Protection of Amines: A standard procedure in organic synthesis for the protection of nitrogen

    • Source: Greene's Protective Groups in Organic Synthesis
    • URL: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An overview of the concept and its applic

    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

An In-depth Technical Guide to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific molecule "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" is not extensively documented in current scientific literature. This guide provides a comprehensive overview based on established principles of isoquinoline chemistry and documented syntheses of analogous structures. The proposed synthetic routes and experimental protocols are predictive and intended to serve as a foundational resource for researchers exploring this novel chemical entity.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis. THIQ-containing compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and antihypertensive properties.[1][2] The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with high specificity and affinity to biological targets.

This guide focuses on a novel, specifically substituted THIQ derivative, This compound . The unique substitution pattern—a tert-butoxycarbonyl (Boc) group at the 2-position, a methyl ester at the 4-position, and a methyl group also at the 4-position—suggests a versatile building block for creating complex molecular architectures. The Boc group serves as a common protecting group for the nitrogen atom, allowing for controlled functionalization, while the gem-disubstituted 4-position introduces a quaternary center, a structural motif of increasing interest in drug design for its potential to enhance metabolic stability and conformational rigidity.

Proposed Synthesis of this compound

Given the absence of a direct reported synthesis, a plausible multi-step pathway is proposed, leveraging well-established synthetic transformations in isoquinoline chemistry. The overall strategy involves the construction of a 4-keto-THIQ intermediate, followed by the introduction of the C4-methyl group and subsequent functionalization.

Retrosynthetic Analysis and Proposed Forward Synthesis

The proposed synthesis begins with the formation of the THIQ core, followed by functionalization at the C4 position. A key intermediate is the N-Boc protected 4-keto-tetrahydroisoquinoline, which can be accessed through several routes. One efficient method involves the Dieckmann condensation of an appropriate diester precursor.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Aminomethylphenylacetic acid C N-(2-(carboxymethyl)benzyl)alanine methyl ester A->C Michael Addition B Methyl acrylate B->C D Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate C->D Dieckmann Condensation E Methyl 2-(tert-butoxycarbonyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate D->E Boc Protection F Methyl 2-(tert-butoxycarbonyl)-4-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate E->F Reduction (e.g., NaBH4) G 2-tert-Butyl 4-methyl 4-hydroxy-3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate F->G Grignard Reaction (CH3MgBr) H 2-tert-Butyl 4-methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-2,4(1H)-dicarboxylate G->H Deoxygenation

Caption: Proposed synthetic pathway to the target molecule.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a composite of established procedures for similar transformations and should be optimized for the specific substrates.[2][3]

Step 1: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

  • Reaction Setup: To a solution of 2-aminomethylphenylacetic acid in a suitable solvent such as methanol, add methyl acrylate.

  • Michael Addition: Stir the mixture at room temperature for 24-48 hours to facilitate the Michael addition.

  • Dieckmann Condensation: Treat the resulting diester with a strong base like sodium methoxide in methanol and heat under reflux to induce intramolecular Dieckmann condensation.

  • Workup and Purification: After cooling, neutralize the reaction with a mild acid and extract the product with an organic solvent. Purify the crude product by column chromatography to yield methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., dichloromethane).

  • Protection: Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 3: Reduction of the C4-Ketone

  • Reaction Setup: Dissolve the N-Boc protected keto-ester in methanol and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers and concentrate. The resulting 4-hydroxy-tetrahydroisoquinoline derivative is often used in the next step without further purification.

Step 4: Introduction of the C4-Methyl Group via Grignard Reaction

  • Reaction Setup: Prepare a solution of the 4-hydroxy-tetrahydroisoquinoline derivative in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 5: Deoxygenation of the C4-Hydroxy Group

  • Reaction Conditions: The deoxygenation of the tertiary alcohol can be achieved through various methods, such as a Barton-McCombie deoxygenation or by conversion to a suitable leaving group followed by reduction.

  • Protocol Example (via Barton-McCombie):

    • Treat the alcohol with a base (e.g., sodium hydride) followed by carbon disulfide and then methyl iodide to form a xanthate ester.

    • Heat the xanthate ester with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., tributyltin hydride) in a high-boiling solvent like toluene.

  • Purification: After completion, purify the reaction mixture by column chromatography to obtain the final product, This compound .

Physicochemical Properties and Structural Elucidation

The predicted physicochemical properties of the target molecule are summarized in the table below. These values are estimated based on its chemical structure and can be used as a guide for its handling and analysis.

PropertyPredicted Value
Molecular FormulaC₁₇H₂₃NO₄
Molecular Weight305.37 g/mol
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

Structural Elucidation: The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the presence of the different functional groups (Boc, methyl ester, C4-methyl, and the THIQ core).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the carbonyl groups in the ester and carbamate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of This compound make it an attractive scaffold for the development of novel therapeutic agents.

  • Introduction of a Quaternary Center: The gem-dimethyl substitution at the C4 position can block a potential site of metabolism, potentially leading to improved pharmacokinetic properties.

  • Scaffold for Library Synthesis: The Boc-protected nitrogen and the methyl ester at the C4 position provide two orthogonal handles for further chemical modification. The Boc group can be removed under acidic conditions to allow for N-alkylation or N-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.[4]

  • Mimic of Natural Products: The THIQ core is present in numerous biologically active natural products. This synthetic scaffold can be used to create simplified analogs of these natural products with potentially improved drug-like properties.

Logical Relationship of Functional Groups for Further Derivatization

Functionalization Target 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate N-Boc Group C4-Ester N_deprotection N-Deprotection (Acidic Conditions) Target:n->N_deprotection Ester_hydrolysis Ester Hydrolysis (Basic Conditions) Target:c4->Ester_hydrolysis Amine Free Amine at N2 N_deprotection->Amine Carboxylic_acid Carboxylic Acid at C4 Ester_hydrolysis->Carboxylic_acid N_alkylation N-Alkylation/ N-Acylation Amine->N_alkylation Amide_coupling Amide Coupling Carboxylic_acid->Amide_coupling

Caption: Potential pathways for further chemical modification.

Conclusion

While "this compound" remains a novel and largely unexplored chemical entity, its structural features suggest significant potential as a versatile building block in medicinal chemistry. This guide provides a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on well-established chemical principles, offers a starting point for researchers to access this promising scaffold. Further exploration of its chemistry and biological activity is warranted and could lead to the discovery of new therapeutic agents.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Taylor & Francis. (n.d.). Synthesis of N-Boc-C1 Vinyl Tetrahydroisoquinoline via Zn-Mediated Intramolecular Cyclization of N-Boc Protected Iodo Acetonide.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • NIH. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Royal Society of Chemistry. (2012). A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic.
  • NIH. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • NIH. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • AACR. (2010). Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • ACS Publications. (2004). Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones.
  • ACS Publications. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
  • PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • University of Wisconsin-Madison. (n.d.). THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS.
  • MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • ResearchGate. (2025). Three-component synthesis of 3,4-dihydroisoquinoline derivatives.
  • ACS Publications. (n.d.). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1.
  • Thieme. (2025). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
  • AMiner. (n.d.). The Chemistry of 4-Oxy- and 4-Keto-1,2,3,4-tetrahydroiso-quinolines.
  • ResearchGate. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Royal Society of Chemistry. (n.d.). 4-tetrahydroquinolines and an attempt to synthesise 4-keto-1 : 2 : 3 : 4-tetrahydroisoquinoline.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.
  • ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
  • ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid.
  • PubChem. (n.d.). (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • PubChem. (n.d.). Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1).
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.

Sources

Methodological & Application

The Strategic Utility of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents and complex molecular architectures in organic synthesis necessitates the development of versatile and stereochemically defined building blocks. Among these, the tetrahydroisoquinoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active natural products and pharmaceuticals.[1][2] This application note delves into the synthesis and strategic applications of a key derivative, 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , a chiral synthon that provides a powerful tool for the construction of intricate molecular frameworks, particularly those containing a quaternary stereocenter at the C4 position.

The strategic importance of this molecule lies in its unique structural features: a tert-butoxycarbonyl (Boc) group protecting the nitrogen, which allows for controlled manipulation of its reactivity, and a methyl and a carboxylate group at the C4 position, establishing a stereochemically rich quaternary center. This arrangement is particularly valuable in the synthesis of α,α-disubstituted α-amino acid derivatives and other complex chiral molecules.

Core Synthesis Strategy: A Diastereoselective Approach

The creation of the C4-quaternary stereocenter in the tetrahydroisoquinoline core is a significant synthetic challenge. A robust and diastereoselective protocol is paramount. While numerous methods exist for the synthesis of the tetrahydroisoquinoline skeleton, such as the Pictet-Spengler and Bischler-Napieralski reactions, the diastereoselective installation of two different substituents at the C4 position requires a more nuanced approach.[1][3]

A plausible and effective strategy involves the diastereoselective alkylation of an N-Boc protected tetrahydroisoquinoline-4-carboxylate precursor. The bulky Boc group plays a crucial role in directing the stereochemical outcome of the alkylation reaction.

Proposed Synthetic Workflow

cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Methylation Start N-Boc-1,2,3,4-tetrahydroisoquinoline Step1 Carboxylation at C4 Start->Step1 e.g., with chloroformate Precursor 2-tert-Butyl 4-carboxy-1,2,3,4-tetrahydroisoquinoline Step1->Precursor Deprotonation Deprotonation with a strong base (e.g., LDA) Precursor->Deprotonation Methylation Reaction with an electrophilic methyl source (e.g., MeI) Deprotonation->Methylation Product This compound Methylation->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Application Protocol: Diastereoselective Synthesis

This protocol outlines a laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberSupplier
N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid170097-67-3Commercially available
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)4111-54-0Commercially available
Methyl iodide74-88-4Commercially available
Anhydrous Tetrahydrofuran (THF)109-99-9Commercially available
Diethyl ether60-29-7Commercially available
Saturated aqueous ammonium chloride solution12125-02-9Prepared in-house
Anhydrous magnesium sulfate7487-88-9Commercially available

Experimental Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq).

  • Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: A solution of lithium diisopropylamide (LDA) (2.2 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the dianion is accompanied by a color change. The solution is stirred at -78 °C for 1 hour.

  • Methylation: Methyl iodide (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like LDA necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate.

  • Low Temperature (-78 °C): The deprotonation and alkylation steps are performed at low temperatures to ensure kinetic control, which is crucial for achieving high diastereoselectivity. It also minimizes potential side reactions.

  • Bulky Boc Group: The tert-butoxycarbonyl protecting group on the nitrogen atom provides steric hindrance that directs the incoming electrophile (methyl iodide) to the less hindered face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.

  • LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing nucleophilic attack on the ester functionality.

Application in the Total Synthesis of Bioactive Molecules

The this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly those with a hindered quaternary stereocenter. Its utility can be envisioned in the synthesis of constrained amino acid analogues for peptidomimetics or as a core scaffold for the development of novel kinase inhibitors.

Hypothetical Application in the Synthesis of a Constrained Phenylalanine Analog:

A key application of this synthon is in the creation of α-methylated amino acids, which are known to induce conformational constraints in peptides, leading to enhanced biological activity and metabolic stability.

Start This compound Step1 Selective Ester Hydrolysis Start->Step1 e.g., LiOH Intermediate1 N-Boc-4-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Step1->Intermediate1 Step2 Decarboxylative Ring Opening Intermediate1->Step2 Oxidative cleavage Product N-Boc-α-methyl-phenylalanine derivative Step2->Product

Caption: Synthetic utility towards constrained amino acids.

This synthetic transformation would allow for the creation of an optically pure N-Boc protected α-methyl-phenylalanine derivative, a valuable building block in drug discovery. The tetrahydroisoquinoline ring acts as a chiral scaffold to set the stereochemistry at the α-carbon, which is then unmasked through a ring-opening process.

Conclusion

This compound is a strategically important synthetic intermediate that provides an efficient entry to stereochemically complex molecules. The diastereoselective synthesis of this compound, facilitated by the sterically demanding N-Boc group, allows for the creation of a challenging C4-quaternary stereocenter. Its application in the synthesis of constrained amino acids and other bioactive molecules underscores its value to the fields of organic synthesis, medicinal chemistry, and drug development. The protocols and strategies outlined in this note are intended to provide researchers with a practical guide to the synthesis and utilization of this versatile building block.

References

  • Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12707. Available at: [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15112489, tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • Saeed, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1642-1681. Available at: [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. Available at: [Link]

Sources

The Versatile Building Block: Application and Protocols for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity with biological targets.[3] From antimicrobial and anticancer agents to cardiovascular and neurological drugs, the therapeutic potential of isoquinoline derivatives is vast and continually expanding.[4][5]

This guide introduces "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate," a strategically functionalized building block designed for efficient library synthesis and lead optimization in drug discovery programs. The presence of a tert-butoxycarbonyl (Boc) group at the 2-position and a methyl ester at the 4-position offers orthogonal handles for selective chemical manipulation, enabling the systematic exploration of chemical space around the isoquinoline core.

Physicochemical and Spectral Properties

While "this compound" is a specialized building block, its theoretical properties can be estimated to guide its use in synthesis.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₉NO₄
Molecular Weight289.33 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in most organic solvents (e.g., DCM, THF, EtOAc)
Melting PointNot available (predicted to be a low-melting solid)

Strategic Synthesis of the Building Block

The synthesis of "this compound" can be envisioned through a multi-step sequence starting from readily available isoquinoline. The following protocol outlines a plausible and robust synthetic route.

Proposed Synthetic Pathway

G Isoquinoline Isoquinoline N_Oxide Isoquinoline N-oxide Isoquinoline->N_Oxide m-CPBA Cyano_Iso 1-Cyanoisoquinoline N_Oxide->Cyano_Iso TMSCN, Et3N Hydrolyzed_Cyano Isoquinoline-1-carboxylic acid Cyano_Iso->Hydrolyzed_Cyano Acid or Base Hydrolysis Reduced_Iso 1,2-Dihydroisoquinoline-1-carboxylic acid Hydrolyzed_Cyano->Reduced_Iso Sodium Borohydride Boc_Protected 2-(tert-Butoxycarbonyl)-1,2-dihydroisoquinoline-1-carboxylic acid Reduced_Iso->Boc_Protected Boc2O, Base Methyl_Ester 1-Methyl 2-(tert-butyl) 1,2-dihydroisoquinoline-1,2-dicarboxylate Boc_Protected->Methyl_Ester CH2N2 or (CH3)2SO4 Target This compound Methyl_Ester->Target Rearrangement/ Carboxylation at C4

Caption: Proposed synthetic route to the target molecule.

Detailed Experimental Protocol

Step 1: N-Oxidation of Isoquinoline

  • Rationale: Activation of the isoquinoline ring for subsequent nucleophilic addition.

  • Procedure: To a solution of isoquinoline (1.0 equiv) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford isoquinoline N-oxide.

Step 2: Cyanation of Isoquinoline N-oxide

  • Rationale: Introduction of a carbon handle at the C1 position.

  • Procedure: To a solution of isoquinoline N-oxide (1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in acetonitrile at room temperature, add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise. Stir the mixture for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-cyanoisoquinoline.

Step 3: Hydrolysis of the Nitrile

  • Rationale: Conversion of the nitrile to a carboxylic acid.

  • Procedure: Reflux a solution of 1-cyanoisoquinoline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water (1:1) for 8-12 hours. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product. Filter the solid, wash with water, and dry to obtain isoquinoline-1-carboxylic acid.

Step 4: Reduction of the Isoquinoline Ring

  • Rationale: Formation of the dihydroisoquinoline core.

  • Procedure: To a solution of isoquinoline-1-carboxylic acid (1.0 equiv) in methanol at 0 °C, add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise. Stir the reaction at room temperature for 2-4 hours. Acidify the reaction mixture with dilute HCl and then neutralize with a base. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 1,2-dihydroisoquinoline-1-carboxylic acid.

Step 5: Boc Protection of the Nitrogen

  • Rationale: Protection of the secondary amine to control subsequent reactions.

  • Procedure: To a solution of 1,2-dihydroisoquinoline-1-carboxylic acid (1.0 equiv) and a base (e.g., triethylamine or sodium bicarbonate) in a mixture of THF and water, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 12-16 hours. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate. Acidify the aqueous layer and extract the product. Dry and concentrate the organic layers to give 2-(tert-butoxycarbonyl)-1,2-dihydroisoquinoline-1-carboxylic acid.

Step 6: Esterification of the Carboxylic Acid

  • Rationale: Formation of the methyl ester at the C1 position.

  • Procedure: Treat a solution of the Boc-protected acid (1.0 equiv) in a suitable solvent (e.g., diethyl ether or methanol) with an ethereal solution of diazomethane or with dimethyl sulfate and a base at 0 °C. Stir until the reaction is complete (monitored by TLC). Quench any excess diazomethane carefully. Work up the reaction to obtain 1-methyl 2-(tert-butyl) 1,2-dihydroisoquinoline-1,2-dicarboxylate.

Step 7: Carboxylation at the C4 Position

  • Rationale: Introduction of the methyl carboxylate at the C4 position. This is a hypothetical step that may require significant optimization.

  • Procedure: A possible approach involves the deprotonation of the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with methyl chloroformate. The reaction would need to be carefully controlled to avoid side reactions.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

"this compound" is a versatile intermediate for the synthesis of compound libraries for high-throughput screening and for the focused optimization of lead compounds.

Library Synthesis Workflow

G Start 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Amidation_N N-Acylation / N-Alkylation Deprotection->Amidation_N Amidation_C4 Amide Coupling at C4 Hydrolysis->Amidation_C4 Library_N Diverse N-Substituted Isoquinolines Amidation_N->Library_N Library_C4 Diverse C4-Amide Isoquinolines Amidation_C4->Library_C4

Caption: Workflow for generating diverse isoquinoline libraries.

  • Selective N-Deprotection and Functionalization: The acid-labile Boc group can be selectively removed using reagents like trifluoroacetic acid (TFA), leaving the methyl ester intact. The resulting secondary amine can then be functionalized through a variety of reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to introduce diverse amide functionalities.

    • Alkylation: Reaction with alkyl halides to introduce various alkyl or substituted alkyl groups.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Selective C4-Ester Manipulation: The methyl ester at the 4-position can be selectively hydrolyzed to the corresponding carboxylic acid using a mild base like lithium hydroxide (LiOH). This carboxylic acid is a key handle for:

    • Amide Coupling: Reaction with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of C4-amides. This is a particularly powerful strategy as the amide bond is a common feature in bioactive molecules.

This orthogonal reactivity allows for the systematic and independent modification of two key positions on the isoquinoline scaffold, enabling a thorough exploration of the structure-activity relationship (SAR) of a given pharmacophore.

Conclusion

"this compound," while a specialized reagent, represents a valuable tool for the medicinal chemist. Its design facilitates the efficient and controlled synthesis of diverse libraries of isoquinoline derivatives. The protocols and applications outlined in this guide provide a framework for leveraging this building block in the pursuit of novel therapeutics. The rich history and proven biological relevance of the isoquinoline core suggest that derivatives synthesized from this versatile intermediate hold significant promise for future drug discovery efforts.

References

  • (Reference to a general review on isoquinolines in medicinal chemistry, if found in the search results).
  • (Reference to a paper on the synthesis of isoquinolines, if found in the search results).
  • (Reference to a paper on the biological activity of isoquinoline deriv
  • (Reference to a paper on Boc-protection/deprotection, if found in the search results).
  • (Reference to a paper on ester hydrolysis or amid
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Synthesis of isoquinolines. Journal of the American Chemical Society, 130(5), 1558–1559.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • National Center for Biotechnology Information. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Verma, R., & Singh, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9265-9285.
  • Wuxi AppTec. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and synthetic applications of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate . This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility.

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The title compound, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the 4-position, is a valuable intermediate for creating diverse libraries of substituted tetrahydroisoquinolines, which are of significant interest for their wide range of biological activities.[3][4]

Part 1: Synthesis of this compound

A robust and scalable synthesis of the title compound can be envisioned through an intramolecular Dieckmann condensation, a classic and reliable method for forming cyclic β-keto esters.[2][5][6][7] This approach offers a high degree of control and typically proceeds with good yields. The proposed synthetic pathway is outlined below.

Synthesis_Pathway cluster_0 Synthetic Scheme Start N-Boc-2-phenylethylamine derivative Intermediate1 Diester Precursor Start->Intermediate1 Alkylation Product 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Intermediate1->Product Dieckmann Condensation

Caption: Proposed synthetic pathway for the target compound.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol details the intramolecular cyclization of a suitable diester precursor to yield the target β-keto ester.

Rationale: The Dieckmann condensation is a base-catalyzed intramolecular reaction of diesters to form five- or six-membered rings.[2][5] The use of a strong base, such as sodium methoxide, generates an enolate that attacks the second ester group, leading to cyclization. The choice of sodium methoxide as the base is crucial to prevent transesterification of the methyl ester.[5]

Materials:

  • N-(2-(2-(methoxycarbonyl)phenyl)ethyl)-N-(tert-butoxycarbonyl)glycine methyl ester (Diester Precursor)

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the diester precursor (1.0 eq).

  • Dissolve the diester in anhydrous toluene (10 mL per mmol of diester).

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of anhydrous methanol (2 mL) to consume any unreacted sodium methoxide, followed by the careful addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure This compound .

Expected Outcome and Characterization:

The product is expected to be a stable solid or oil. Characterization should be performed using standard analytical techniques.

Parameter Expected Data
Yield 70-85%
¹H NMR (CDCl₃) Peaks corresponding to the tert-butyl group (~1.5 ppm, s, 9H), methyl ester group (~3.7 ppm, s, 3H), methylene protons of the isoquinoline core, and aromatic protons.
¹³C NMR (CDCl₃) Resonances for the carbonyls of the carbamate and ester, the quaternary carbon of the tert-butyl group, and carbons of the isoquinoline ring system.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Part 2: Key Reaction Protocols

The title compound is a versatile intermediate that can undergo several transformations to generate a variety of pharmacologically relevant scaffolds. The two most common and useful reactions are the deprotection of the N-Boc group and the hydrolysis of the methyl ester.

Protocol 2: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][8][9]

N-Boc_Deprotection cluster_1 N-Boc Deprotection Mechanism Start N-Boc Isoquinoline Intermediate Protonated Carbamate Start->Intermediate H⁺ (e.g., TFA, HCl) Product Deprotected Isoquinoline (Amine Salt) Intermediate->Product Byproducts CO₂ + Isobutylene Intermediate->Byproducts

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Rationale: This is the most common and generally efficient method for Boc deprotection. TFA is a strong acid that readily protonates the carbamate, leading to its collapse and the release of the free amine as a trifluoroacetate salt.[10]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected isoquinoline (1.0 eq) in anhydrous DCM (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Method B: Methanolic HCl

Rationale: Using HCl in methanol provides the hydrochloride salt of the amine, which can be advantageous for subsequent reactions or for purification by crystallization.

Materials:

  • This compound

  • Anhydrous Methanol

  • Acetyl chloride or a solution of HCl in dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected isoquinoline (1.0 eq) in anhydrous methanol (10 mL per mmol).

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (2-3 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Method Conditions Advantages Disadvantages Typical Yield
A TFA, DCM, 0 °C to RTFast, reliable, volatile byproductsTFA is corrosive and requires careful handling>95%
B HCl, Methanol, 0 °C to RTYields crystalline HCl salt, less harsh than neat TFAMay be slower for some substrates>90%
Protocol 3: Methyl Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid opens up avenues for further functionalization, such as amide bond formation.

Ester_Hydrolysis cluster_2 Base-Mediated Ester Hydrolysis Start Methyl Ester Intermediate Tetrahedral Intermediate Start->Intermediate OH⁻ Product Carboxylate Salt Intermediate->Product - OCH₃ Final_Product Carboxylic Acid Product->Final_Product H₃O⁺

Caption: Mechanism of base-catalyzed hydrolysis of a methyl ester.

Rationale: Base-catalyzed hydrolysis using lithium hydroxide (LiOH) is a standard and mild method for converting methyl esters to carboxylic acids without affecting the N-Boc protecting group.[1] The use of a co-solvent like THF or methanol ensures the solubility of the substrate.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH·H₂O (2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.

  • Extract the product with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Expected Outcome and Characterization:

The product will be a carboxylic acid, likely a solid.

Parameter Expected Data
Yield >90%
¹H NMR Disappearance of the methyl ester singlet (~3.7 ppm). A broad singlet for the carboxylic acid proton may be observed depending on the solvent.
IR Spectroscopy A broad O-H stretch for the carboxylic acid will appear (~2500-3300 cm⁻¹).
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the carboxylic acid.

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
  • Dieckmann condens
  • Dieckmann condens
  • Solid-Phase Synthesis of 1-Substituted Tetrahydroisoquinoline Derivatives Employing BOC-Protected Tetrahydroisoquinoline Carboxylic Acids.
  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. SciRP.org.
  • Syntheses of 4-Substituted Isoquinolines.
  • Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Hydrolysis of methyl esters and alkylation to phenacyl esters.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Dieckmann Condens
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conform
  • Isoquinoline synthesis. Química Organica.org.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxyl
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Intramolecular Claisen Condensations: The Dieckmann Cycliz

Sources

The Strategic Utility of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate in the Assembly of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Among the myriad of functionalized isoquinoline building blocks, 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate emerges as a strategically valuable intermediate for the synthesis of complex, bioactive molecules. This guide provides an in-depth exploration of its application, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The unique architecture of this diester, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the C4 position of the tetrahydroisoquinoline core, offers a versatile platform for controlled and selective modifications. The Boc group provides robust protection under a variety of reaction conditions while allowing for facile deprotection, and the C4-ester serves as a versatile handle for the introduction of diverse functional groups, enabling the synthesis of a wide array of substituted tetrahydroisoquinolines.

I. The Pivotal Role of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure in drug discovery, present in numerous alkaloids and synthetic compounds exhibiting a wide range of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The biological activity of THIQ-containing molecules is often dictated by the nature and stereochemistry of the substituents on the heterocyclic ring. Consequently, the development of synthetic routes that allow for precise control over substitution patterns is of paramount importance.

II. Synthetic Accessibility and Key Structural Features

This compound can be conceptualized as a protected and activated derivative of tetrahydroisoquinoline-4-carboxylic acid. The synthesis of such precursors often involves multi-step sequences, such as the Pictet-Spengler reaction, to construct the core ring system. The N-Boc protection is typically introduced to modulate the reactivity of the nitrogen atom and to prevent unwanted side reactions during subsequent transformations.

III. Application in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives

While direct, specific examples of the use of "this compound" in the synthesis of named bioactive molecules are not extensively documented in readily available literature, its synthetic utility can be inferred from established chemical principles and analogous transformations of similar N-Boc protected carboxylated heterocyclic systems. The primary synthetic strategies leveraging this intermediate would likely revolve around the modification or replacement of the C4-ester group.

A. Hydrolysis and Amide Coupling: Accessing Novel Amide Libraries

One of the most straightforward applications involves the selective hydrolysis of the methyl ester at the C4 position to yield the corresponding carboxylic acid, N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. This carboxylic acid is a valuable building block for the synthesis of a diverse library of amide derivatives through coupling with various amines.

Protocol 1: Hydrolysis of this compound

Objective: To selectively hydrolyze the methyl ester at the C4 position.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

Causality: The use of lithium hydroxide at room temperature allows for the selective saponification of the methyl ester over the more sterically hindered tert-butyl ester of the Boc group.

Protocol 2: Amide Coupling with a Primary Amine

Objective: To synthesize a C4-amide derivative of the N-Boc protected tetrahydroisoquinoline.

Materials:

  • N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (from Protocol 1)

  • A primary amine (e.g., benzylamine) (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the primary amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: PyBOP is a highly efficient peptide coupling reagent that minimizes racemization and promotes high yields of the desired amide product. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

B. Decarboxylative Functionalization: A Gateway to C4-Alkylated and Arylated Analogs

Another powerful strategy involves the decarboxylation of the C4-carboxylic acid, potentially followed by the trapping of an intermediate to introduce new substituents at the C4 position. While direct decarboxylative alkylation or arylation from the ester is less common, a two-step sequence of hydrolysis followed by a decarboxylative cross-coupling reaction is a plausible and powerful approach.

Conceptual Workflow for Decarboxylative Functionalization

G Start 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis CarboxylicAcid N-Boc-tetrahydroisoquinoline- 4-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Decarboxylative Cross-Coupling CarboxylicAcid->Decarboxylation Product 4-Substituted N-Boc- tetrahydroisoquinoline Decarboxylation->Product

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation (Conceptual)

Objective: To introduce an alkyl group at the C4 position via a decarboxylative coupling reaction.

Materials:

  • N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (from Protocol 1)

  • Alkylating agent (e.g., a suitable radical precursor)

  • Silver nitrate (AgNO₃) (catalytic amount)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (as an oxidant)

  • Solvent (e.g., acetonitrile/water mixture)

Procedure (Hypothetical, based on known decarboxylative couplings):

  • To a solution of N-Boc-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.0 eq) and the alkylating agent in a suitable solvent system, add AgNO₃ (e.g., 10 mol%).

  • Add (NH₄)₂S₂O₈ (e.g., 2.0 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Causality: This protocol is based on the principle of radical decarboxylation. The silver catalyst facilitates the formation of a carboxyl radical, which then extrudes CO₂ to generate a nucleophilic radical at the C4 position. This radical can then be trapped by a suitable electrophilic alkylating agent.

IV. Data Presentation and Characterization

The successful synthesis of novel derivatives should be confirmed by a suite of analytical techniques.

Technique Expected Observations for a C4-Amide Derivative
¹H NMR Appearance of new signals corresponding to the introduced amide moiety (e.g., signals for the benzyl group in the case of benzylamine coupling), and a characteristic NH proton signal.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide and signals for the carbons of the newly introduced group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the synthesized amide.
FT-IR Characteristic N-H and C=O stretching frequencies for the amide bond.

V. Conclusion and Future Perspectives

This compound represents a highly valuable, albeit underexplored, building block in synthetic and medicinal chemistry. Its strategic design allows for the controlled and selective functionalization of the tetrahydroisoquinoline scaffold, opening avenues for the creation of novel bioactive molecules. The protocols and conceptual workflows presented herein provide a solid foundation for researchers to harness the synthetic potential of this versatile intermediate in their drug discovery endeavors. Future work should focus on the development of direct C-H functionalization methods at the C4 position and the application of this building block in the total synthesis of complex natural products.

References

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 865-882.
  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • MDPI. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • MDPI. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic bioactive molecules. The subject of this guide, 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , represents a synthetically versatile platform for the generation of diverse chemical entities. The presence of multiple reactive sites—the N-Boc protecting group, the C4-methyl and C4-carboxylate moieties, the enamide-like double bond, and the aromatic ring—offers a rich landscape for chemical modification.

This document provides a comprehensive overview of potential derivatization strategies for this scaffold. As direct literature precedent for the derivatization of this specific molecule is limited, the protocols and methodologies presented herein are expertly curated and adapted from established procedures on closely related structural analogs, particularly N-Boc protected tetrahydroisoquinolines and other functionalized isoquinoline systems. Each section is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, empowering researchers to rationally design and execute their synthetic campaigns.

I. Strategic Overview of Derivatization Pathways

The derivatization of this compound can be approached by targeting its key functional regions. The choice of strategy will be dictated by the desired final structure and the compatibility of other functional groups present in the molecule.

G A 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate B C4-Methyl Group Functionalization A->B e.g., Halogenation, Oxidation C C4-Carboxylate Modification A->C e.g., Reduction, Amidation D Aromatic Ring Substitution (EAS) A->D e.g., Nitration, Halogenation E Enamide System Reactions A->E e.g., Cycloaddition, Reduction F N-Boc Deprotection & N-Functionalization A->F e.g., Acidic cleavage, Alkylation

Figure 1. Key derivatization strategies for the this compound scaffold.

II. Derivatization of the C4-Methyl Group

While direct functionalization of the C4-methyl group on this specific scaffold is not extensively documented, established methods for benzylic and allylic C-H activation can be logically extended.

A. Radical Bromination of the C4-Methyl Group

The methyl group at the C4 position is allylic to the enamine-like double bond, making it susceptible to radical halogenation. This introduces a versatile handle for subsequent nucleophilic substitution reactions.

Causality: The use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) allows for the selective bromination of the allylic methyl group over other positions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane to minimize side reactions.

Protocol 1: Radical Bromination

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous carbon tetrachloride (0.1 M).

  • Reagent Addition: Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp (a standard 254 nm handheld lamp is often sufficient) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 4-(bromomethyl) derivative.

ParameterValue
Starting Material This compound
Reagents N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (anhydrous)
Temperature Reflux (~77°C)
Reaction Time 2-4 hours
Expected Yield 60-75%

III. Modification of the C4-Carboxylate Group

The methyl ester at the C4 position can be transformed into a variety of other functional groups, significantly expanding the accessible chemical space.

A. Reduction to a Primary Alcohol

Reduction of the ester to a primary alcohol provides a precursor for further oxidation, etherification, or conversion to leaving groups for substitution reactions.

Causality: Lithium borohydride (LiBH₄) is a suitable reducing agent for this transformation as it is less reactive than lithium aluminum hydride (LAH) and is less likely to affect the N-Boc group or the enamide double bond under controlled conditions.

Protocol 2: Ester Reduction

  • Preparation: Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add lithium borohydride (2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the 4-(hydroxymethyl) derivative.

ParameterValue
Starting Material This compound
Reagent Lithium borohydride (LiBH₄)
Solvent Tetrahydrofuran (THF, anhydrous)
Temperature 0°C to room temperature
Reaction Time 4-6 hours
Expected Yield 70-85%
B. Amidation via Aminolysis

Direct conversion of the ester to an amide can be achieved through aminolysis, introducing a key pharmacophore and a point for further diversification.

Causality: This reaction is typically slow with simple amines. The use of a Lewis acid catalyst such as trimethylaluminum (AlMe₃) can facilitate the reaction by activating the ester carbonyl group towards nucleophilic attack.

Protocol 3: Amidation

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired primary or secondary amine (2.0 equiv) in anhydrous toluene (0.5 M).

  • Reagent Addition: Cool the solution to 0°C and slowly add a 2.0 M solution of trimethylaluminum in toluene (2.0 equiv). Stir for 30 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous toluene dropwise to the amine-AlMe₃ complex.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by flash column chromatography.

IV. Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the isoquinoline core can undergo electrophilic aromatic substitution. The directing effects of the dihydroisoquinoline moiety will influence the regioselectivity of these reactions.

Causality: The enamide system is generally an ortho, para-director. However, the bulky N-Boc group and the substitution at C4 may sterically hinder the C5 and C8 positions. Therefore, substitution is most likely to occur at the C6 and C8 positions.

A. Nitration of the Aromatic Ring

Protocol 4: Nitration

  • Preparation: Dissolve this compound (1.0 equiv) in concentrated sulfuric acid at 0°C.

  • Reagent Addition: Slowly add a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid (1.1 equiv) dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate. Separate the regioisomers by column chromatography.

G start Substrate reagents + HNO₃, H₂SO₄ start->reagents product Nitrated Products (C6 and C8 isomers) reagents->product

Figure 2. Workflow for the nitration of the aromatic ring.

V. Reactions of the Enamide System

The enamide double bond is electron-rich and can participate in various reactions, including cycloadditions and reductions.

A. Diels-Alder Reaction

The enamide can act as a dienophile in Diels-Alder reactions with electron-deficient dienes, leading to the formation of complex polycyclic structures.

Causality: The N-Boc group enhances the electron-donating nature of the nitrogen, making the double bond more reactive towards electron-poor dienes. Lewis acid catalysis can further activate the dienophile.

Protocol 5: Diels-Alder Cycloaddition

  • Preparation: In a sealed tube, dissolve this compound (1.0 equiv) and an electron-deficient diene (e.g., dimethyl acetylenedicarboxylate, 1.5 equiv) in anhydrous toluene.

  • Catalyst Addition (Optional): For less reactive dienes, add a Lewis acid such as zinc chloride (ZnCl₂, 0.2 equiv).

  • Reaction: Heat the mixture at 110-130°C for 24-48 hours.

  • Monitoring and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure. Purify the resulting cycloadduct by column chromatography.

VI. N-Boc Deprotection and Further N-Functionalization

Removal of the Boc group unveils the secondary amine, which can be further functionalized.

Protocol 6: N-Boc Deprotection

  • Preparation: Dissolve the N-Boc protected isoquinoline (1.0 equiv) in dichloromethane (0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0°C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the free amine by column chromatography or crystallization.

Once deprotected, the resulting secondary amine can undergo standard N-alkylation, N-acylation, or reductive amination reactions to introduce a wide range of substituents.

VII. Conclusion

The this compound scaffold is a promising starting point for the synthesis of novel and diverse chemical libraries. The protocols outlined in this guide, while largely based on analogous systems, provide a robust framework for initiating derivatization campaigns. Researchers are encouraged to use these methods as a starting point and to optimize conditions for their specific substrates and desired outcomes. The versatility of this core structure, combined with the derivatization strategies presented, opens up numerous avenues for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

References

As this is a hypothetical guide based on established chemical principles and related literature, direct citations for the derivatization of the exact topic compound are not available. The protocols are based on general organic chemistry knowledge and adaptations from the following types of sources:

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Klussmann, M., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. The Journal of Organic Chemistry, 76(22), 9317-9327. [Link]

  • Donohoe, T. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 625-629. [Link]

Application Notes and Protocols for 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Core - A Privileged Structure in Medicinal Chemistry

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in the landscape of medicinal chemistry and natural product synthesis.[1][2][3][4][5] Its rigid, yet adaptable, framework allows for precise three-dimensional positioning of functional groups, making it an ideal template for interacting with a diverse array of biological targets.[6][7] From potent anticancer agents to novel antimicrobials and central nervous system modulators, isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][5][8][9][10][11][12] This guide focuses on a specific, synthetically valuable derivative: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate . The presence of the N-Boc (tert-butoxycarbonyl) protecting group offers a strategic advantage, enabling controlled, stepwise functionalization of the isoquinoline nitrogen. This makes the title compound a key intermediate for constructing complex molecular architectures in drug development programs.

Compound Profile: this compound

Property Value Source/Method
Molecular Formula C₁₇H₂₁NO₄Calculated
Molecular Weight 303.35 g/mol Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in DCM, THF, Ethyl AcetatePredicted

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound can be envisioned through a multi-step sequence, beginning with the well-established Bischler-Napieralski reaction to form the core isoquinoline ring system.[13] This is followed by N-protection and subsequent functionalization.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: C4-Methylation & Carboxylation Amide_Formation Amide Formation Cyclization Cyclization Amide_Formation->Cyclization POCl₃, Toluene Protection N-Boc Protection Cyclization->Protection Dihydroisoquinoline intermediate Methylation_Carboxylation Methylation & Carboxylation Protection->Methylation_Carboxylation N-Boc Dihydroisoquinoline Final_Product Target Compound Methylation_Carboxylation->Final_Product Final Product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Procedure

Step 1: Synthesis of 3,4-dihydroisoquinoline intermediate

  • Amide Formation: To a solution of an appropriate phenethylamine precursor (1.0 eq) in dichloromethane (DCM), add a suitable acyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Bischler-Napieralski Cyclization: Dissolve the crude amide in toluene. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C. Reflux the mixture for 2-4 hours.[13]

  • Work-up and Isolation: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify with aqueous ammonia and extract with DCM. Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline.

Step 2: N-Boc Protection

  • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base like triethylamine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).

  • Stir at room temperature for 12-16 hours.

  • Concentrate the reaction mixture and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the N-Boc protected dihydroisoquinoline.

Step 3: C4-Methylation and Carboxylation

This step may involve advanced organometallic or directed metalation strategies, the specifics of which would require empirical optimization. A plausible approach could involve a directed ortho-metalation followed by quenching with an electrophilic methyl source and subsequent carboxylation.

Application Protocols: Leveraging the Title Compound in Drug Discovery

The primary utility of "this compound" lies in its capacity as a versatile building block. The N-Boc group allows for facile deprotection under acidic conditions, revealing a secondary amine that can be elaborated into a variety of functional groups.

Protocol 1: N-Boc Deprotection and Subsequent N-Alkylation

This protocol demonstrates the removal of the Boc protecting group and subsequent functionalization of the nitrogen atom, a key step in creating libraries of analogs for structure-activity relationship (SAR) studies.

Workflow for N-Deprotection and Alkylation

Deprotection_Alkylation_Workflow Start 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Deprotection N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotection Intermediate Deprotected Isoquinoline (Secondary Amine) Deprotection->Intermediate Alkylation N-Alkylation (R-X, Base) Intermediate->Alkylation Final_Analog N-Alkylated Analog Alkylation->Final_Analog

Caption: N-Boc deprotection and subsequent N-alkylation workflow.

Step-by-Step Procedure:

  • Deprotection: Dissolve the title compound (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[14] Stir at room temperature for 1-2 hours, monitoring by TLC. Alternative conditions include using a solution of HCl in dioxane or ethyl acetate.[15]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer and concentrate to obtain the deprotected secondary amine.

  • N-Alkylation: Dissolve the deprotected intermediate (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) and the desired alkylating agent (R-X, where X is a leaving group like Br, I, or OTs; 1.1 eq).

  • Reaction and Isolation: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC. Upon completion, filter off the base, concentrate the filtrate, and purify the product by column chromatography.

Reagent Purpose Typical Conditions Reference
Trifluoroacetic Acid (TFA)N-Boc Deprotection5-10 eq in DCM, 0 °C to RT, 1-2 h[14]
HCl in DioxaneN-Boc Deprotection4M solution, RT, 1-4 h[15]
K₂CO₃ / Alkyl HalideN-Alkylation2.0 eq base, 1.1 eq R-X in ACN/DMFGeneral Protocol
Protocol 2: Utilization in a Lead Optimization Cascade for Kinase Inhibitors

Given that many isoquinoline derivatives exhibit anticancer properties by targeting kinases, the title compound can be a valuable starting point for developing novel kinase inhibitors.[1][16]

Conceptual Workflow for Kinase Inhibitor Development

Kinase_Inhibitor_Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade Start Title Compound Deprotection N-Boc Deprotection Start->Deprotection Functionalization Diverse N-Functionalization (Amide coupling, Reductive amination, etc.) Deprotection->Functionalization Library Focused Compound Library Functionalization->Library Primary_Screen Primary Kinase Assay (e.g., HER2, EGFR) Library->Primary_Screen Test Compounds Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Cell-based Proliferation Assay (e.g., SKBR3, A431 cells) Hit_ID->Secondary_Screen Lead_Gen Lead Generation Secondary_Screen->Lead_Gen

Caption: Workflow for developing kinase inhibitors.

  • Library Synthesis: Starting from "this compound", perform the N-Boc deprotection as described in Protocol 1.

  • Parallel Synthesis: Divide the deprotected intermediate into multiple reaction vessels. In parallel, perform various N-functionalization reactions such as amide bond couplings with a diverse set of carboxylic acids, or reductive amination with various aldehydes and ketones to generate a library of analogs.

  • Primary Screening: Screen the synthesized library against a panel of relevant kinases (e.g., HER2, EGFR) in biochemical assays to identify initial hits with significant inhibitory activity.[16]

  • Secondary Screening: Test the primary hits in cell-based assays using cancer cell lines that overexpress the target kinase (e.g., SKBR3 for HER2) to assess their antiproliferative effects.[16]

  • Lead Optimization: Synthesize further analogs of the most promising hits to improve potency, selectivity, and pharmacokinetic properties.

Characterization of Derivatives

The structural elucidation of newly synthesized derivatives is crucial. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the successful addition of new functional groups.[17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition of the synthesized compounds.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds and for purification.[17] Chiral HPLC can be employed for the separation of enantiomers if a chiral center is introduced.[17]

Conclusion and Future Perspectives

"this compound" represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. The orthogonal N-Boc protecting group provides a handle for controlled and diverse functionalization, making it an ideal starting material for the synthesis of compound libraries aimed at various therapeutic targets. The protocols outlined in this guide provide a framework for the synthesis, manipulation, and application of this versatile intermediate in modern drug discovery campaigns. Further exploration of its reactivity and its use in the synthesis of complex natural products and novel therapeutic agents is highly warranted.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). PubMed. Retrieved January 19, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

  • General Procedure for Deprotection of the Basic n-Butylamine Side Chain from Boc-Protected Intermediates. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). World Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • tert-butyl (2S,4S)-2-[[[(2S)-1-(3,4-dihydro-1H-isoquinolin-2-yl) - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/67754078
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

Application Note: A Scalable Synthesis of 2-tert-Butyl 4-Methyl Isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, making them privileged structures in medicinal chemistry and drug development. This application note provides a comprehensive guide to a plausible and scalable synthetic route for "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate," a molecule designed with functionalities that suggest its potential as a versatile intermediate for further chemical exploration.

This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step protocol for both laboratory and scale-up synthesis, emphasizing the rationale behind experimental choices, safety considerations, and process controls to ensure reproducibility and robustness.

Synthetic Strategy

Due to the absence of a directly published procedure for the target molecule, a convergent synthetic strategy has been devised based on well-established and analogous chemical transformations. The overall approach is depicted in the workflow diagram below.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product Phenethylamine Phenethylamine Amide_Formation Amide Formation Phenethylamine->Amide_Formation Acetyl_chloride Acetyl Chloride Acetyl_chloride->Amide_Formation Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski Dehydrogenation Dehydrogenation Bischler_Napieralski->Dehydrogenation Methylation C4-Methylation Dehydrogenation->Methylation Carboxylation Carboxylation Methylation->Carboxylation Esterification Esterification Carboxylation->Esterification N_Boc_Protection N-Boc Protection Esterification->N_Boc_Protection Final_Product 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate N_Boc_Protection->Final_Product

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Synthesis of Privileged Scaffolds: Parallel Synthesis of N-Boc-1,2-Dihydroisoquinoline Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3][5] In the quest for novel therapeutic agents, the ability to rapidly generate and screen diverse libraries of isoquinoline-based compounds is of paramount importance.[6][7] Parallel synthesis has emerged as a powerful strategy to meet this demand, enabling the efficient production of focused compound libraries for high-throughput screening.[6][7]

While the specific molecule "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" was the initial point of inquiry, a survey of the current literature does not indicate its widespread application in parallel synthesis protocols. However, the core structural components of this molecule—the isoquinoline core and the N-tert-butoxycarbonyl (Boc) protecting group—are highly relevant to contemporary drug discovery efforts. The Boc group is a common feature in the synthesis of complex molecules, allowing for controlled, stepwise modifications.

This application note will therefore focus on a closely related and highly practical application: the parallel synthesis of N-Boc-1,2-dihydroisoquinoline libraries. We will provide a detailed protocol for a robust multi-component reaction strategy, discuss the underlying chemical principles, and illustrate how this approach can be leveraged to generate a diverse collection of drug-like molecules.

Core Synthetic Strategy: A Multi-Component Approach

The convergence of multiple starting materials in a single reaction vessel to form a complex product, known as a multi-component reaction (MCR), is an ideal strategy for building molecular diversity in a time- and resource-efficient manner.[6][7] For the synthesis of the 1,2-dihydroisoquinoline core, a Lewis acid and organocatalyst co-catalyzed MCR of a 2-(1-alkynyl)benzaldehyde, an amine, and a ketone is a particularly effective approach.[6][7]

The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen of the isoquinoline scaffold to modulate its reactivity and solubility, and to provide a handle for subsequent synthetic transformations. This protecting group can be readily removed under acidic conditions, allowing for further derivatization at the nitrogen atom.

Experimental Protocol: Parallel Synthesis of an N-Boc-1,2-Dihydroisoquinoline Library

This protocol describes the parallel synthesis of a 12-member library of N-Boc-1,2-dihydroisoquinolines in a 24-well plate format.

Materials:

  • 2-(1-Alkynyl)benzaldehydes (e.g., 2-ethynylbenzaldehyde, 2-(phenylethynyl)benzaldehyde)

  • Primary amines (e.g., aniline, p-toluidine, benzylamine)

  • Ketones (e.g., acetone, acetophenone)

  • Silver trifluoromethanesulfonate (AgOTf)

  • L-Proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • 24-well reaction block with magnetic stirring

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.2 M stock solutions of each 2-(1-alkynyl)benzaldehyde in anhydrous ACN.

    • Prepare 0.2 M stock solutions of each primary amine in anhydrous ACN.

    • Prepare 0.5 M stock solutions of each ketone in anhydrous ACN.

    • Prepare a 0.02 M stock solution of AgOTf in anhydrous ACN.

    • Prepare a 0.04 M stock solution of L-proline in anhydrous ACN.

    • Prepare a 0.3 M stock solution of Boc₂O in anhydrous DCM.

    • Prepare a 0.01 M stock solution of DMAP in anhydrous DCM.

  • Reaction Setup:

    • To each well of a dry 24-well reaction block, add a magnetic stir bar.

    • Using a liquid handler or manual multichannel pipette, dispense the following reagents into each well according to the desired final product:

      • 500 µL of the appropriate 2-(1-alkynyl)benzaldehyde stock solution (0.1 mmol).

      • 500 µL of the appropriate primary amine stock solution (0.1 mmol).

      • 300 µL of the appropriate ketone stock solution (0.15 mmol).

      • 500 µL of the AgOTf stock solution (0.01 mmol, 10 mol%).

      • 500 µL of the L-proline stock solution (0.02 mmol, 20 mol%).

  • Reaction Execution:

    • Seal the reaction block with a pierceable cap mat.

    • Place the reaction block on a magnetic stirrer and stir at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.

  • In-situ Boc Protection:

    • Once the initial reaction is complete, carefully unseal the reaction block.

    • To each well, add 1.0 mL of the Boc₂O stock solution (0.3 mmol) and 100 µL of the DMAP stock solution (0.001 mmol, 1 mol%).

    • Reseal the reaction block and continue stirring at room temperature for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 2 x 2 mL of ethyl acetate.

    • Combine the organic extracts for each reaction in a separate vial.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude products by parallel automated flash chromatography.

Data Presentation: Representative Library of N-Boc-1,2-Dihydroisoquinolines

The following table illustrates a representative subset of a library that can be synthesized using the described protocol, with hypothetical but realistic yields and purities.

Entry2-(1-Alkynyl)benzaldehydeAmineKetoneProductYield (%)Purity (%)
12-EthynylbenzaldehydeAnilineAcetone2-tert-Butyl 1-methyl-1-phenyl-1,2-dihydroisoquinoline-2-carboxylate78>95
22-EthynylbenzaldehydeAnilineAcetophenone2-tert-Butyl 1-phenyl-1-phenyl-1,2-dihydroisoquinoline-2-carboxylate72>95
32-Ethynylbenzaldehydep-ToluidineAcetone2-tert-Butyl 1-methyl-1-(p-tolyl)-1,2-dihydroisoquinoline-2-carboxylate81>95
42-Ethynylbenzaldehydep-ToluidineAcetophenone2-tert-Butyl 1-phenyl-1-(p-tolyl)-1,2-dihydroisoquinoline-2-carboxylate75>95
52-(Phenylethynyl)benzaldehydeAnilineAcetone2-tert-Butyl 1-methyl-1,3-diphenyl-1,2-dihydroisoquinoline-2-carboxylate65>95
62-(Phenylethynyl)benzaldehydeAnilineAcetophenone2-tert-Butyl 1,1,3-triphenyl-1,2-dihydroisoquinoline-2-carboxylate60>95

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow for generating the N-Boc-1,2-dihydroisoquinoline library.

Parallel_Synthesis_Workflow cluster_reagents Reagent Stock Solutions cluster_synthesis Parallel Synthesis in 24-Well Plate cluster_purification Work-up & Purification cluster_output Final Products R1 2-(1-Alkynyl)benzaldehydes Dispense Dispense Reagents R1->Dispense R2 Primary Amines R2->Dispense R3 Ketones R3->Dispense R4 Catalysts (AgOTf, L-Proline) R4->Dispense R5 Boc₂O / DMAP Boc In-situ Boc Protection R5->Boc React Multi-component Reaction Dispense->React React->Boc Workup Aqueous Work-up & Extraction Boc->Workup Purify Parallel Flash Chromatography Workup->Purify Library N-Boc-1,2-Dihydroisoquinoline Library Purify->Library

Caption: Parallel synthesis workflow for the generation of an N-Boc-1,2-dihydroisoquinoline library.

Further Diversification of the Library

The synthesized N-Boc-1,2-dihydroisoquinoline library can be further diversified to expand the chemical space explored.

  • Deprotection and N-functionalization: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and the resulting secondary amine can be functionalized with a variety of reagents, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to introduce new functional groups.

  • Cross-Coupling Reactions: If the starting 2-(1-alkynyl)benzaldehyde contains a halogen substituent, this can serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[6][7] This allows for the introduction of aryl, heteroaryl, or alkynyl groups onto the isoquinoline core, significantly increasing the structural diversity of the library.

Conclusion

The parallel synthesis of N-Boc-1,2-dihydroisoquinoline libraries via a multi-component reaction strategy is a highly effective approach for the rapid generation of diverse and drug-like molecules. This methodology offers significant advantages in terms of efficiency, convergence, and the ability to explore a broad chemical space. The resulting libraries are valuable starting points for hit identification and lead optimization in drug discovery programs targeting a wide range of diseases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to implement this powerful synthetic platform in their own laboratories.

References

  • Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. Journal of Combinatorial Chemistry, 13(1), 15-22. [Link]

  • Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Unknown. (2024, November 8). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • National Institutes of Health. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • YouTube. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines. Retrieved from [Link]

  • National Institutes of Health. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Retrieved from [Link]

Sources

Application Notes and Protocols for "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Isoquinoline Scaffold

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2][3][4] These activities span from anticancer and antimicrobial to enzyme inhibition, making isoquinoline derivatives a focal point of intensive drug discovery efforts.[4][5][6][7]

This document concerns 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , a novel and largely uncharacterized derivative. While specific biological data for this compound is not yet prevalent in public literature, its structure, featuring a dicarboxylate-substituted dihydroisoquinoline core, suggests significant potential for biological activity. The substituents at the 2- and 4-positions are known to modulate the pharmacological profile of the isoquinoline ring system.[1]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded roadmap for the systematic evaluation of this compound's therapeutic potential. We will hypothesize its applications based on the known properties of the broader isoquinoline class and provide detailed, field-proven protocols for its investigation as an anticancer, antibacterial, and enzyme inhibitory agent.

Hypothesized Application I: Anticancer Agent

Rationale: The isoquinoline framework is a cornerstone of many potent anticancer agents.[5][6] Derivatives have been shown to exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key enzymes essential for tumor growth and survival.[5][7][8] The structural features of "this compound" warrant a thorough investigation into its potential as a novel oncology therapeutic.

Protocol 1: Initial In Vitro Cytotoxicity Screening (MTT Assay)

This is the foundational assay to determine the compound's ability to inhibit cancer cell growth and to establish its potency (IC50 value). A panel of diverse cancer cell lines is recommended to identify potential tumor-type selectivity.

Experimental Workflow for Cytotoxicity Screening

A Seed Cancer Cells (96-well plate) B Incubate 24h (Allow attachment) A->B C Add Serial Dilutions of Compound & Controls B->C D Incubate 48-72h C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan (Add DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[9] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10]

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours.[10]

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.[11]

Data Presentation: Representative IC50 Values

CompoundCancer Cell LineCell TypeIC50 (µM) [Hypothetical]
2-tert-Butyl 4-methyl...MCF-7Breast Cancer5.2
2-tert-Butyl 4-methyl...A549Lung Cancer12.8
2-tert-Butyl 4-methyl...HCT116Colon Cancer8.1
Doxorubicin (Control)MCF-7Breast Cancer0.5
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Assay)

If the compound shows significant cytotoxicity, the next logical step is to determine if it induces apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Staining

cluster_0 Cell States cluster_1 Mechanism A Viable Cell (Annexin V-, PI-) M2 PS Exposure (Outer Leaflet) A->M2 Apoptotic Stimulus B Early Apoptosis (Annexin V+, PI-) M3 Membrane Permeability B->M3 Progression C Late Apoptosis/Necrosis (Annexin V+, PI+) D Necrotic Cell (Annexin V-, PI+) M1 Intact Membrane M2->B Annexin V Binds PS M3->C PI Enters Cell

Caption: Differentiating cell states based on membrane integrity and phosphatidylserine (PS) exposure.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with the test compound at concentrations around its IC50 value for 24 hours.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.[11]

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[10]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Hypothesized Application II: Antibacterial Agent

Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new chemical classes of antibacterial agents.[12] Isoquinoline derivatives have demonstrated significant activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[13][14][15][16] Therefore, screening "this compound" for antimicrobial properties is a logical and valuable endeavor.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Workflow for Broth Microdilution MIC Assay

A Prepare Serial Dilutions of Compound in Broth (96-well plate) B Inoculate Wells with Standardized Bacterial Suspension A->B D Incubate 16-20h at 37°C B->D C Include Positive (No Drug) & Negative (No Bacteria) Controls C->B E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[18] The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[19] Test against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]

Data Presentation: Representative MIC Values

CompoundBacterial StrainGram StainMIC (µg/mL) [Hypothetical]
2-tert-Butyl 4-methyl...S. aureus ATCC 29213Positive16
2-tert-Butyl 4-methyl...E. coli ATCC 25922Negative64
Ciprofloxacin (Control)S. aureus ATCC 29213Positive0.5
Ciprofloxacin (Control)E. coli ATCC 25922Negative0.015

Hypothesized Application III: Enzyme Inhibitor

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes. The isoquinoline scaffold is present in inhibitors of various enzyme classes, including kinases, proteases, and cholinesterases.[1][20][21] For a compound showing anticancer activity, a plausible mechanism could be the inhibition of a protein kinase involved in cell proliferation signaling, such as HER2.[22]

Protocol 4: General In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a purified enzyme using a spectrophotometric or fluorometric assay.

Principle of a Competitive Enzyme Inhibition Assay

cluster_0 No Inhibitor cluster_1 With Competitive Inhibitor E1 Enzyme P1 Product E1->P1 Binds & Converts S1 Substrate S1->E1 E2 Enzyme P2 No/Reduced Product E2->P2 Binding Blocked S2 Substrate S2->E2 I2 Inhibitor I2->E2

Caption: Competitive inhibitor competes with the substrate for the enzyme's active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of the substrate, and serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.[23]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or near its Km value for the enzyme.[23]

  • Kinetic Measurement: Immediately measure the rate of product formation (or substrate depletion) over time using a plate reader (absorbance or fluorescence). The reaction should be in the linear (steady-state) range.[24]

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[25]

Data Presentation: Representative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
2-tert-Butyl 4-methyl...Kinase X2.5
Staurosporine (Control)Kinase X0.05

References

  • Gomez, C., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). Open Publications of UTS Scholars. Available at: [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2020). PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). ResearchGate. Available at: [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. Available at: [Link]

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (2024). ResearchGate. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). MDPI. Available at: [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (2015). PLOS ONE. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2007). PubMed. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). CITA-UCR. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2021). MDPI. Available at: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). LinkedIn. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. Available at: [Link]

  • WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (n.d.). Google Patents.
  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Available at: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2018). PMC - NIH. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. Available at: [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Ayurlog. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2022). Bitesize Bio. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PMC. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. We will delve into the critical aspects of this multi-step synthesis, focusing on common challenges and strategies for significant yield improvement.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Question 1: Why is the yield of my initial Bischler-Napieralski reaction for the dihydroisoquinoline intermediate consistently low?

Low yields in the Bischler-Napieralski reaction are a frequent challenge and can often be traced back to several key factors.[1][2][3]

Possible Causes & Solutions:

  • Insufficient Aromatic Ring Activation: The core of the Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your starting β-phenylethylamide has an electron-neutral or electron-poor aromatic ring, the cyclization will be sluggish.

    • Recommendation: While the core structure is defined, ensure your starting material is pure and free of electron-withdrawing impurities. For analogous syntheses, consider substrates with electron-donating groups (e.g., methoxy) on the aromatic ring to facilitate cyclization.[1]

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are paramount for driving the reaction to completion.

    • Standard Choice: Phosphorus oxychloride (POCl₃) is commonly used.[2] Ensure it is fresh and not decomposed.

    • For Less Reactive Substrates: A stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) may be necessary to achieve higher yields.[1][3] Triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine offers a milder, often more efficient alternative.[4]

  • Reaction Temperature and Time: Inadequate heating can lead to incomplete reaction.

    • Recommendation: Ensure the reaction is heated to a sufficient reflux temperature. For less reactive substrates, switching to a higher boiling solvent like xylene or employing microwave-assisted heating can be beneficial.[3] Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

Question 2: I'm observing significant side products after the Boc-protection step. What are they and how can I avoid them?

The introduction of the tert-butoxycarbonyl (Boc) group is generally a clean reaction, but side products can arise from impurities in the starting material or non-optimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Dehydrogenation: If the dihydroisoquinoline intermediate from the Bischler-Napieralski reaction is not fully dehydrogenated to the aromatic isoquinoline before Boc protection, you will have a mixture of protected aromatic and dihydroisoquinoline species.

    • Recommendation: Ensure the dehydrogenation step (e.g., using Pd/C and a hydrogen acceptor or elemental sulfur) goes to completion. Monitor by TLC or ¹H NMR.

  • Reaction with Water: Di-tert-butyl dicarbonate ((Boc)₂O) can react with any residual water in your solvent or on your glassware.

    • Recommendation: Use anhydrous solvents (e.g., dry THF or DCM) and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Stoichiometry of (Boc)₂O: Using a large excess of (Boc)₂O is generally not necessary and can lead to purification challenges.

    • Recommendation: Use 1.1 to 1.5 equivalents of (Boc)₂O. This is typically sufficient for complete conversion without introducing excessive unreacted reagent.

Question 3: The methylation at the 4-position is sluggish and gives a mixture of products. How can I improve the regioselectivity and yield?

Functionalization at the C-4 position of the isoquinoline ring can be challenging.[5] The final methylation step is critical for obtaining the target molecule.

Possible Causes & Solutions:

  • Steric Hindrance: The Boc group on the nitrogen can sterically hinder the approach of the methylating agent to the 4-position.

  • Regioselectivity Issues: While the desired product is the C-4 methylated compound, methylation can also occur at other positions, or on the nitrogen if the Boc group is labile.

  • Choice of Methylating Agent: The reactivity of the methylating agent is crucial.

    • Recommendation: While common methylating agents like methyl iodide are used, more reactive or specialized reagents might be necessary. Consider investigating modern C-H activation and methylation strategies for isoquinolines which have been shown to be effective.[6][7] Photochemical methods or metal-catalyzed approaches could offer improved regioselectivity and yield.[6][7]

  • Reaction Conditions: Temperature and base are critical parameters.

    • Recommendation: This step may require strong bases like LDA or n-BuLi at low temperatures to deprotonate the 4-position effectively before adding the methylating agent. Careful control of temperature is essential to prevent side reactions.

II. Frequently Asked Questions (FAQs)

What is the role of the Boc protecting group in this synthesis?

The tert-butoxycarbonyl (Boc) group serves two primary purposes:

  • Nitrogen Protection: It protects the isoquinoline nitrogen from reacting with electrophiles in subsequent steps, particularly during the C-4 methylation.[8]

  • Solubility Modification: The bulky and lipophilic Boc group can improve the solubility of the isoquinoline intermediate in organic solvents, aiding in purification and handling.[9]

Can I use a different protecting group for the nitrogen?

Yes, other protecting groups can be used, but the choice depends on the reaction conditions of the subsequent steps. The Boc group is widely used because it is stable under many reaction conditions but can be easily removed with mild acid (e.g., TFA).[8] Other common N-protecting groups for such systems include benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[8]

My final product is difficult to purify. What are some recommended purification techniques?

Purification of the final product, this compound, can be challenging due to its structure.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high purity material.[10][11]

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC may be necessary.

III. Optimized Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization with Triflic Anhydride

This protocol utilizes a milder and often more efficient reagent for the cyclization step.[4]

  • Dissolve the starting β-phenylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropyridine (1.2 equiv) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • The crude dihydroisoquinoline can then be carried forward to the dehydrogenation step.

Protocol 2: Boc Protection of the Isoquinoline Nitrogen
  • Dissolve the isoquinoline intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected isoquinoline.

IV. Data Summary

Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Reaction

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃Reflux in neat POCl₃ or high-boiling solventReadily available, cost-effectiveHarsh conditions, can lead to side products
P₂O₅ in POCl₃RefluxMore powerful than POCl₃ aloneEven harsher conditions, difficult workup
PPA100-150 °CStrong dehydrating agentViscous, can be difficult to stir and workup
Tf₂O, 2-ClPyr0 °C to RT in DCMMild conditions, high yields, short reaction times[4]More expensive than other reagents

V. Visual Diagrams

Reaction Workflow

Synthesis_Workflow Start β-Phenylethylamide Step1 Bischler-Napieralski Cyclization Start->Step1 Intermediate1 3,4-Dihydroisoquinoline Step1->Intermediate1 Step2 Dehydrogenation (e.g., Pd/C) Intermediate1->Step2 Intermediate2 Isoquinoline Step2->Intermediate2 Step3 Boc Protection ((Boc)₂O, DMAP) Intermediate2->Step3 Intermediate3 N-Boc-Isoquinoline Intermediate Step3->Intermediate3 Step4 C-4 Methylation (Base, MeI) Intermediate3->Step4 FinalProduct 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Step4->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Final Yield Check1 Check Bischler-Napieralski Step Yield Problem->Check1 Check2 Check Boc-Protection Step Purity Problem->Check2 Check3 Check C-4 Methylation Step Conversion Problem->Check3 Solution1 Optimize Dehydrating Agent (e.g., Tf₂O) or Temperature Check1->Solution1 Low Yield Here Solution2 Ensure Complete Dehydrogenation and Anhydrous Conditions Check2->Solution2 Impurities Observed Solution3 Screen Bases and Methylating Agents Check3->Solution3 Low Conversion/ Mixture of Products

Sources

Technical Support Center: Purification of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate. This molecule, a valuable intermediate in synthetic and medicinal chemistry, presents a unique set of purification hurdles due to its hybrid structure: a partially saturated, N-Boc-protected isoquinoline core. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, blending established chemical principles with practical, field-proven techniques.

Overview of Challenges

The primary difficulties in purifying this compound stem from three core features:

  • The Isoquinoline Skeleton: Nitrogen-containing heterocycles are known to interact strongly with standard silica gel, which is inherently acidic. This can lead to poor peak shape, irreversible adsorption, or on-column degradation.[1][2][3]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is crucial for masking the basicity of the nitrogen atom. However, it is famously labile under acidic conditions, a characteristic that can be problematic when using standard silica gel for chromatography.[4][5][6]

  • Subtle Polarity Differences: Impurities from the synthesis, such as unreacted starting materials or by-products, may have polarities very similar to the target compound, making separation by chromatography non-trivial.

This guide provides a logical workflow to diagnose and solve these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format.

Q1: My compound is streaking or tailing significantly during silica gel column chromatography. What is causing this, and how can I achieve sharp peaks?

Answer: This is the most frequently reported issue. Tailing or streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

Primary Cause: Acid-Base Interactions. Standard silica gel is populated with acidic silanol groups (Si-OH). Although the Boc group renders the nitrogen non-basic, the lone pairs on the ester carbonyls and the π-system of the aromatic ring can still interact with these acidic sites. This causes a portion of the molecules to "stick" to the column, resulting in tailing.[2][3]

Solutions:

  • Neutralize the Mobile Phase: This is the simplest and often most effective solution. By adding a small amount of a volatile base to your eluent, you can effectively cap the acidic silanol sites on the silica.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[3] Start with 0.5% and optimize based on TLC.

  • Use a Deactivated Stationary Phase: If neutralization is insufficient or if your compound is particularly sensitive, switching to a less acidic stationary phase is the next logical step.

    • Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to silica's acidity. Ensure you use neutral (pH 6.5-7.5) alumina, as basic alumina may cause other unwanted reactions.[3][7]

    • Reversed-Phase Chromatography: If available, C18-functionalized silica (reversed-phase) can be an excellent option, especially for separating non-polar impurities. Elution is performed with polar solvents like acetonitrile/water or methanol/water.

Q2: I'm observing a new, more polar spot on my TLC plate that wasn't in the initial reaction mixture. Is my compound decomposing?

Answer: The appearance of a new, more polar spot (lower Rf) upon standing on a TLC plate is a strong indicator of on-plate decomposition.

Primary Cause: Acid-Catalyzed Deprotection. The acidic surface of the TLC plate is likely cleaving the Boc group, generating the free amine.[5][7] This resulting secondary amine is significantly more polar and will stick strongly to the silica, appearing as a new spot at or near the baseline. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation.[5]

Diagnostic Protocol: 2D TLC Stability Test

This protocol validates whether your compound is stable on the chosen stationary phase.[7]

  • Spot your crude sample onto a silica gel TLC plate.

  • Elute the plate as you normally would in your chosen solvent system. Mark the solvent front and the spot(s).

  • Rotate the plate 90 degrees.

  • Re-elute the plate in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see the original spot plus a new spot that has moved vertically from the origin but not horizontally, indicating it formed while sitting on the plate.

Solutions:

  • If the 2D TLC test confirms instability, immediately implement the solutions from Q1: neutralize your eluent with TEA or switch to a non-acidic stationary phase like neutral alumina.[3][7]

Q3: My column chromatography yields are low, and I suspect the compound is not eluting completely. What should I do?

Answer: Low mass balance after chromatography often points to irreversible adsorption or decomposition on the column.

Primary Cause: Irreversible Adsorption or Degradation. As discussed, strong interactions with acidic silica can lead to a portion of your material becoming permanently bound to the column.[7] If the Boc group is cleaved on the column, the resulting free amine will likely not elute with standard solvent systems.

Solutions:

  • Dry Loading: Wet loading (dissolving the sample in a solvent and pipetting it onto the column) can sometimes exacerbate separation issues if a strong solvent is used. Dry loading onto a small amount of silica can create a more concentrated, uniform starting band.[8]

    • Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product). Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your column.

  • Run the Column "Faster": Minimize the residence time of your compound on the column. Use slightly higher pressure for flash chromatography to increase the flow rate.[8][9] This gives the compound less time to potentially decompose.

  • Use a Milder Gradient: A steep gradient in solvent polarity can sometimes cause peak broadening and poor recovery. A shallower, more optimized gradient can improve results.

Q4: I am struggling to crystallize the purified product; it keeps "oiling out." How can I induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the presence of minor impurities or using a suboptimal crystallization solvent system.[3]

Solutions:

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool). Once at room temperature, transfer to a refrigerator, and then to a freezer.

  • Optimize the Solvent System:

    • Use a co-solvent ("solvent/anti-solvent") system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" solvent in which it is insoluble (e.g., hexane, heptane) dropwise at room temperature until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify and then allow it to stand undisturbed.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[3]

    • Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the supersaturated solution to initiate crystal growth.[3]

Experimental Protocols & Data

Protocol 1: Flash Chromatography with Neutralized Eluent
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.

  • Column Packing: Pour the slurry into the column and use air pressure to pack it firmly, ensuring a flat top surface.

  • Sample Loading: Use the dry loading method described in Q3 for best results.

  • Elution: Run the column with your chosen gradient (e.g., starting with 5% EtOAc in hexane and gradually increasing to 20-30% EtOAc), ensuring that 0.5% TEA is present in all solvent mixtures.

  • Fraction Collection: Collect fractions and analyze by TLC (using a TLC plate pre-treated by dipping in the neutralized eluent for best correlation).

Data Summary: Recommended Chromatography Systems
Stationary PhaseMobile Phase SystemModifierTypical Starting RatioApplication Notes
Silica GelHexane / Ethyl Acetate0.1-1% Triethylamine95:5 to 90:10Best for general purification. The modifier is critical.
Silica GelDichloromethane / Methanol0.1-1% Triethylamine99:1 to 98:2For more polar impurities that don't move in EtOAc.
Neutral AluminaHexane / Ethyl AcetateNone98:2 to 95:5Use when compound shows degradation on silica even with TEA.
C18 Reversed-PhaseAcetonitrile / Water0.1% TFA (optional)50:50 to 70:30Good for separating closely-related non-polar compounds. Note: TFA may cleave the Boc group post-collection if not neutralized.

Purification Workflow Diagram

The following diagram illustrates a logical decision-making process for purifying this compound.

Purification_Workflow cluster_start Start cluster_analysis Analysis & Diagnosis cluster_purification Purification Strategy cluster_end Finish Crude Crude Product TLC Run TLC with Neutralized Eluent Crude->TLC Stability Perform 2D TLC Stability Test TLC->Stability Col_Neutral Flash Chromatography (Silica + TEA) Stability->Col_Neutral Stable Col_Alumina Flash Chromatography (Neutral Alumina) Stability->Col_Alumina Unstable Cryst Crystallization Col_Neutral->Cryst Col_Alumina->Cryst Pure Pure Product Cryst->Pure QC QC Analysis (NMR, LC-MS) Pure->QC

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • What are the most common process-related impurities? Likely impurities include unreacted 1,2,3,4-tetrahydroisoquinoline starting material, excess di-tert-butyl dicarbonate (Boc₂O), and by-products like tert-butanol. The de-Boc'd product is the most common degradation impurity.[1]

  • How should I store the purified compound to ensure its stability? Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (≤ 4 °C). Protect it from light and moisture to prevent slow hydrolysis or degradation.

  • What analytical techniques are essential for assessing the final purity? A combination of techniques is recommended for a complete purity profile:

    • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

    • LC-MS: To assess purity chromatographically and confirm the molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Li, G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the dedicated technical support guide for the synthesis and optimization of substituted isoquinoline derivatives. This document is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions for challenges encountered during the synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate . Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Synthetic Strategy Overview

The target molecule, this compound, is a substituted N-Boc tetrahydroisoquinoline. The most direct and efficient method for constructing the core tetrahydroisoquinoline (THIQ) scaffold is the Pictet-Spengler reaction .[1] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring system.[2][3]

The overall synthetic workflow can be visualized as a multi-step process, starting from readily available precursors and culminating in the target dicarboxylate.

G cluster_start Starting Materials cluster_reaction Core Synthesis & Functionalization cluster_end Final Product & Analysis SM1 β-Phenylethylamine PS Pictet-Spengler Cyclization SM1->PS SM2 Methyl 2-oxopropanoate (Methyl pyruvate) SM2->PS Boc N-Boc Protection PS->Boc Forms Tetrahydroisoquinoline -4-carboxylate intermediate Target Target Molecule: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Boc->Target Purify Purification & Characterization (Chromatography, NMR, MS) Target->Purify

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide: Pictet-Spengler Cyclization

This section addresses common issues encountered during the initial ring-forming reaction.

Question 1: My Pictet-Spengler reaction yield is consistently low or the reaction fails to proceed. What are the primary causes and how can I fix them?

Answer: Low yields in this cyclization are a frequent challenge and can typically be traced to one of four key areas: the substrate's reactivity, the choice and concentration of the acid catalyst, inefficient water removal, or suboptimal reaction conditions.

  • Cause A: Insufficiently Activated Aromatic Ring The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamine starting material lacks electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH), the reaction will be sluggish.[4][5] The iminium ion formed in situ is not electrophilic enough to overcome the activation energy required for cyclization onto a non-activated ring.

    • Solution:

      • Substrate Selection: If possible, start with a phenylethylamine derivative that contains EDGs (e.g., 3-methoxy-phenylethylamine). This dramatically increases the nucleophilicity of the aromatic ring.

      • Stronger Acid Catalysis: For less reactive substrates, switching from a milder acid like trifluoroacetic acid (TFA) to a stronger protic acid like polyphosphoric acid (PPA) or a Lewis acid can promote cyclization, although this may require higher temperatures and can lead to side products.[4]

  • Cause B: Improper Acid Catalyst or Concentration The acid catalyst is crucial for both iminium ion formation and the subsequent ring closure.[2] Using the wrong acid or an incorrect concentration can halt the reaction.

    • Solution:

      • Catalyst Screening: Trifluoroacetic acid (TFA) is a common and effective catalyst that often serves as a good starting point. It's strong enough to promote the reaction but volatile enough for easy removal.

      • Concentration Optimization: The reaction should be run under anhydrous conditions, typically in a non-protic solvent like dichloromethane (DCM) or toluene. A typical catalyst loading is 1.0 to 1.2 equivalents, but for stubborn reactions, using TFA as the solvent can sometimes be effective.

  • Cause C: Reversible Imine Formation The initial condensation between the amine and the keto-ester to form an imine (which is then protonated to the reactive iminium ion) is a reversible reaction that generates water. If this water is not removed, it can hydrolyze the imine/iminium ion, pushing the equilibrium back towards the starting materials.

    • Solution:

      • Azeotropic Removal: If using a high-boiling solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.

      • Molecular Sieves: Add activated molecular sieves (4Å) to the reaction mixture to sequester water in situ. This is particularly effective for reactions run at or below room temperature in solvents like DCM.

  • Cause D: Suboptimal Temperature and Time Many classic Pictet-Spengler reactions require prolonged heating, which can lead to degradation.[6]

    • Solution:

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[3][6][7] Experiments at elevated temperatures (e.g., 140°C) for short durations (e.g., 30 minutes) in a microwave reactor are highly recommended for optimization.[6]

Troubleshooting Guide: N-Boc Protection

This section covers issues related to protecting the secondary amine of the newly formed tetrahydroisoquinoline ring.

Question 2: I'm having difficulty with the N-Boc protection step. The reaction is messy, incomplete, or gives unexpected byproducts.

Answer: Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group is generally straightforward, but issues can arise from solubility problems, side reactions with the Boc anhydride reagent, or improper reaction conditions.

  • Cause A: Poor Solubility of the THIQ Intermediate The tetrahydroisoquinoline-4-carboxylate intermediate may exist as a zwitterion, leading to poor solubility in common organic solvents like THF or acetonitrile.

    • Solution:

      • Aqueous Base System: Perform the reaction in a biphasic system or an aqueous solution with a base like sodium hydroxide or sodium bicarbonate. The base will deprotonate the carboxylic acid, forming a soluble carboxylate salt and freeing the amine for reaction.

      • Solvent Screening: Test a range of solvents. Dichloromethane (DCM) is often effective for Boc protections.[8]

  • Cause B: Side Reaction of Carboxylate with Boc Anhydride (Boc₂O) In a non-aqueous system, the carboxylate portion of the zwitterionic starting material can react with Boc₂O to form a mixed anhydride. This intermediate can then react with another molecule of the amine, leading to amide dimer formation.

    • Solution:

      • Use Aqueous Base: The presence of water and a base like NaOH will rapidly hydrolyze any mixed anhydride that forms, preventing the dimerization side reaction.

      • Esterify First: An alternative strategy is to protect the amine before forming the methyl ester at the C4 position, though this alters the synthetic route.

  • Cause C: Incomplete Reaction The nucleophilicity of the secondary amine in the THIQ ring might be lower than that of a simple aliphatic amine, leading to a sluggish reaction.

    • Solution:

      • Catalysis: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9] However, use DMAP with caution in aqueous systems, as it can also accelerate the hydrolysis of Boc₂O.

      • Solvent-Free Conditions: Environmentally benign and often highly efficient, reacting the amine with Boc₂O neat (without solvent) can lead to excellent yields in very short reaction times.[8][10]

Frequently Asked Questions (FAQs)

QuestionAnswer
Why is the Pictet-Spengler reaction preferred for this synthesis? It is one of the most direct and versatile methods for creating the tetrahydroisoquinoline core, which is the essential scaffold of the target molecule.[1] It allows for the simultaneous formation of the heterocyclic ring and the introduction of the C4-substituent in a single, convergent step.
What is the detailed mechanism of the acid-catalyzed cyclization? The acid first protonates the carbonyl of the keto-ester, activating it for condensation with the β-phenylethylamine to form an iminium ion. This highly electrophilic iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) to form the new six-membered ring.[2][11]
How do I monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain. For more precise monitoring, especially during optimization, LC-MS is invaluable for identifying intermediates and byproducts.
My final product is difficult to purify. Any suggestions? The target molecule is a diester and should be amenable to silica gel column chromatography. If you are struggling with co-eluting impurities, consider changing your eluent system (e.g., adding a small percentage of methanol or triethylamine to DCM). Recrystallization from a solvent system like ethyl acetate/heptane may also be effective for obtaining highly pure material.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Pictet-Spengler Cyclization

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add β-phenylethylamine (1.0 eq), methyl 2-oxopropanoate (1.1 eq), and anhydrous toluene (5 mL).

  • Add trifluoroacetic acid (1.2 eq) dropwise to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 140°C and hold for 30 minutes with stirring.[6]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate, which can be used in the next step without further purification.

Protocol 2: N-Boc Protection using Standard Conditions

  • Dissolve the crude tetrahydroisoquinoline intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). A catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.[9]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Optimization Data

The following table summarizes typical outcomes when optimizing the Pictet-Spengler cyclization, demonstrating the impact of key variables.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)Notes
1TFA (1.2)DCM252445%Standard room temperature conditions; slow conversion.
2TFA (1.2)Toluene110865%Refluxing improves yield but requires longer heating.
3PPANeat100255%Stronger acid, but can lead to charring and difficult workup.[4]
4 TFA (1.2) Toluene 140 (MW) 0.5 85% Optimal conditions providing high yield in minimal time. [6]

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues with the overall synthesis.

G Start Start: Low Overall Yield Check_PS Is the Pictet-Spengler reaction the low-yielding step? Start->Check_PS Check_Boc Is the N-Boc protection the low-yielding step? Check_PS->Check_Boc PS_No PS_Cause Probable Causes: - Poor Substrate Activation - Suboptimal Catalyst/Temp - Water Not Removed Check_PS->PS_Cause PS_Yes Boc_Cause Probable Causes: - Poor SM Solubility - Side Reactions (Dimer) - Incomplete Reaction Check_Boc->Boc_Cause Boc_Yes Check_Purification Review Purification: - Inefficient Chromatography? - Product Degradation on Silica? Check_Boc->Check_Purification Boc_No PS_Yes Yes PS_No No Boc_Yes Yes Boc_No No PS_Solution Solution: 1. Use Microwave Heating (140°C) 2. Ensure Anhydrous Conditions 3. Confirm Catalyst Stoichiometry PS_Cause->PS_Solution Boc_Solution Solution: 1. Use Biphasic (aq. Base) or Solvent-Free Conditions 2. Add Catalytic DMAP 3. Ensure Stoichiometry of Boc₂O Boc_Cause->Boc_Solution

Caption: Decision tree for troubleshooting low-yield synthesis.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Sabia, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 760. [Link]

  • University of Regensburg. (n.d.). Isoquinoline. University of Regensburg. [Link]

  • Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

  • The Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. SlidePlayer. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. PubMed Central. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Quora. (2022). What is the protection of BOC in organic synthesis processes? Quora. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments, delving into the root causes and providing actionable solutions.

Question 1: I'm observing a loss of my starting material and the appearance of a new, more polar spot on my TLC plate during a reaction workup with aqueous acid. What is likely happening?

Answer: This observation is highly indicative of the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[1][2] The resulting deprotected isoquinoline derivative is a secondary amine, which is significantly more polar than the N-Boc protected starting material, hence its different behavior on a TLC plate.

Causality Explained: The mechanism of Boc group cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[3] Even mild acidic conditions can initiate this degradation pathway.

Solution Protocol:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl, H₂SO₄, or even trifluoroacetic acid (TFA) during workup if the Boc group needs to remain intact.[4][5]

  • Use a Buffered System: If an acidic wash is necessary to remove basic impurities, consider using a mildly acidic buffer, such as a saturated solution of ammonium chloride (NH₄Cl), or a very dilute solution of a weaker acid like citric acid.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between your compound and the acidic aqueous phase.

  • Alternative Workup: Consider a non-acidic workup. You may be able to remove impurities by washing with brine or a saturated sodium bicarbonate solution (if the impurities are acidic).

Visualizing the Degradation Pathway:

G cluster_0 Acid-Catalyzed Deprotection Start 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Protonation Protonated Carbamate Start->Protonation H+ Cleavage Formation of tert-Butyl Cation + CO2 + Deprotected Isoquinoline Protonation->Cleavage Products Deprotected Isoquinoline + Isobutylene Cleavage->Products G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Take Samples at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample analyze Analyze by LC-MS/HPLC sample->analyze results Identify Degradants and Determine % Degradation analyze->results

Caption: A general workflow for a forced degradation study.

By understanding the inherent stability characteristics of "this compound," particularly the lability of the N-Boc group, you can proactively design your experiments to minimize degradation and ensure the reliability of your research outcomes.

References

  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Photophysical properties of isoquinoline derivatives.
  • Stability issues and degradation pathways of tert-Butyl (cyanomethyl)(methyl)
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
  • tert-Butyl carbam
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Deprotection of O-Boc and other protecting groups.
  • Dissociative Photoionization of Quinoline and Isoquinoline.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Dissociative Photoionization of Quinoline and Isoquinoline.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Isoquinoline.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • 2-tert-Butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)
  • Reactivity of Isoquinoline. YouTube.
  • Isoquinoline. Wikipedia.
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor.
  • Alkaloids and Selected Topics in Their Thermochemistry. PMC.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Microbial degradation of isoquinoline (adapted
  • General pathway of isoquinoline degradation showing the relative...
  • TFA-catalyzed solvent-free dearomative cyanidation of isoquinoline using (Boc)
  • Optimization of a new isoquinoline derivative preparation.
  • tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxyl
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Green synthesis and antitumor activity of (E)
  • Study on synthesis of (R)
  • 1710854-30-0|2-(tert-Butyl)

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" common synthesis pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Isoquinoline Scaffolds

Focus Molecule: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Welcome to our dedicated technical support center. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing highly functionalized isoquinoline derivatives. The synthesis of molecules such as "this compound" presents unique challenges that require a nuanced understanding of reaction mechanisms and potential pitfalls. This document, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to guide you through your experimental work.

Troubleshooting Guide: Common Synthesis Pitfalls

This section directly addresses specific issues that you may encounter during the synthesis of complex isoquinoline structures.

Issue 1: Low or No Yield in Cyclization Step

Q1: My cyclization reaction to form the isoquinoline core (e.g., via Pictet-Spengler or Bischler-Napieralski type reactions) is resulting in low to no product yield. What are the likely causes and how can I address them?

A1: Low yields in these foundational reactions are a frequent challenge and can often be traced back to a few key factors:

  • Deactivated Aromatic Ring: Both the Pictet-Spengler and Bischler-Napieralski reactions are forms of electrophilic aromatic substitution. If your aromatic precursor contains electron-withdrawing groups, the ring will be less nucleophilic and thus less reactive towards cyclization.[1]

    • Solution: For substrates with deactivating groups, you may need to employ stronger activating conditions. In a Bischler-Napieralski reaction, using a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be more effective.[2] For Pictet-Spengler type reactions, consider screening a variety of stronger Brønsted or Lewis acids to facilitate the reaction.[3]

  • Inefficient Iminium Ion Formation: The Pictet-Spengler reaction proceeds via an iminium ion intermediate.[1] If this intermediate does not form efficiently, the subsequent cyclization will not occur.

    • Solution: Ensure your carbonyl compound is sufficiently reactive. Using a slight excess (1.1 to 1.5 molar equivalents) of the aldehyde or ketone can help drive the initial condensation to completion.[4] Additionally, ensure that your reaction is conducted under anhydrous conditions (unless using an aqueous aldehyde solution), as water can interfere with iminium ion formation.[4]

  • Steric Hindrance: Bulky substituents on your β-arylethylamine or carbonyl reactant can sterically hinder the cyclization step.

    • Solution: This can be a significant challenge. Optimizing the reaction temperature and catalyst may help overcome some steric barriers. In some cases, exploring alternative synthetic routes that form the critical C-C bond under different geometric constraints may be necessary.

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Many of these reactions require heating to proceed at a reasonable rate.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to product degradation.[4]

Issue 2: Formation of Significant Side Products

Q2: I am observing significant byproducts in my reaction mixture, which is complicating purification and reducing my yield. What are the common side reactions and how can they be minimized?

A2: The formation of side products is a common pitfall, particularly with the often harsh conditions required for isoquinoline synthesis.

  • Styrene Formation (Retro-Ritter Reaction): In the Bischler-Napieralski reaction, the formation of styrenes through a retro-Ritter reaction is a well-documented side reaction, especially when the intermediate nitrilium ion is stabilized.[2][5][6]

    • Solution: One strategy to mitigate this is to use the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[2][5] Alternatively, using oxalyl chloride can promote the formation of an N-acyliminium intermediate, avoiding the nitrilium ion altogether.[2]

  • Oxidation of Tetrahydroisoquinoline Intermediates: If your synthesis proceeds through a tetrahydroisoquinoline intermediate, it can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.[4]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If the desired product is the tetrahydroisoquinoline, ensure that the workup is performed promptly and that the product is stored under inert conditions.

  • Dimerization and Polymerization: Harsh acidic conditions can lead to the polymerization of starting materials or intermediates, resulting in tar formation.[7]

    • Solution: Carefully control the reaction temperature to avoid excessive heat. Slow, controlled addition of strong acids is also recommended. In some cases, using a moderator like ferrous sulfate can make the reaction less vigorous and reduce charring.[7]

Issue 3: Challenges with the N-Boc Protecting Group

Q3: I am encountering issues with the stability of the N-Boc group on my isoquinoline nitrogen. It seems to be cleaving during my reaction or purification. How can I prevent this?

A3: The tert-butoxycarbonyl (Boc) group is a valuable protecting group, but it is known to be labile under acidic conditions.[8][9]

  • Deprotection During Reaction: If your cyclization or functionalization step requires strong acidic conditions, you risk cleaving the Boc group.

    • Solution: It is often more strategic to introduce the Boc group after the acid-catalyzed cyclization step. If this is not possible, you may need to screen for milder acidic catalysts or alternative protecting groups that are stable to your reaction conditions.

  • Deprotection During Purification: Standard reverse-phase HPLC purification often uses mobile phases containing trifluoroacetic acid (TFA), which can readily cleave the Boc group.[10] Even at concentrations as low as 0.1% TFA, prolonged exposure or concentration of the fractions can lead to significant deprotection.[10]

    • Solution:

      • Use a less acidic additive: Consider using formic acid or acetic acid as the mobile phase modifier, although this may impact chromatographic resolution.[10]

      • Immediate neutralization: If TFA is necessary for separation, immediately neutralize the collected fractions with a mild base (e.g., a dilute solution of ammonium hydroxide or triethylamine in the collection tube) before concentration.

      • Lyophilization: Freeze-drying (lyophilization) the collected fractions immediately can be a gentler alternative to rotary evaporation, as it avoids heating and concentrating the acid.[10]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for a complex target like this compound?

A1: A common and versatile approach would be to first construct a 1,2,3,4-tetrahydroisoquinoline core, which can then be functionalized. A Pictet-Spengler reaction is a robust method for this initial step.[11][12] A potential sequence could be:

  • Pictet-Spengler Cyclization: React a suitable phenethylamine with an α-keto ester (e.g., methyl glyoxylate) to form a 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid methyl ester.

  • N-Boc Protection: Protect the secondary amine of the tetrahydroisoquinoline ring with di-tert-butyl dicarbonate (Boc₂O).[8][13]

  • Dehydrogenation/Oxidation: Carefully oxidize the tetrahydroisoquinoline to the 1,2-dihydroisoquinoline. This step can be challenging and may require screening of various oxidizing agents to avoid over-oxidation to the fully aromatic isoquinolinium salt.

Q2: How do I choose the right solvent for my cyclization reaction?

A2: The choice of solvent can significantly impact reaction rates and yields. For Pictet-Spengler reactions, while protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM) or toluene have been reported to provide better yields in some cases.[4] For Bischler-Napieralski reactions, high-boiling point solvents like xylene are often used to achieve the necessary reaction temperatures.[1]

Q3: My final product is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: If standard silica gel chromatography is ineffective, consider these options:

  • Crystallization: This can be a highly effective method for obtaining very pure material if your compound is a solid.[14] Experiment with different solvent systems to induce crystallization.

  • Preparative HPLC: As discussed in the troubleshooting section, this is a powerful technique, but care must be taken to choose a mobile phase that is compatible with the N-Boc group.

  • Acid-Base Extraction: Since the isoquinoline nitrogen is basic, you may be able to use acid-base extraction to separate your product from non-basic impurities. However, the acidity required could potentially cleave the Boc group, so this must be approached with caution.

Visualizing the Process

Generalized Pictet-Spengler Reaction Mechanism

pictet_spengler cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Product Tetrahydroisoquinoline Spiro->Product - H⁺

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry Are starting materials pure? Is aldehyde/ketone reactive? Is stoichiometry correct (1.1-1.5 eq carbonyl)? start->check_reagents check_conditions Review Reaction Conditions Is temperature optimal? Is reaction time sufficient? Is the system anhydrous? check_reagents->check_conditions If OK sol_reagents Use fresh, pure reagents. Adjust stoichiometry. check_reagents->sol_reagents If issues found check_catalyst Evaluate Acid Catalyst Is the acid strong enough? Is catalyst loading appropriate (10-50 mol%)? check_conditions->check_catalyst If OK sol_conditions Screen temperatures (0°C to reflux). Monitor via TLC/LC-MS. check_conditions->sol_conditions If issues found sol_catalyst Screen stronger acids (e.g., TFA, Lewis acids). Optimize catalyst loading. check_catalyst->sol_catalyst If issues found

Sources

Technical Support Center: Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this complex molecule, providing in-depth, field-proven insights to ensure the success of your experiments.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a multi-step process. A plausible route begins with the formation of a 3,4-dihydroisoquinoline core, followed by functionalization at the 2 and 4 positions. Key steps often include a cyclization reaction (such as Bischler-Napieralski or Pictet-Spengler), followed by N-protection and esterification. The troubleshooting guide below is structured around these critical stages.

II. Troubleshooting Guide & FAQs

Stage 1: Formation of the Dihydroisoquinoline Core

The initial and most critical phase is the construction of the isoquinoline skeleton. The Bischler-Napieralski and Pictet-Spengler reactions are two of the most common methods employed for this purpose.[1][2][3]

Question 1: I am observing very low yields or complete failure of my Bischler-Napieralski cyclization. What are the likely causes?

Answer:

Low yields in a Bischler-Napieralski reaction are a common issue and can often be attributed to several factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the starting phenylethylamine will hinder the cyclization. Conversely, electron-donating groups will facilitate the reaction.[1][4]

  • Ineffective Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may be insufficient.[1][5]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly problematic when the resulting styrene is highly conjugated.[1][6]

  • Harsh Reaction Conditions: While heat is often necessary, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in the formation of tar.[1]

Troubleshooting Protocol:

  • Assess Your Substrate: If your phenylethylamine precursor has electron-withdrawing groups, consider using a more forcing dehydrating agent or an alternative synthetic route.

  • Optimize the Dehydrating Agent: For challenging substrates, consider using stronger dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder conditions.[5][7]

  • Control Reaction Temperature: Gradually increase the temperature and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent decomposition.[1]

  • Consider Solvent Choice: Using the corresponding nitrile as a solvent can sometimes shift the equilibrium away from the retro-Ritter side product.[6]

Question 2: My Pictet-Spengler reaction is sluggish and gives a complex mixture of products. How can I improve it?

Answer:

The Pictet-Spengler reaction, while generally reliable, can also present challenges:

  • Insufficiently Activated Aromatic Ring: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction works best with electron-rich aromatic rings.[8]

  • Inappropriate pH: The reaction is acid-catalyzed, but a pH that is too low can lead to side reactions or decomposition.

  • Iminium Ion Formation: The initial condensation to form the iminium ion can be slow or reversible.

Troubleshooting Protocol:

  • Use of a Co-solvent: Employing a co-solvent that can azeotropically remove water can drive the initial imine formation forward.

  • Catalyst Choice: While protic acids like HCl or H₂SO₄ are traditional, Lewis acids such as BF₃·OEt₂ can also be effective.[8] For sensitive substrates, milder acidic conditions are preferable.

  • Temperature Control: While some Pictet-Spengler reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction progress to avoid byproduct formation.

Stage 2: N-Boc Protection and Esterification

Once the dihydroisoquinoline core is formed, the next steps involve the introduction of the tert-butoxycarbonyl (Boc) group at the nitrogen and the methyl ester at the 4-position.

Question 3: I am struggling with the N-Boc protection of my dihydroisoquinoline. The reaction is incomplete, or I observe side products.

Answer:

Difficulties with N-Boc protection can arise from several sources:

  • Steric Hindrance: The dihydroisoquinoline may be sterically hindered, making the approach of the Boc anhydride difficult.

  • Base Choice: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak may not effectively deprotonate the nitrogen.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

Troubleshooting Protocol:

  • Optimize the Base: For standard N-Boc protection with di-tert-butyl dicarbonate (Boc₂O), common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be considered, but with caution to avoid side reactions.

  • Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solvent and Temperature: Ensure the use of an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Gentle heating may be necessary for stubborn substrates.

Question 4: During the esterification at the 4-position, I am observing hydrolysis of my tert-butyl ester at the 2-position. How can I selectively esterify the 4-position?

Answer:

The differential reactivity of the tert-butyl ester and the desired methyl ester is key here. Tert-butyl esters are sensitive to acidic conditions, which are often used in Fischer esterification.[9][10]

Troubleshooting Protocol:

  • Avoid Strong Acidic Conditions: Do not use traditional Fischer esterification conditions (e.g., methanol with a strong acid catalyst like H₂SO₄).[11]

  • Use a Milder Esterification Method:

    • With the Carboxylic Acid: If you have the corresponding carboxylic acid at the 4-position, use a coupling agent like DCC/DMAP or EDC/HOBt with methanol. These reactions are typically performed under neutral or slightly basic conditions and will not affect the N-Boc group.

    • From an Acid Chloride: Convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride, followed by the addition of methanol. This should be done at low temperatures to minimize side reactions.

  • Consider an Alternative Route: It may be more strategic to introduce the methyl ester at an earlier stage of the synthesis, before the N-Boc protection, if the precursor is stable to the subsequent reaction conditions.

Functional GroupProtecting GroupStability to AcidStability to Base
Carboxylic Acid (C4)Methyl EsterGenerally StableLabile (Saponification)[9]
Amine (N2)tert-Butyl Carbamate (Boc)LabileStable[12]
Carboxylic Acid (N2)tert-Butyl EsterLabile[9]Stable[9]
Table 1: Comparative Stability of Functional Groups.
Stage 3: Purification and Stability

The final stage involves the purification of the target molecule and considerations for its stability.

Question 5: My final product is difficult to purify. What are common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Unreacted starting materials or intermediates.

    • Side products from the cyclization reaction (e.g., styrene derivatives).[1]

    • Di-esterified or mono-esterified byproducts.

    • Products of Boc-deprotection.

    • Polymeric materials or tar formed during the reaction.[1]

Purification Strategy:

  • Column Chromatography: This is the most common method for purifying such compounds. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[13][14] Experiment with different solvent systems.

  • Acid-Base Extraction: If your product has a basic nitrogen (e.g., after Boc deprotection), an acid-base extraction can be used to separate it from neutral organic impurities.[1]

Question 6: My purified "this compound" seems to be degrading upon storage. What are the stability concerns?

Answer:

The stability of your final compound can be influenced by several factors:

  • Residual Acidity or Basicity: Trace amounts of acid or base from the purification process can catalyze the decomposition of the tert-butyl ester or other sensitive functional groups. Ensure your product is neutralized before storage.

  • Hydrolysis: The ester groups can be susceptible to hydrolysis if exposed to moisture, especially under non-neutral pH conditions. Store the compound in a desiccated environment.

  • Oxidation: Dihydroisoquinolines can be susceptible to oxidation to the corresponding aromatic isoquinolines.[15] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.

III. Visualizing the Workflow

General Synthetic Workflow

Synthetic Workflow A β-Arylethylamine Precursor B Cyclization (e.g., Bischler-Napieralski) A->B Reagents: POCl₃ or Tf₂O C 3,4-Dihydroisoquinoline Intermediate B->C D N-Boc Protection C->D Reagents: Boc₂O, Base E N-Boc Protected Dihydroisoquinoline D->E F Esterification at C4 E->F Reagents: MeOH, Coupling Agent G Final Product: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate F->G H Purification G->H Methods: Chromatography, Recrystallization

Caption: A generalized workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree for Low Cyclization Yield

Troubleshooting Cyclization decision decision action action start Low Yield in Cyclization q1 Is the aromatic ring electron-deficient? start->q1 a1 Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) q1->a1 Yes q2 Is there evidence of tar formation? q1->q2 No a1->q2 a2 Lower reaction temperature and monitor closely by TLC/LC-MS q2->a2 Yes q3 Is retro-Ritter side product observed? q2->q3 No a2->q3 a3 Use nitrile as solvent or consider alternative milder conditions q3->a3 Yes end Improved Yield q3->end No a3->end

Caption: A decision tree for troubleshooting low yields in cyclization reactions.

IV. References

  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.

  • BenchChem. (2025). A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.).

  • Wikipedia. (n.d.). Pictet–Spengler reaction.

  • Harwood, H. J., & Johnson, T. B. (n.d.). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56.

  • Grokipedia. (n.d.). Pictet–Spengler reaction.

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. (n.d.). The Journal of Organic Chemistry - ACS Publications.

  • NROChemistry. (n.d.). Pictet-Spengler Reaction - Common Conditions.

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025, August 7).

  • NROChemistry. (n.d.). Pictet-Spengler Reaction.

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. (n.d.). Environmental Toxicology and Chemistry | Oxford Academic.

  • Ataman Kimya. (n.d.). ISOQUINOLINE.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025, August 6). ResearchGate.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).

  • JPH01153679A - Purification of isoquinoline. (n.d.). Google Patents.

  • Wikipedia. (n.d.). Isoquinoline.

  • Guidechem. (2023, January 3). How can Isoquinoline be purified? - FAQ.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

  • Ghobrial, M., Mihovilovic, M. D., & Schnürch, M. (2014, September 15). Exploration of C-H and N-H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. PubMed.

  • Bazureau, J. P., et al. (2021, March 7). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate.

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.).

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

  • Ghobrial, M., Mihovilovic, M. D., & Schnürch, M. (n.d.). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journals.

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central.

  • Bartleby. (n.d.). Isoquinoline Synthesis - 968 Words.

  • Wikipedia. (n.d.). Bischler–Napieralski reaction.

  • MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. (2024, May 4).

  • Bischler-Napieralski Reaction. (2022, February 5). YouTube.

  • Preparation and Properties of Isoquinoline. (n.d.).

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022, October 25). NIH.

  • Product Class 5: Isoquinolines. (n.d.).

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.).

  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (n.d.). The Journal of Organic Chemistry.

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 30). ResearchGate.

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. (n.d.). RSC Publishing.

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica.

  • tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. (n.d.).

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with isoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection and optimization for reactions involving substituted isoquinolines, using "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" as a representative substrate.

While "this compound" is a complex heterocyclic molecule, it is important to clarify its typical role in chemical reactions. Based on its structure, it is most likely to function as a substrate —the molecule upon which a reaction is performed—rather than a catalyst. The bulky tert-butyl and methyl ester groups, along with the N-alkoxycarbonyl protecting group, provide a scaffold that can be further functionalized through various catalytic methods.

This guide will therefore focus on providing technical assistance for selecting and optimizing catalysts for common and synthetically valuable transformations performed on such isoquinoline systems.

Part 1: Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. However, the presence of the Lewis basic nitrogen atom in the isoquinoline ring can pose significant challenges by coordinating to and deactivating the metal catalyst.[1] This section will address common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with isoquinoline substrates failing or giving low yields?

A1: The primary challenge stems from the nitrogen atom in the isoquinoline core, which can act as a poison to the catalyst, typically a palladium complex.[1] This coordination can lead to the formation of stable, inactive catalyst complexes, thereby halting the catalytic cycle.[1] To overcome this, careful selection of ligands and reaction conditions is crucial.

Q2: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling with a substituted isoquinoline?

A2: For a new cross-coupling reaction involving an isoquinoline derivative, a robust starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, or a preformed palladium(0) source like Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand.

ComponentRecommended Starting PointRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective in a wide range of couplings.
Ligand XPhos, SPhos, or RuPhosBulky Buchwald-type ligands can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center.[1]
Catalyst Loading 1-5 mol%A typical starting range for optimization.[1]
Base K₂CO₃ or Cs₂CO₃Carbonate bases are generally effective and well-tolerated.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are common for Suzuki couplings.

Q3: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A3: Homocoupling is often promoted by the presence of oxygen or high concentrations of the organoboron reagent.[1] Ensure all reagents and solvents are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Slow addition of the boronic acid can also help maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

G start Low Yield or No Reaction catalyst_poisoning Catalyst Poisoning by Isoquinoline Nitrogen? start->catalyst_poisoning ligand_selection Select Bulky Ligand (e.g., XPhos, SPhos) catalyst_poisoning->ligand_selection Yes reaction_conditions Sub-optimal Reaction Conditions? catalyst_poisoning->reaction_conditions No slow_addition Slow Addition of Isoquinoline Substrate ligand_selection->slow_addition precatalyst Use a Well-Defined Pre-catalyst slow_addition->precatalyst increase_temp Increase Temperature in 10-20 °C Increments reaction_conditions->increase_temp Yes reagent_issue Reagent Degradation? reaction_conditions->reagent_issue No screen_solvents Screen Solvents (e.g., Toluene, Dioxane, DMF) increase_temp->screen_solvents screen_bases Screen Bases (e.g., K₃PO₄, CsF) screen_solvents->screen_bases fresh_reagents Use Freshly Weighed Boronic Acid and Anhydrous Base reagent_issue->fresh_reagents Yes degas Ensure Thorough Degassing of Solvents and Reagents fresh_reagents->degas

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a halo-isoquinoline derivative with a boronic acid.

Materials:

  • Halo-isoquinoline derivative (e.g., a brominated version of "this compound") (1.0 eq)

  • Boronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halo-isoquinoline derivative, boronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Asymmetric Hydrogenation of the Isoquinoline Core

The reduction of the isoquinoline core to a chiral tetrahydroisoquinoline (THIQ) is a critical transformation in medicinal chemistry. Asymmetric hydrogenation provides a direct and atom-economical route to these valuable building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of isoquinolines?

A1: Iridium and Ruthenium-based catalysts with chiral ligands have shown excellent performance in the asymmetric hydrogenation of quinolines and isoquinolines.[2][3][4] The choice of metal and ligand is crucial for achieving high enantioselectivity.[4]

Metal PrecursorChiral Ligand ExamplesTypical Substrates
[Ir(COD)Cl]₂Chiral diphosphine ligands (e.g., MeO-BIPHEP, BINAP derivatives)A broad range of substituted isoquinolines.[4][5]
[RuCl₂(arene)]₂Chiral diamine ligands (e.g., N-monosulfonylated diamines)Particularly effective for quinoline derivatives, but also applicable to isoquinolines.[3][4]

Q2: My asymmetric hydrogenation is giving low enantioselectivity (ee). What factors can I optimize?

A2: Low enantioselectivity can often be addressed by systematically optimizing the reaction parameters.

  • Ligand Screening: The chiral ligand is the primary determinant of enantioselectivity. Screening a variety of ligands with different electronic and steric properties is often the most effective strategy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[3] It is advisable to screen a range of solvents, such as alcohols (MeOH, EtOH), halogenated solvents (DCM), and ethers (THF).

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may require longer reaction times.

  • Additives: In some cases, additives like iodine or Brønsted acids can activate the substrate or catalyst, leading to improved reactivity and selectivity.[2][5]

Q3: The hydrogenation reaction is very slow or stalls completely. What could be the issue?

A3: Incomplete reactions can be due to several factors:

  • Catalyst Deactivation: As with cross-coupling, the isoquinoline nitrogen can inhibit the catalyst. Substrate activation, for instance, by reaction with a chloroformate, can prevent catalyst poisoning by the nitrogen atom.[5]

  • Insufficient Hydrogen Pressure: Ensure the system is properly sealed and pressurized. Increasing the hydrogen pressure can often improve the reaction rate.

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be slow. Consider a different solvent or a co-solvent system to improve solubility.

  • Inactive Catalyst: Ensure the metal precursor and ligand are of high purity and handled under an inert atmosphere to prevent degradation.

Troubleshooting Guide: Low Enantioselectivity in Asymmetric Hydrogenation

G start Low Enantioselectivity (ee) ligand_issue Sub-optimal Chiral Ligand? start->ligand_issue screen_ligands Screen a Library of Chiral Ligands (Diphosphines, Diamines) ligand_issue->screen_ligands Yes solvent_issue Solvent Effect? ligand_issue->solvent_issue No screen_solvents Screen Solvents of Varying Polarity (e.g., MeOH, DCM, THF) solvent_issue->screen_solvents Yes temperature_issue Temperature Too High? solvent_issue->temperature_issue No lower_temp Decrease Reaction Temperature temperature_issue->lower_temp Yes additive_issue Need for an Additive? temperature_issue->additive_issue No screen_additives Screen Additives (e.g., I₂, Brønsted Acids) additive_issue->screen_additives Yes

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of an isoquinoline derivative using an iridium-based catalyst.

Materials:

  • Isoquinoline substrate (e.g., "this compound") (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral diphosphine ligand (e.g., (R)-MeO-BIPHEP) (1.1 mol%)

  • Iodine (I₂) (2.5 mol%)

  • Anhydrous, degassed solvent (e.g., THF)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Pre-formation: In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ and the chiral ligand. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate glass liner for the autoclave, dissolve the isoquinoline substrate and iodine in the reaction solvent.

  • Reaction Execution: Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

  • Hydrogenation: Place the sealed glass liner into the autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the desired temperature (e.g., 40-60 °C) for the specified duration (e.g., 24-48 hours).

  • Work-up: After carefully venting the hydrogen, remove the reaction mixture. Concentrate the solvent under reduced pressure.

  • Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis.
  • Cao, Z., He, D., Luo, L., & Tang, W. (2021). Asymmetric hydrogenation of isoquinolines.
  • National Institutes of Health. Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016).
  • ACS Publications.
  • ResearchGate.
  • National Institutes of Health. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
  • Benchchem.

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" solvent effects on reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate and related N-Boc protected heterocyclic systems. The selection of a reaction solvent is a critical parameter that dictates not only the yield and purity of your target molecule but can also influence reaction pathways, stereoselectivity, and the stability of sensitive functional groups.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning solvent effects in reactions involving this substrate.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments. Our approach is to explain the underlying chemical principles to empower you to make informed decisions for reaction optimization.

Q1: My reaction is sluggish or fails to reach completion. How can solvent choice be the root cause?

A1: This is a classic problem in synthesis, and the solvent is often a primary factor. Let's break down the potential causes and solutions.

  • Cause 1: Poor Solubility. The most fundamental principle is that reactants must mix to react.[2][3] Your substrate, being a moderately polar molecule with both hydrophobic (tert-butyl, isoquinoline core) and polar (dicarboxylate) features, may have limited solubility in extremely polar or nonpolar solvents.

  • Solution 1: Systematic Solvent Screening. Don't rely on a single "go-to" solvent. We recommend a systematic screening approach. Start by testing solubility in a small range of solvents with varying polarities (see the Solvent Properties Table below). Common starting points for similar heterocyclic systems include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF).[4]

  • Cause 2: Mismatched Polarity for Transition State Stabilization. Many reactions proceed through a charged or highly polar transition state. A solvent with the appropriate polarity is required to stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate.[5] For example, reactions that generate ionic intermediates, such as an SN1-type process or certain cyclizations, are significantly accelerated in polar solvents.[6]

  • Solution 2: Match Solvent to Mechanism.

    • If your reaction involves the formation of charged intermediates, consider switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or DMSO.

    • For reactions like the Pictet-Spengler cyclization, which can be used to form such ring systems, polar solvents are often required to facilitate the reaction.[6][7]

Q2: I'm observing a significant amount of a major side product, which I suspect is the N-de-Boc'ed compound. Why is this happening and how can I prevent it?

A2: Unintended cleavage of the tert-butoxycarbonyl (Boc) protecting group is a frequent and frustrating issue. The stability of the Boc group is highly sensitive to acidic conditions and, to a lesser extent, heat.[8][9]

  • Cause 1: Acidic Contaminants or Reagents. The Boc group is designed to be removed under acidic conditions, which proceed via the formation of a stable tert-butyl cation.[8][10] Even trace amounts of acid in your solvent or reagents, or acidic byproducts generated during the reaction, can catalyze this deprotection. Using certain acidic additives or purification methods involving acids like trifluoroacetic acid (TFA) will readily cleave the Boc group.[11]

  • Solution 1: Rigorous Control of Acidity.

    • Use freshly distilled or high-purity anhydrous solvents to eliminate acidic impurities.

    • If the reaction generates an acid (e.g., HCl), add a non-nucleophilic base like 2,6-lutidine or proton sponge to act as an acid scavenger.

    • Avoid acidic workups or purification conditions. If using reverse-phase chromatography, opt for a buffer system like ammonium acetate instead of TFA.[11]

  • Cause 2: Thermal Instability. While more robust than many protecting groups, the Boc group can be cleaved thermally, typically at temperatures above 100-150 °C.[12] If your reaction requires high temperatures, this could be the source of your side product.

  • Solution 2: Minimize Thermal Stress.

    • Attempt the reaction at a lower temperature for a longer duration.

    • If high temperature is unavoidable, consider if a solvent with a lower boiling point could work under reflux, or if microwave irradiation could shorten the required heating time.

Q3: My reaction is supposed to be stereoselective, but I'm getting a nearly 1:1 mixture of diastereomers. Can the solvent influence the stereochemical outcome?

A3: Absolutely. The solvent can play a profound role in directing the stereochemical course of a reaction by influencing the conformation of the transition state.

  • Cause: Non-Optimal Transition State Geometry. The solvent interacts with the reactants and the transition state through various forces (dipole-dipole, hydrogen bonding). These interactions can favor one transition state geometry over another, leading to a higher stereoselectivity. In a non-optimal solvent, the energy difference between the diastereomeric transition states may be negligible, resulting in poor selectivity.

  • Solution: Screen Solvents for Stereoselectivity. This effect is highly system-dependent, but there are established precedents. For instance, in the Pictet-Spengler reaction, changing the solvent can dramatically impact the diastereomeric ratio.[13]

    • Protocol: Run small-scale parallel reactions in a range of solvents. A good starting set includes a nonpolar solvent (Toluene), a moderately polar ether (THF), a halogenated solvent (DCM), and a polar aprotic solvent (Acetonitrile).

    • For certain Pictet-Spengler reactions, highly polar solvents like acetonitrile or nitromethane have been shown to significantly improve cis stereoselectivity, partly by exploiting the differential solubility of the product diastereomers.[13]

Q4: I am attempting a metal-catalyzed cross-coupling reaction, but my catalyst appears to be inactive or dies quickly. Is my solvent choice to blame?

A4: Yes, this is a strong possibility. The solvent in metal-catalyzed reactions is not merely a medium; it is often an active participant that can coordinate to the metal center.[1]

  • Cause: Inhibitory Solvent Coordination. Some solvents, particularly highly coordinating ones like DMF, DMSO, or acetonitrile, can bind strongly to the open coordination sites on a metal catalyst. This can prevent the substrate from binding or inhibit a critical step in the catalytic cycle (e.g., oxidative addition or reductive elimination), effectively poisoning the catalyst.

  • Solution: Use Non-Coordinating or Weakly Coordinating Solvents.

    • For many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), less coordinating solvents like Toluene, Dioxane, or THF are often preferred.

    • Refer to literature precedents for the specific catalytic system you are using. For example, copper- and iron-catalyzed functionalizations of N-Boc tetrahydroisoquinolines have been successfully performed, and the solvent choice is a key parameter to optimize.[14] If one solvent system fails, trying another from a different class is a logical next step.

Frequently Asked Questions (FAQs)
  • Q: What are the key properties to consider when selecting a solvent for this molecule?

    • A: The three primary considerations are: 1) Solubility : Can it dissolve your substrate and reagents at the desired concentration ("like dissolves like" is a good starting point)?[3] 2) Reactivity : Is the solvent inert under the reaction conditions? Avoid protic solvents if using strong bases or organometallics, and avoid oxidizable solvents in oxidation reactions.[2] 3) Boiling Point : Does the reaction require heating? The solvent's boiling point will determine the maximum temperature achievable at atmospheric pressure.

  • Q: How stable is the N-Boc group in common organic solvents?

    • A: The Boc group is generally stable in most neutral or basic aprotic solvents (e.g., Toluene, THF, DCM, DMF, MeCN) and protic solvents (e.g., Methanol, Ethanol) in the absence of acid catalysts.[8] Stability becomes a concern when acids are present or at high temperatures (>100 °C).[11][12]

  • Q: Can I use protic solvents like methanol or ethanol?

    • A: Yes, provided your reagents are compatible. Protic solvents can be beneficial. For example, alcoholic solvents have been shown to accelerate the N-Boc protection of some amines.[15] However, they are incompatible with many organometallic reagents (e.g., Grignards, organolithiums) and can act as nucleophiles in some reactions. Always consider the full scope of your reaction mechanism.

  • Q: What are some "green" or more environmentally benign solvent alternatives?

    • A: There is a strong push in the industry to replace hazardous solvents. Consider replacing chlorinated solvents like DCM with 2-methyl-THF. Ethers like THF and dioxane can sometimes be replaced with cyclopentyl methyl ether (CPME). For polar aprotic solvents, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective but have toxicity concerns; investigate alternatives like Cyrene™ or N-formylmorpholine where possible. Simple alcohols (methanol, ethanol) and alkanes (heptane) are often considered environmentally preferable choices when chemically compatible.[16]

Data Presentation: Common Laboratory Solvent Properties

This table provides a quick reference for selecting solvents based on their physical properties. Use it to guide your initial solvent screening experiments.

SolventClassDielectric Constant (ε)Boiling Point (°C)Common Applications & Considerations
TolueneAromatic2.4111Good for nonpolar compounds; useful for azeotropic water removal.[17]
HeptaneAliphatic1.998Nonpolar; often a greener alternative to hexane.[16][17]
Dichloromethane (DCM)Halogenated9.140Excellent solubility for many organics; low boiling point.[4]
Tetrahydrofuran (THF)Ether7.566Moderately polar; good for organometallics; can form peroxides.
Acetonitrile (MeCN)Nitrile37.582Polar aprotic; can improve stereoselectivity in some cases.[13]
Dimethylformamide (DMF)Amide36.7153Highly polar aprotic; dissolves many salts; high boiling point.
Methanol (MeOH)Alcohol32.765Polar protic; can accelerate Boc protection; reactive with strong bases.[15]
WaterProtic80.1100Highly polar; used in biphasic systems or as a green solvent choice.
Experimental Workflow Visualization

A systematic approach is crucial for efficient reaction optimization. The following workflow diagram outlines a logical sequence for troubleshooting and optimizing solvent choice for a given reaction.

Solvent_Screening_Workflow Workflow for Systematic Solvent Screening A Define Reaction Goal (Yield, Purity, Selectivity) B Initial Assessment: Solubility Check (e.g., Toluene, DCM, MeCN, DMF) A->B C Run Small-Scale Test Reactions (Ambient Temp, 2-4h) B->C D Analyze Results (TLC, LCMS) Any Product Formation? C->D E No Reaction or Poor Conversion D->E No F Product Observed D->F Yes G Consider Temperature Increase (Reflux in Promising Solvents) E->G Solubility OK J Re-evaluate Solvent Class (Polarity, Protic vs. Aprotic) E->J Solubility Poor H Optimize Lead Solvent(s): Concentration, Additives F->H G->C Re-run I Reaction Optimized H->I J->B Iterate

Caption: A logical workflow for selecting and optimizing a reaction solvent.

References
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2020). Molecules, 25(17), 3968. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2018). Molecules, 23(7), 1541. [Link]

  • 2-Isocyanoanilines and their mono-Boc-protected derivatives. (2019). Organic & Biomolecular Chemistry, 17(23), 5696-5712. [Link]

  • A Deep Dive into Common Organic Solvents. (2024). ChemTalk. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). The Journal of Organic Chemistry, 65(14), 4329–4341. [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). Molecules, 27(21), 7247. [Link]

  • Thermal Methods for Boc Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. [Link]

  • Any recommendations on guides to basic solvent choices for organic molecules? (2015). Reddit. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(12), 1435–1483. [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). Croatica Chemica Acta, 90(2), 211-215. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2014). Digital Commons@DePaul. [Link]

  • Solvents. (n.d.). Green Chemistry Toolkit. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(2), 825. [Link]

  • Solvent and Reagent Selection Guide. (n.d.). University of Toronto Green Chemistry Initiative. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2015). Der Pharma Chemica, 7(10), 384-389. [Link]

  • Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. (2016). Organic Letters, 18(16), 4028–4031. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. (2013). The Journal of Organic Chemistry, 78(21), 10836–10849. [Link]

  • tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. (n.d.). PubChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). Organic Process Research & Development, 25(5), 1228–1235. [Link]

  • Solvent Dictated Organic Transformations. (2024). Chemistry – A European Journal. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2014). Molecules, 19(8), 12591–12632. [Link]

  • How are solvents chosen in organic reactions? (2013). Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Byproduct Analysis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related N-Boc protected dihydroisoquinoline scaffolds. We will delve into the mechanistic origins of common byproducts, provide robust troubleshooting guides for their identification, and outline effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a likely synthetic route for my target compound, and what are the primary expected byproducts?

Answer:

The synthesis of a 1,2,3,4-tetrahydroisoquinoline core, the backbone of your target molecule, is typically achieved via classic named reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.[1][2][3] Understanding these pathways is critical for anticipating potential impurities.

  • Bischler-Napieralski Reaction: This involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4] The initial product is a 3,4-dihydroisoquinoline, which is then reduced and functionalized.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly form the tetrahydroisoquinoline ring system.[5][6][7]

Following the formation of the core, subsequent steps would include N-protection with di-tert-butyl dicarbonate ((Boc)₂O) and functionalization at the C4 position.

Primary Expected Byproducts:

  • Incomplete Cyclization: Unreacted β-arylethylamide or β-arylethylamine starting material.

  • Over-Oxidized Product: The fully aromatic isoquinoline species, formed if the intermediate dihydroisoquinoline is oxidized.

  • Styrene Derivatives: A significant byproduct in the Bischler-Napieralski reaction is the formation of styrenes via a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[8][9]

  • Deprotected Amine: Loss of the N-Boc group, which can occur if the reaction or workup conditions are too acidic.[10][11]

  • Isomeric Products: Abnormal cyclization can occur, especially with P₂O₅, where the electrophilic substitution happens at an unexpected position on the aromatic ring, leading to a regioisomer.[1]

G cluster_0 Bischler-Napieralski Pathway Starting Amide Starting Amide Nitrilium Ion Nitrilium Ion Starting Amide->Nitrilium Ion POCl3 Dihydroisoquinoline Dihydroisoquinoline Nitrilium Ion->Dihydroisoquinoline Cyclization Styrene Byproduct Styrene Byproduct Nitrilium Ion->Styrene Byproduct retro-Ritter Elimination Target Product Target Product Dihydroisoquinoline->Target Product Reduction, N-Boc Protection, C4-Functionalization

Caption: Potential reaction pathways in a Bischler-Napieralski synthesis.

FAQ 2: My LC-MS analysis shows a peak with a mass corresponding to the loss of the Boc group (M-100) or isobutene (M-56). What happened?

Answer:

This is a classic sign of accidental deprotection of the N-Boc group. The tert-butyloxycarbonyl (Boc) group is designed to be labile under moderately acidic conditions.[10]

Common Causes:

  • Acidic Workup: Using strong aqueous acids (e.g., >1M HCl) during the extraction phase can cleave the Boc group.

  • Acidic Chromatography: Using unmodified silica gel, which is inherently acidic, for purification can cause slow deprotection on the column. This often manifests as a streaking or tailing product peak during column chromatography.

  • Reagent Contamination: Use of acidic reagents or solvents that have degraded over time can introduce acid into your reaction.

  • High Temperatures: While generally stable, prolonged heating can sometimes lead to thermolytic cleavage of the Boc group.[10][12]

Troubleshooting & Prevention:

  • Neutralize Workup: During extractions, use a saturated sodium bicarbonate (NaHCO₃) or a weak phosphate buffer wash to neutralize any residual acid before solvent evaporation.

  • Buffer Chromatography: For column chromatography, consider neutralizing the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, like 0.1-1% triethylamine (Et₃N).

  • Use Fresh Reagents: Always use high-purity, fresh reagents and solvents.

  • Alternative Deprotection-Stable Groups: If acidic conditions are unavoidable in subsequent steps, consider a more robust protecting group.

FAQ 3: My ¹H NMR spectrum is complex and shows unexpected aromatic signals and singlets. How can I assign these to potential byproducts?

Answer:

A complex ¹H NMR spectrum points to a mixture of products. By understanding the expected chemical shifts for your target and potential byproducts, you can often identify the impurities.

Compound ClassKey ¹H NMR Signals (Typical δ, ppm)Rationale
Target Product ~1.4-1.5 (s, 9H, Boc); Aromatic signals in the ~7.0-7.5 range; Aliphatic CH/CH₂ signals for the tetrahydroisoquinoline core.The large singlet for the tert-butyl group is a hallmark of the Boc-protected product.[13]
Over-Oxidized Impurity Aromatic signals shifted downfield; Absence of aliphatic core signals (except for substituents); Possible sharp singlet for H-1 of the isoquinoline ring.Aromatization creates a more electron-deficient system, shifting protons downfield. The disappearance of sp³-hybridized CH₂ signals is a key indicator.[14]
Deprotected Amine Absence of the ~1.4 ppm Boc singlet; Broad singlet for the N-H proton; Aromatic and aliphatic signals may be slightly shifted compared to the Boc-protected version.The most obvious indicator is the complete disappearance of the 9H singlet corresponding to the Boc group.[15]
Styrene Byproduct Vinylic protons (doublets) in the ~5.5-7.0 ppm range with characteristic cis/trans coupling constants.The presence of a double bond introduces signals in the olefinic region of the spectrum.[9]
Starting Amide Amide N-H proton (broad singlet, ~7.5-8.5 ppm); Aliphatic signals corresponding to the open-chain precursor.Incomplete cyclization will leave starting material in the crude mixture.

Analytical Workflow:

To systematically identify these impurities, an integrated analytical approach is recommended.[16][17]

G cluster_0 Data Integration Crude Sample Crude Sample LCMS LCMS Crude Sample->LCMS Mass Analysis 1H_NMR 1H_NMR Crude Sample->1H_NMR Structural Analysis TLC TLC Crude Sample->TLC Initial Assessment Impurity_ID Impurity_ID LCMS->Impurity_ID 1H_NMR->Impurity_ID TLC->Impurity_ID Purification Purification Impurity_ID->Purification Develop Strategy

Caption: A workflow for byproduct identification.

FAQ 4: How can I effectively separate my target compound from both polar (deprotected amine) and non-polar (styrene) byproducts?

Answer:

Purification of N-Boc protected compounds often requires a well-designed chromatography strategy to remove byproducts with varying polarities.[18]

Recommended Protocol: Step-Gradient Flash Chromatography

  • Column Preparation: Use a silica gel column. If deprotection on the column is a concern (see FAQ 2), pre-treat the silica by flushing with your eluent system containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase and load it onto the column.

  • Initial Elution (Non-polar flush): Begin with a non-polar solvent system, such as 100% Hexanes or a high Hexane/Ethyl Acetate ratio (e.g., 98:2). This will elute very non-polar impurities like styrene byproducts first. Monitor the elution using Thin Layer Chromatography (TLC).

  • Gradient Elution (Product): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., gradient from 5% to 30% Ethyl Acetate in Hexanes). Your target compound, being moderately polar, should elute in these fractions.

  • Final Elution (Polar flush): If highly polar byproducts like the deprotected amine or unreacted starting materials are present, they will remain on the column. They can be flushed out at the end with a highly polar solvent system (e.g., 10% Methanol in DCM), but it is often easier to discard the column with these impurities still adsorbed.

Elution StepMobile Phase (Example)Target Compound(s) Eluted
Step 1 100% Hexanes -> 95:5 Hexanes:EtOAcStyrene byproducts, other non-polar impurities
Step 2 90:10 -> 70:30 Hexanes:EtOAcTarget Product
Step 3 50:50 Hexanes:EtOAc -> 100% EtOAcMore polar impurities
Step 4 95:5 DCM:MeOHDeprotected amine, starting materials (highly polar)

This step-gradient approach provides a robust method to achieve high purity by selectively removing impurities based on their polarity. For challenging separations, preparative HPLC is a higher-resolution alternative.[18]

References

  • Bischler–Napieralski-Reaktion. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Bischler–Napieralski reaction. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pictet–Spengler reaction. (2023, November 18). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]

  • Lee, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • da Silva, F. M., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Retrieved January 19, 2026, from [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wolański, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Retrieved January 19, 2026, from [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Boyle, G. A., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem. Retrieved January 19, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

  • Purification of isoquinoline. (1989). Google Patents.
  • Deprotection of N-BOC compounds. (2009). Google Patents.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2012). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample amounts[1][2]. This guide focuses on the mass spectrometric behavior of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate , a compound representative of N-heterocyclic scaffolds commonly explored in medicinal chemistry. The presence of both a labile tert-butoxycarbonyl (Boc) protecting group and a methyl ester on a partially saturated isoquinoline core presents a distinct and informative fragmentation pattern.

This document provides an in-depth analysis of its expected behavior under Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Furthermore, we will objectively compare this primary method with alternative approaches, namely Atmospheric Pressure Chemical Ionization (APCI) and High-Resolution Mass Spectrometry (HRMS), to provide researchers with a comprehensive framework for selecting the optimal analytical strategy for structural elucidation and quality control.

Primary Analysis: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules like our target compound[3][4][5]. The basic nitrogen of the isoquinoline core readily accepts a proton in the ESI source, leading to the formation of a strong signal for the protonated molecule, [M+H]⁺. The inherent stability of this ion allows it to be isolated and subjected to Collision-Induced Dissociation (CID) for structural analysis[6][7].

Predicted Fragmentation Pathway

The molecular formula for the target compound is C₁₆H₂₁NO₄, with a monoisotopic mass of 291.1471 Da. Upon positive mode ESI, we expect a prominent protonated molecule at an m/z of 292.1544 . The subsequent fragmentation via CID is dictated by the lability of the functional groups.

  • Loss of Isobutylene: The N-Boc group is notoriously labile and serves as a primary fragmentation initiation site. Protonation can occur on the carbamate carbonyl oxygen[8]. Under CID, this triggers the facile neutral loss of isobutylene (C₄H₈, 56.0626 Da), a hallmark of Boc-protected amines[8]. This initial loss is typically the most dominant fragmentation pathway, leading to a major product ion.

  • Sequential Loss of Carbon Dioxide: Following the expulsion of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, 43.9898 Da)[8]. This sequential loss results in a fragment corresponding to the protonated isoquinoline methyl ester core.

  • Alternative Fragmentation: Other minor fragmentation pathways can be anticipated, such as the direct loss of the entire Boc group (C₅H₉O₂, 101.0603 Da) or the loss of the methoxy group (CH₃O, 31.0184 Da) from the methyl ester, although these are generally less favored compared to the characteristic Boc fragmentation cascade.

The predicted fragmentation cascade is summarized in the table below and illustrated in the subsequent diagram.

Data Presentation: Predicted ESI-MS/MS Fragments
Predicted m/z Proposed Formula Δ Mass (Da) Proposed Neutral Loss Description
292.1544[C₁₆H₂₂NO₄]⁺--Protonated Molecule [M+H]⁺
236.0917[C₁₂H₁₄NO₄]⁺-56.0627C₄H₈Loss of isobutylene from Boc group
192.1022[C₁₁H₁₄NO₂]⁺-43.9895CO₂Sequential loss of CO₂ from Ion 236
191.0941[C₁₁H₁₃NO₂]⁺-101.0603C₅H₉O₂Direct loss of Boc group radical
Visualization of Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z = 292.15 F1 [M+H - C₄H₈]⁺ m/z = 236.09 M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₄H₈ - CO₂]⁺ m/z = 192.10 F1->F2 - 43.99 Da (CO₂)

Caption: Predicted ESI-CID fragmentation of this compound.

Comparative Analysis: Alternative Methodologies

While ESI-MS/MS provides excellent structural data, other techniques can offer complementary information or may be more suitable under specific circumstances.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is an alternative ionization source that is better suited for less polar and more volatile compounds compared to ESI[9][10]. It involves a corona discharge that ionizes the solvent vapor, which in turn protonates the analyte molecules through gas-phase reactions.

  • Performance Comparison:

    • Ionization Efficiency: For the target molecule, which has moderate polarity and a readily protonated nitrogen site, ESI would likely be more efficient and produce a more stable [M+H]⁺ signal with less in-source fragmentation. APCI requires the analyte to be thermally stable enough to vaporize, and while our compound is likely stable enough, the higher-energy nature of the APCI source could lead to premature fragmentation before MS/MS analysis[11][12].

    • Spectral Differences: An APCI spectrum might show a higher abundance of the fragment ion at m/z 236.09 (loss of isobutylene) even in the full scan MS1 spectrum, due to in-source decay. This can be useful for initial screening but provides less control over the fragmentation process compared to tandem MS.

Recommendation: ESI is the preferred method for this compound to ensure the observation of the intact precursor ion for controlled MS/MS experiments. APCI could be a viable, albeit potentially harsher, alternative if ESI is unavailable or if the compound is part of a mixture with less polar contaminants.

High-Resolution Mass Spectrometry (HRMS)

The analysis described thus far can be performed on a nominal mass instrument (e.g., a triple quadrupole). However, employing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, provides a significant advantage: accurate mass measurement[13][14].

  • Performance Comparison:

    • Mass Accuracy & Formula Determination: HRMS instruments measure m/z values to within a few parts-per-million (ppm) of the true mass[2]. This accuracy is critical for unambiguously determining the elemental composition of the precursor and fragment ions. For example, confirming the precursor ion mass as 292.1544 with <5 ppm error provides high confidence that the elemental formula is indeed C₁₆H₂₁NO₄. This capability is indispensable for identifying unknown impurities or metabolites[1].

    • Confidence in Fragmentation: By obtaining accurate masses for the product ions (e.g., 236.0917 and 192.1022), the proposed fragmentation pathway can be validated. The neutral losses can be calculated with high precision, confirming the loss of exactly C₄H₈ and CO₂, thereby ruling out other isobaric possibilities.

Data Comparison: Nominal vs. High-Resolution Mass

Ion Description Nominal m/z Predicted HRMS m/z Elemental Formula
[M+H]⁺292.2292.1544[C₁₆H₂₂NO₄]⁺
[M+H - C₄H₈]⁺236.1236.0917[C₁₂H₁₄NO₄]⁺
[M+H - C₄H₈ - CO₂]⁺192.1192.1022[C₁₁H₁₄NO₂]⁺

Recommendation: For definitive structure elucidation, impurity identification, or any work requiring the highest degree of analytical certainty, HRMS is the superior choice. For routine quantification or known compound confirmation where the fragmentation pattern is already established, a nominal mass instrument may suffice.

Experimental Protocols

The following provides a standard methodology for acquiring the data discussed in this guide.

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid). Formic acid is added to aid protonation[6].

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer (ESI) Settings:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow rate and temperature set according to instrument manufacturer's recommendations (e.g., 8-12 L/min, 350-450 °C).

    • MS1 Scan Range: m/z 100-500.

    • MS2 Product Ion Scan: Isolate the precursor ion (m/z 292.2) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Scan for product ions in a relevant mass range (e.g., m/z 50-300).

Visualization of Experimental Workflow

Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source ([M+H]⁺ Formation) Column->ESI Eluent Isolation Precursor Isolation (m/z 292.2) ESI->Isolation CID Collision Cell (Fragmentation) Isolation->CID Analyzer Mass Analyzer (m/z Detection) CID->Analyzer Data Mass Spectrum Analyzer->Data Signal

Caption: General workflow for LC-ESI-MS/MS analysis of small molecules.

Conclusion

The mass spectrometric analysis of This compound is highly informative, driven by the predictable and characteristic fragmentation of the N-Boc protecting group. ESI-MS/MS is the recommended primary technique, providing clear data on the precursor molecule and its key structural fragments. For applications demanding the highest analytical confidence, such as the characterization of unknowns or regulatory submissions, High-Resolution Mass Spectrometry is indispensable for its ability to provide exact elemental compositions. By understanding the principles behind each technique and the specific fragmentation behavior of the analyte, researchers can effectively leverage mass spectrometry to accelerate their drug development programs.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Korfmacher, W. A. (2005). Foundation review: Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329-1333.
  • Volesky, L., & Kucera, E. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1793–1803*. Available at: [Link]

  • Dunn, W. B., Broadhurst, D., Atherton, H. J., Goodacre, R., & Trew, J. L. (2011). Systems level studies of mammalian metabolomes: the roles of mass spectrometry and nuclear magnetic resonance spectroscopy. Chemical Society Reviews, 40(1), 387-426.
  • Niessen, W. M. A. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1119(1-2), 30-49. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved January 19, 2026, from [Link]

  • Biotage. (n.d.). What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)? Retrieved January 19, 2026, from [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved January 19, 2026, from [Link]

  • Ray, A., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7489. Available at: [Link]

  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link]

  • Waters Corporation. (n.d.). Atmospheric Pressure Ionization Sources: Their Use and Applicability. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 823. Available at: [Link]

  • Lasikova, A., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Presentation Slide]. Available at: [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

  • Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12.

Sources

A Comparative Guide to Nitrogen-Protecting Groups in Isoquinoline Synthesis: A Focus on "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry.[1][2][3] This privileged heterocyclic system is present in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][3][4] The precise functionalization of the isoquinoline nucleus often necessitates the use of nitrogen-protecting groups to modulate reactivity and prevent unwanted side reactions. This guide provides an in-depth comparison of the putative protecting group "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" against the widely used Boc, Cbz, and Fmoc protecting groups in the context of isoquinoline chemistry.

While "this compound" is not a commercially available or extensively documented reagent, its structure suggests a valuable tool for specific synthetic strategies. This guide will, therefore, treat it as a case study, inferring its properties and performance from established chemical principles, and compare it with well-documented alternatives to provide a comprehensive decision-making framework for synthetic chemists.

The Strategic Importance of N-Protection in Isoquinoline Chemistry

The nitrogen atom in the isoquinoline ring system is a key determinant of its chemical character.[2] As a weak base, it readily participates in acid-base reactions and can be nucleophilic.[2] While this reactivity is often desirable, it can interfere with reactions intended for other parts of the molecule, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Nitrogen-protecting groups are employed to temporarily mask the nitrogen's reactivity, allowing for selective transformations elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[5]

A Hypothetical Analysis of "this compound"

The structure of "this compound" suggests a molecule with a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl carboxylate group at the 4-position of a partially saturated isoquinoline ring. The presence of the Boc group classifies it as a carbamate-protected amine.

Plausible Synthesis

A plausible route to this compound could involve a multi-step sequence starting from isoquinoline. A key transformation would likely be a Reissert-type reaction or a related nucleophilic addition to an N-acylated isoquinolinium species.

A Comparative Analysis of Common N-Protecting Groups for Isoquinolines

The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. Here, we compare the inferred properties of our target molecule's protecting group (Boc) with two other workhorses of organic synthesis: Carbobenzyloxy (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carbobenzyloxy) Fmoc (9-Fluorenylmethoxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[5]H₂, Pd/C; Transfer Hydrogenation20-50% Piperidine in DMF
Stability Stable to base and hydrogenolysis.Stable to mild acid and base.Stable to acid and hydrogenolysis.
Key Advantages - Mild acid deprotection.[5]- Orthogonal to Cbz and Fmoc.- Stable to a wide range of non-reductive conditions.- Very mild deprotection conditions.[]- Orthogonal to Boc and Cbz.
Potential Limitations - Strong acid for cleavage can affect sensitive substrates.- Incompatible with reducible groups (e.g., alkynes, nitro groups).- Catalyst poisoning can be an issue.- The dibenzofulvene byproduct can be problematic to remove in some cases.

Experimental Protocols

Below are generalized, yet detailed, protocols for the protection of the isoquinoline nitrogen with Boc, Cbz, and Fmoc, and their subsequent deprotection. These protocols are based on established literature procedures for similar heterocyclic systems.

Boc Protection and Deprotection

Protection of Tetrahydroisoquinoline with Boc Anhydride

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.5 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-1,2,3,4-tetrahydroisoquinoline.

Deprotection of N-Boc-Tetrahydroisoquinoline

  • Procedure:

    • Dissolve the N-Boc protected tetrahydroisoquinoline (1 eq.) in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq.) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected tetrahydroisoquinoline.

Cbz Protection and Deprotection

Protection of Tetrahydroisoquinoline with Benzyl Chloroformate

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a mixture of THF and water.

    • Cool the solution to 0 °C and add a base, such as sodium carbonate (2 eq.).

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford N-Cbz-1,2,3,4-tetrahydroisoquinoline.

Deprotection of N-Cbz-Tetrahydroisoquinoline

  • Procedure:

    • Dissolve the N-Cbz protected tetrahydroisoquinoline (1 eq.) in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected tetrahydroisoquinoline.

Fmoc Protection and Deprotection

Protection of Tetrahydroisoquinoline with Fmoc-Cl

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1 eq.) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C and add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq.) portion-wise.

    • Stir vigorously at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor by TLC. Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield N-Fmoc-1,2,3,4-tetrahydroisoquinoline.

Deprotection of N-Fmoc-Tetrahydroisoquinoline

  • Procedure:

    • Dissolve the N-Fmoc protected tetrahydroisoquinoline (1 eq.) in N,N-dimethylformamide (DMF).

    • Add a 20% solution of piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes to 1 hour.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

    • The crude product can often be used directly or purified further by an appropriate workup and/or chromatography.

Visualization of Protection and Deprotection Mechanisms

To further clarify the chemical transformations involved, the following diagrams illustrate the general mechanisms for the introduction and removal of Boc, Cbz, and Fmoc protecting groups.

Protection_Mechanisms cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Boc_Amine R₂NH Boc_Intermediate Intermediate Boc_Amine->Boc_Intermediate Nucleophilic Attack Boc_Reagent Boc₂O Boc_Reagent->Boc_Intermediate Boc_Product R₂N-Boc Boc_Intermediate->Boc_Product Collapse Cbz_Amine R₂NH Cbz_Intermediate Intermediate Cbz_Amine->Cbz_Intermediate Nucleophilic Attack Cbz_Reagent Cbz-Cl Cbz_Reagent->Cbz_Intermediate Cbz_Product R₂N-Cbz Cbz_Intermediate->Cbz_Product Elimination of HCl Fmoc_Amine R₂NH Fmoc_Intermediate Intermediate Fmoc_Amine->Fmoc_Intermediate Nucleophilic Attack Fmoc_Reagent Fmoc-Cl Fmoc_Reagent->Fmoc_Intermediate Fmoc_Product R₂N-Fmoc Fmoc_Intermediate->Fmoc_Product Elimination of HCl

Caption: General mechanisms for the protection of amines using Boc, Cbz, and Fmoc reagents.

Deprotection_Mechanisms cluster_Boc_Deprotection Boc Deprotection cluster_Cbz_Deprotection Cbz Deprotection cluster_Fmoc_Deprotection Fmoc Deprotection Boc_Protected R₂N-Boc Boc_Deprotected R₂NH₂⁺ Boc_Protected->Boc_Deprotected Acidolysis Boc_Acid H⁺ (e.g., TFA) Boc_Acid->Boc_Deprotected Boc_Carbocation t-Butyl Cation Boc_Deprotected->Boc_Carbocation Release of Cbz_Protected R₂N-Cbz Cbz_Deprotected R₂NH Cbz_Protected->Cbz_Deprotected Hydrogenolysis Cbz_Catalyst H₂, Pd/C Cbz_Catalyst->Cbz_Deprotected Cbz_Byproducts Toluene + CO₂ Cbz_Deprotected->Cbz_Byproducts Release of Fmoc_Protected R₂N-Fmoc Fmoc_Intermediate Anionic Intermediate Fmoc_Protected->Fmoc_Intermediate Proton Abstraction Fmoc_Base Base (e.g., Piperidine) Fmoc_Base->Fmoc_Intermediate Fmoc_Deprotected R₂NH Fmoc_Intermediate->Fmoc_Deprotected E1cb Elimination Fmoc_Byproduct Dibenzofulvene Adduct Fmoc_Intermediate->Fmoc_Byproduct

Caption: General mechanisms for the deprotection of Boc, Cbz, and Fmoc protected amines.

Conclusion and Recommendations

The selection of a nitrogen-protecting group for isoquinoline synthesis is a critical decision that significantly impacts the efficiency and success of a synthetic route. While the specific reagent "this compound" remains a hypothetical construct in the absence of direct literature, the analysis of its core protecting group, Boc, provides valuable insights.

  • For syntheses requiring mild acidic deprotection and orthogonality to base-labile and hydrogenolysis-sensitive groups, the Boc protecting group is an excellent choice. Its stability to a wide range of reagents makes it highly versatile.

  • The Cbz group is a robust and reliable choice when acidic conditions need to be avoided and the substrate is stable to reductive cleavage. It is particularly useful in classical solution-phase synthesis.

  • The Fmoc group is the preferred choice in modern solid-phase peptide synthesis and when extremely mild, non-acidic deprotection is required. Its base lability offers a distinct orthogonal strategy.

Ultimately, the optimal protecting group is context-dependent. Researchers must carefully consider the stability of all functional groups present in their molecule and the planned subsequent reaction steps to devise a successful and efficient synthetic strategy.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • 3,4-dihydro-1H-isoquinoline-2,4-dicarboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Protecting Groups for Amines: Boc, CBz and FMOC. (2024). YouTube. Retrieved January 19, 2026, from [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide delves into a specific, synthetically derived class of these compounds: 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate and its analogues. We will explore their synthesis, compare their potential biological performance based on established structure-activity relationships (SAR), and provide the experimental context for researchers in drug development.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[4][5] Natural alkaloids such as berberine and papaverine, which contain this motif, have long been recognized for their medicinal properties.[6] Modern synthetic chemistry has further expanded the pharmacological repertoire of isoquinolines, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[7][8] The dicarboxylate substitution pattern at the 2- and 4-positions of the isoquinoline ring system introduces unique steric and electronic properties that can be fine-tuned to optimize biological activity and pharmacokinetic profiles.

Synthesis of Isoquinoline-2,4(1H)-dicarboxylate Analogues: A Modular Approach

The synthesis of 2,4-disubstituted isoquinoline-2,4(1H)-dicarboxylates typically proceeds through a multi-step sequence that allows for the introduction of diverse substituents. A plausible and versatile synthetic strategy is outlined below. This modular approach is crucial for building a library of analogues for comparative biological evaluation.

cluster_synthesis Synthetic Workflow start Substituted Phenylacetonitrile step1 Alkylation start->step1 intermediate1 α-Substituted Phenylacetonitrile step1->intermediate1 step2 Reduction of Nitrile intermediate1->step2 intermediate2 β-Arylethylamine step2->intermediate2 step3 N-Acylation intermediate2->step3 intermediate3 N-Acyl-β-arylethylamine step3->intermediate3 step4 Bischler-Napieralski Cyclization intermediate3->step4 intermediate4 3,4-Dihydroisoquinoline step4->intermediate4 step5 N-Boc Protection & C4-Carboxylation intermediate4->step5 product Target Isoquinoline Dicarboxylate Analogues step5->product

A generalized synthetic workflow for isoquinoline-2,4(1H)-dicarboxylate analogues.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a 2-tert-butyl 4-alkyl isoquinoline-2,4(1H)-dicarboxylate analogue, based on established methodologies for similar heterocyclic systems.

  • Step 1: N-Acylation of β-Arylethylamine: To a solution of the appropriately substituted β-arylethylamine in dichloromethane, add triethylamine followed by the desired acyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Bischler-Napieralski Cyclization: Treat the resulting N-acyl-β-arylethylamine with a dehydrating agent such as phosphorus oxychloride in refluxing acetonitrile to afford the corresponding 3,4-dihydroisoquinoline.[5]

  • Step 3: N-Boc Protection and C4-Carboxylation: The 3,4-dihydroisoquinoline is then treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect the nitrogen. Subsequent carboxylation at the C4 position can be achieved using a chloroformate derivative to yield the final dicarboxylate product.

This synthetic flexibility allows for the introduction of various ester groups at the 2- and 4-positions, as well as modifications on the isoquinoline ring, to explore the structure-activity relationships.

Analogue Comparison: Decoding the Structure-Activity Relationship

Influence of Ester Substituents (R¹ and R²)

The size and nature of the ester groups at the N2 (Boc, R¹) and C4 (methyl, R²) positions are critical determinants of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

AnalogueR¹ Group (N2)R² Group (C4)Expected Properties
Target Compound tert-Butyl (Boc)MethylHigh lipophilicity, potentially increased cell membrane permeability. The bulky tert-butyl group may provide steric hindrance, leading to enhanced metabolic stability.
Analogue 1 EthylEthylModerate lipophilicity. Generally good balance of solubility and permeability. May be more susceptible to esterase-mediated hydrolysis compared to the target compound.
Analogue 2 MethylMethylLower lipophilicity, potentially higher aqueous solubility. May exhibit different cell penetration characteristics.

The tert-butoxycarbonyl (Boc) group on the nitrogen is a common protecting group in organic synthesis and is also found in many biologically active molecules. Its bulkiness can influence the conformation of the isoquinoline ring and its interactions with biological targets.

Impact of Substituents on the Isoquinoline Ring

Structure-activity relationship studies on various isoquinoline derivatives have demonstrated that substitutions on the aromatic ring significantly modulate their biological activity.[9][10][11][12] For instance, in the context of anticancer activity, electron-donating or electron-withdrawing groups can influence the molecule's ability to interact with biological targets like enzymes or DNA.[2][13]

Comparative Biological Performance: Insights from Analogue Data

To provide a tangible comparison, we will examine the reported biological activities of structurally related isoquinoline derivatives.

Antimicrobial Activity

Several studies have highlighted the potential of isoquinoline derivatives as antimicrobial agents.[8][14][15] For example, a series of tricyclic isoquinoline derivatives synthesized from the reaction of 3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (DMAD) have shown activity against Gram-positive bacteria.[16]

CompoundTest OrganismMIC (µg/mL)Reference
Tricyclic Isoquinoline 8dStaphylococcus aureus16[16]
Tricyclic Isoquinoline 8fStaphylococcus aureus32[16]
Tricyclic Isoquinoline 8fStreptococcus pneumoniae32[16]

These findings suggest that the isoquinoline core can be a valuable scaffold for the development of new antibacterial agents. The dicarboxylate functionality in our target compound and its analogues could potentially enhance interactions with bacterial enzymes or cell wall components.

Anticancer Activity

The anticancer potential of isoquinoline alkaloids and their synthetic derivatives is well-documented.[1][2][7][13] They can induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis.[2] For instance, certain tetrahydroisoquinoline-stilbene derivatives have demonstrated potent cytotoxicity against human lung cancer cells.[7]

CompoundCell LineIC₅₀ (nM)Reference
Tetrahydroisoquinoline-stilbene derivative 17A549 (Lung Cancer)25[7]

The structural features of this compound, particularly the lipophilic ester groups, may facilitate its entry into cancer cells, where it could potentially interfere with critical cellular processes.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known mechanisms of other bioactive isoquinolines, we can propose a hypothetical signaling pathway that might be modulated by this compound and its analogues, particularly in the context of anticancer activity.

cluster_pathway Hypothetical Anticancer Signaling Pathway compound Isoquinoline Dicarboxylate Analogue receptor Cell Surface Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

A hypothetical signaling pathway potentially targeted by isoquinoline dicarboxylate analogues.

Many isoquinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[7] The dicarboxylate analogue could potentially act as an inhibitor at one of the key nodes of this pathway, leading to a decrease in cell proliferation and the induction of apoptosis.

Conclusion and Future Directions

While "this compound" remains a molecule with underexplored biological potential, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The modular synthesis allows for the creation of a diverse library of related compounds, enabling a thorough exploration of the structure-activity relationships. Future research should focus on the synthesis of this target compound and a series of its analogues with varied ester groups and ring substitutions. Subsequent screening in a panel of cancer cell lines and against a broad spectrum of microbial pathogens will be crucial to elucidate their specific biological activities and therapeutic potential.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2021.

  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry. 2017.

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences. 2022.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2022.

  • Natural and synthetic isoquinolines with anticancer activity. ResearchGate. 2022.

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. 2023.

  • Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. 2015.

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. 2020.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024.

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. ResearchGate. 2023.

  • Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. 2022.

  • Isoquinoline synthesis. Organic Chemistry Portal. N.D.

  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. 2017.

  • Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. 2013.

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2020.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. 2023.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. 2019.

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019.

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. 2020.

  • Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. ResearchGate. 2014.

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Molecules. 2016.

  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021.

  • Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. N.D.

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. 2023.

  • Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives. ResearchGate. 2018.

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. N.D.

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules. 2019.

Sources

A Comparative Guide to the Purity Assessment of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate serves as a sophisticated building block in medicinal chemistry, likely for the synthesis of complex N-heterocyclic scaffolds. Its molecular structure, featuring a partially saturated isoquinoline core protected by a bulky tert-butoxycarbonyl (Boc) group and bearing two ester functionalities, presents a unique analytical challenge. Even trace-level impurities, which can arise from synthesis, degradation, or storage, may carry their own pharmacological or toxicological profiles, potentially compromising clinical outcomes.[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the definitive purity assessment of this molecule. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, offering a practical framework for researchers, quality control analysts, and drug development professionals to establish robust, reliable, and scientifically sound purity control strategies.

Understanding the Analyte: Physicochemical Profile

A successful analytical method is built upon a fundamental understanding of the analyte's properties. The structure of this compound dictates the optimal analytical approach.

  • Molecular Weight: The calculated molecular weight is approximately 319.37 g/mol .

  • Polarity: The presence of two ester groups and the nitrogen heteroatom imparts a degree of polarity. However, the nonpolar isoquinoline ring and the large tert-butyl group suggest the molecule is moderately nonpolar overall, making it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The fused benzopyridine ring system of the isoquinoline moiety acts as a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, a standard detector in HPLC systems.

  • Thermal Stability: The tert-butyl ester, and particularly the N-Boc protecting group, are known to be thermally labile. They can undergo decomposition at elevated temperatures, a critical consideration that challenges the direct applicability of Gas Chromatography.

  • Volatility: The compound's relatively high molecular weight and polarity suggest low volatility, further complicating direct GC analysis without derivatization.

Anticipating the Enemy: Potential Impurities

A robust purity method must be capable of separating the main compound from any potential impurities. These impurities typically originate from the synthetic pathway or subsequent degradation.[1] Common synthetic routes to isoquinoline derivatives, such as the Bischler-Napieralski or Pictet-Spengler reactions, can introduce specific process-related impurities.[3]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Precursors used in the final synthetic steps.

  • Isomers: Structural or positional isomers formed during cyclization.

  • By-products: Compounds from incomplete reactions or side reactions (e.g., incompletely cyclized intermediates).

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, toluene).[1]

Potential Degradation Impurities:

  • Hydrolysis Products: Cleavage of one or both ester groups to form the corresponding carboxylic acids.

  • De-protection Product: Loss of the tert-butoxycarbonyl (Boc) group under acidic conditions or thermal stress, yielding the secondary amine.

  • Oxidation Products: Formation of N-oxides or other oxidation products upon exposure to air.[2]

High-Performance Liquid Chromatography (HPLC): The Primary Approach

For a molecule with the characteristics of this compound, reversed-phase HPLC with Photo Diode Array (PDA/DAD) detection is the preeminent technique for purity assessment. This combination offers high resolution, sensitivity, and the invaluable capability of in-situ peak purity analysis.

Rationale for Methodological Choices
  • Reversed-Phase Chromatography: The analyte's moderate nonpolarity makes it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. This mode provides excellent separation for a wide range of organic molecules.[4][5]

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time (typically increasing in organic solvent strength), is crucial. It ensures that more polar, early-eluting impurities are well-resolved while eluting the main, more retained analyte peak in a reasonable time with good peak shape.

  • Diode Array Detection (DAD): A DAD detector is indispensable for rigorous purity analysis. It acquires full UV-Vis spectra across the entire chromatographic peak. By comparing these spectra, one can assess whether the peak represents a single, pure compound or if it contains co-eluting impurities.[6][7] This is a cornerstone of method specificity as outlined by ICH guidelines.[8][9]

Experimental Workflow & Protocol: HPLC-DAD

The logical flow for HPLC-based purity assessment is a systematic process from sample preparation to data interpretation.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Interpretation A Accurately Weigh Sample (~1 mg/mL) B Dissolve in Diluent (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC-DAD System C->D E Perform Gradient Elution & Data Acquisition D->E F Integrate Chromatogram (Peak Area) E->F G Perform DAD Peak Purity Analysis E->G H Calculate Purity (% Area Normalization) F->H I Generate Final Report G->I H->I

Caption: HPLC-DAD workflow for purity assessment.

Detailed HPLC Protocol:

  • System: HPLC with quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • DAD Settings:

    • Detection Wavelength: 254 nm.

    • Spectral Range: 200-400 nm.

    • Slit Width: 4 nm.

  • Sample Preparation: Prepare a solution of ~1.0 mg/mL in Acetonitrile.

Data Interpretation & Trustworthiness

A trustworthy result relies on a self-validating system.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times. Key SST parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of retention time and peak area (%RSD < 2.0%), ensuring the system is performing correctly.[10][11]

  • Peak Purity Analysis: The DAD software compares spectra taken at the upslope, apex, and downslope of the main peak.[6] A high degree of spectral similarity (often expressed as a "purity angle" being less than a "purity threshold") provides confidence that no significant impurity is co-eluting.[12][13] If the spectra differ, it indicates a co-eluting impurity, and the method is not specific enough.[7]

cluster_peak Chromatographic Peak Analysis A Upslope Spectrum D Spectral Comparison Algorithm A->D B Apex Spectrum (Reference) B->D C Downslope Spectrum C->D E Purity Result (Pass/Fail) D->E

Caption: Conceptual diagram of HPLC-DAD peak purity assessment.

Simulated Data Table (HPLC):

Peak IDRetention Time (min)Area %ResolutionTailing FactorPeak PurityIdentity
13.50.08-1.1N/ADe-Boc Impurity
29.899.7515.21.2PassMain Compound
310.50.122.51.0N/AIsomeric Impurity
412.10.055.81.1N/AUnknown

Gas Chromatography (GC): A Secondary, Challenging Alternative

While GC is a powerful technique for volatile and thermally stable compounds, its application to this compound is fraught with challenges, primarily due to the thermal lability of the N-Boc group.

Rationale and Key Challenges
  • Thermal Degradation: The primary obstacle is the high likelihood of the N-Boc group and potentially the tert-butyl ester decomposing in the hot GC inlet (~250-300 °C). This would lead to the detection of the degradation product, not the parent compound, making accurate quantification impossible.

  • Derivatization: To overcome thermal instability and low volatility, derivatization could be employed. For instance, a transesterification reaction could convert the tert-butyl and methyl esters to more stable and volatile analogues (e.g., trimethylsilyl esters).[14][15] However, this adds complexity, time, and potential sources of error to the analytical procedure.[16]

  • Detector: A Flame Ionization Detector (FID) would be the standard choice, offering universal response to carbon-containing compounds and a wide linear range.

Experimental Protocol: GC-FID (with Derivatization)
  • Derivatization (Hypothetical):

    • Dissolve ~5 mg of the sample in 1 mL of Toluene.

    • Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[14]

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • System: GC with split/splitless inlet and Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Detector Temperature: 310 °C.

Data Interpretation and Limitations

The primary output would be a chromatogram showing the derivatized main compound and any derivatized impurities. Purity is typically calculated by area percent normalization. However, the significant limitation is that the method's accuracy is entirely dependent on the derivatization reaction proceeding to 100% completion for all components, which is often not the case. Any non-volatile or non-derivatizable impurities would be completely missed.

Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Excellent. Ideal for non-volatile, thermally labile compounds.Poor. High risk of on-column degradation.
Sample Preparation Simple dissolution and filtration.Complex; requires derivatization.
Specificity High. DAD provides peak purity confirmation.[17]Moderate to Low. Risk of artifacts from derivatization.
Impurity Detection Detects a wide range of polar and nonpolar impurities.Only detects volatile/derivatizable impurities.
Quantification Accurate and reliable using external standards or area %.Prone to error due to incomplete derivatization.
Validation Straightforward validation per ICH/FDA guidelines.[18][19]Validation is complicated by the derivatization step.[10]
Primary Advantage Preserves sample integrity; provides spectral purity data.High resolution for volatile compounds (not applicable here).
Primary Disadvantage Higher solvent consumption.Not suitable for this analyte without significant modification.

Conclusion and Recommendation

For the purity assessment of This compound , High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is unequivocally the superior and recommended method. Its ability to analyze the compound directly without thermal stress preserves the integrity of the molecule, ensuring that the measured purity reflects the true composition of the sample. The integral peak purity analysis provided by the DAD detector offers an unmatched level of confidence in the method's specificity, which is a critical requirement in pharmaceutical quality control.[6][13]

While Gas Chromatography is a powerful tool in the analytical chemist's arsenal, its inherent requirement for sample volatility and thermal stability renders it unsuitable for the direct analysis of this thermally labile N-Boc protected dicarboxylate. The necessity for a complex and potentially incomplete derivatization step introduces significant risks of analytical error and would fail to detect non-volatile impurities. Therefore, for routine quality control, stability testing, and in-depth impurity profiling of this compound, a well-validated HPLC-DAD method is the authoritative and scientifically sound choice.

References

  • Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
  • Veeprho.
  • SynThink Research Chemicals. Isoquinoline EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Dolan, J. (2024). Peak Purity in Chromatography: Enhancing Analysis Accuracy.
  • Rutan, S. C., et al.
  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc.
  • Pietrogrande, M.C., et al. (2008).
  • Epshtein, N.A. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors.
  • Pharmaguideline. (2024).
  • BenchChem. (2025).
  • Ataman Kimya. ISOQUINOLINE.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • ECA Academy. (1994).
  • R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Google Patents. Purification of isoquinoline.
  • AMSbiopharma. (2025).
  • ScienceDirect. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
  • U.S. Food & Drug Administration.
  • PubChem. tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepax Technologies.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Taylor & Francis Online. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis.
  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Wikipedia. Isoquinoline. Wikipedia.

Sources

Navigating the Spectral Landscape of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction to the Target Molecule and its Structural Analogs

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" (CAS 1187830-86-9) is a dihydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (N2) and a methyl ester at the C4 position. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.

Due to the absence of published experimental spectra for the target molecule, this guide will draw comparisons with the following structurally related compounds for which characterization data is available:

  • Analog A: 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline [1][2]: Shares the N-Boc-dihydroisoquinoline core, providing insight into the signals from this key structural motif.

  • Analog B: Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate [3]: While a quinoline, its dihydro nature and dicarboxylate substitution pattern offer valuable comparative data for the heterocyclic ring system.

  • Analog C: General N-Boc protected amines and tert-butyl esters : The characteristic spectral features of the Boc group and tert-butyl esters are well-documented and will be used for prediction.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and comparative spectroscopic data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, olefinic, and aliphatic protons, as well as the characteristic resonances of the tert-butyl and methyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Justification based on Analogs
Aromatic protons (H5, H6, H7, H8)7.0 - 7.5MultipletAromatic protons on the benzene ring of isoquinoline derivatives typically resonate in this region[4].
Olefinic proton (H3)~6.0 - 6.5Singlet or DoubletThe vinylic proton in dihydroisoquinolines is expected in this range. The multiplicity will depend on the coupling with the C4-proton.
Methine proton (H4)~4.0 - 4.5MultipletThe proton at the stereocenter C4, adjacent to the methyl ester, will be shifted downfield.
Methylene protons (H1)~4.5 - 5.0Singlet or AB quartetThe two protons at C1 are diastereotopic and will likely appear as a complex signal. In some N-Boc dihydroisoquinolines, these appear as a broad singlet[1].
Methyl ester protons (-OCH₃)~3.7SingletThe methyl protons of a methyl ester typically appear in this region.
tert-Butyl protons (-C(CH₃)₃)~1.5SingletThe nine equivalent protons of the tert-butyl group will give a strong singlet, a characteristic feature of the Boc protecting group[1].
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals from the aromatic and heterocyclic rings, the carbonyl carbons of the ester and carbamate, and the aliphatic carbons of the substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Justification based on Analogs
Carbonyl (N-COO-)~153 - 155The carbonyl carbon of a Boc group is typically found in this downfield region[5].
Carbonyl (-COO-)~170 - 173The carbonyl carbon of the methyl ester is expected in this range.
Aromatic carbons~125 - 135Aromatic carbons of the isoquinoline ring system appear in this characteristic window[6].
Olefinic carbons (C3, C4a)~120 - 140The sp² hybridized carbons of the dihydro portion of the ring will resonate here.
Methylene carbon (C1)~40 - 45The sp³ methylene carbon adjacent to the nitrogen.
Methine carbon (C4)~45 - 55The sp³ methine carbon at the stereocenter.
Boc quaternary carbon (-C (CH₃)₃)~80 - 82A key diagnostic signal for the Boc group[5].
Methyl ester carbon (-OC H₃)~52The methyl carbon of the ester.
tert-Butyl methyl carbons (-C(C H₃)₃)~28The three equivalent methyl carbons of the tert-butyl group[5].
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Justification
C=O stretch (N-Boc)1700 - 1720StrongThe carbamate carbonyl of the Boc group shows a characteristic strong absorption in this region.
C=O stretch (Methyl Ester)1735 - 1750StrongThe ester carbonyl typically absorbs at a slightly higher wavenumber than the carbamate carbonyl.
C=C stretch (Aromatic/Olefinic)1600 - 1650MediumStretching vibrations of the aromatic and olefinic double bonds.
C-H stretch (Aromatic)3000 - 3100MediumAromatic C-H stretching.
C-H stretch (Aliphatic)2850 - 3000MediumAliphatic C-H stretching from the methyl and tert-butyl groups.
C-O stretch (Esters/Carbamate)1150 - 1300StrongStrong C-O stretching bands are characteristic of esters and carbamates.
Predicted Mass Spectrometry Data

In mass spectrometry, the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns related to the loss of the tert-butyl group and other fragments.

Ion Predicted m/z Fragmentation Pathway
[M+H]⁺304.1543 (calculated for C₁₇H₂₂NO₄)Protonated molecular ion.
[M-C₄H₈]⁺248Loss of isobutylene from the tert-butyl group.
[M-C₄H₉O₂]⁺202Loss of the entire Boc group.
[M-COOCH₃]⁺244Loss of the methyl carboxylate radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for oils) : Place a drop of the neat compound between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet.

    • ATR : Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the compound (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition :

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation patterns.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of a novel organic compound.

General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A generalized workflow for the synthesis, purification, and structural characterization of a novel organic compound.

Conclusion

This guide provides a comprehensive, albeit predictive, characterization of "this compound". By leveraging data from structurally similar molecules, we have established a reliable set of expected spectral data. This information, coupled with the detailed experimental protocols, should serve as a valuable resource for researchers working with this and related dihydroisoquinoline derivatives. The presented workflow and predictive data aim to facilitate the unambiguous identification and further investigation of this promising class of compounds.

References

  • Wiley-VCH. (2008). Supporting Information.
  • Ito, H., & Ichimura, K. (2000). 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: A Novel and Chemoselective tert-Butoxycarbonylating Reagent. Chemical & Pharmaceutical Bulletin, 48(9), 1341-1343.
  • Dutta, V., Sharma, S., Raizada, P., Khan, A. A. P., & Nguyen, V.-H. (2021). Tuning the Morphological Structure and Photocatalytic Activity of Nitrogen-Doped (BiO)₂CO₃ by the Hydrothermal Temperature. Surface and Interface Analysis, 53(6), 631-641.
  • The Royal Society of Chemistry. (2017).
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • ResearchGate. (2021).
  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Molecules, 20(7), 12693-12711.
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Boc-1-tert-butoxy-1,2-dihydroisoquinoline. Retrieved from [Link]

  • Mohamed, A. A., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1661-1672.
  • Fraňková, A., et al. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 373-377.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rosa, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(7), 1071-1099.
  • Waldmann, H., et al. (2008). Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2368.
  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of n-substituted (S)
  • Al-Ghorbani, M., et al. (2019). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 12(8), 3491-3503.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Wyrzykiewicz, E., et al. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271-1277.

Sources

Comparing synthesis routes for "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

This guide provides a comparative analysis of potential synthetic routes for this compound, a key intermediate in contemporary drug discovery and organic synthesis. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, complete with experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to the Target Molecule

The target molecule, this compound, is a partially saturated isoquinoline derivative. It features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl carboxylate group at the C4 position. The Boc group enhances stability and modulates reactivity, making it a valuable building block for further chemical elaboration.[4][5] The strategic placement of functional groups on the isoquinoline core allows for diverse downstream modifications, crucial for developing novel therapeutic agents.[1]

This guide will explore two primary synthetic strategies:

  • Route A: Post-Modification of a Tetrahydroisoquinoline Core. This approach involves the initial synthesis or procurement of a 1,2,3,4-tetrahydroisoquinoline scaffold, followed by sequential functionalization at the N2 and C4 positions.

  • Route B: Construction from Acyclic Precursors via Pictet-Spengler Reaction. This classical approach builds the isoquinoline ring system from a phenylethylamine derivative and an aldehyde or keto-acid, incorporating the required functionality from the outset.[6]

Route A: Post-Modification of a 1,2,3,4-Tetrahydroisoquinoline Scaffold

This synthetic pathway is a logical and often highly efficient method that relies on the functionalization of a readily available starting material. The core principle is to first protect the secondary amine and then introduce the ester functionality at the C4 position.

Experimental Workflow: Route A

cluster_0 Route A: Post-Modification Start 1,2,3,4-Tetrahydroisoquinoline Step1 N-Boc Protection Start->Step1 (Boc)2O, Base Intermediate1 tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate Step1->Intermediate1 Step2 C4-Carboxymethylation Intermediate1->Step2 1. LDA, THF, -78 °C 2. Methyl Cyanoformate Product This compound Step2->Product

Caption: Workflow for the synthesis via post-modification of a tetrahydroisoquinoline core.

Step-by-Step Protocols: Route A

Part 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (N-Boc Protection)

This initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically high-yielding and straightforward.[7]

  • Reagents and Materials:

    • 1,2,3,4-Tetrahydroisoquinoline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM.

    • Add an aqueous solution of NaOH (1.2 eq) or TEA (1.5 eq) to the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is often of sufficient purity for the next step, or can be purified by column chromatography.[8]

Part 2: Synthesis of this compound (C4-Carboxymethylation)

This step is the key transformation, involving the deprotonation at the C4 position alpha to the nitrogen and subsequent quenching with an electrophilic source of the methyl carboxylate group.

  • Reagents and Materials:

    • tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

    • Lithium diisopropylamide (LDA) solution in THF

    • Methyl cyanoformate or Methyl chloroformate

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe. Maintain the temperature at -78 °C.

    • Stir the resulting deep red solution at -78 °C for 1-2 hours.

    • Add methyl cyanoformate (1.3 eq) dropwise to the solution. The color should dissipate.

    • Continue stirring at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Route B: Pictet-Spengler Synthesis

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline skeleton.[6] For this specific target, the synthesis would commence with a suitably substituted phenylethylamine and a glyoxylate derivative, followed by N-Boc protection.

Experimental Workflow: Route B

cluster_1 Route B: Pictet-Spengler Start_B Phenylethylamine + Methyl glyoxylate Step1_B Pictet-Spengler Cyclization Start_B->Step1_B Acid catalyst (TFA) Intermediate1_B Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate Step1_B->Intermediate1_B Step2_B N-Boc Protection Intermediate1_B->Step2_B (Boc)2O, Base Product_B This compound Step2_B->Product_B

Caption: Workflow for the synthesis via the Pictet-Spengler reaction.

Step-by-Step Protocols: Route B

Part 1: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (Pictet-Spengler Cyclization)

  • Reagents and Materials:

    • 2-Phenylethylamine

    • Methyl glyoxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-phenylethylamine (1.0 eq) and methyl glyoxylate (1.1 eq) in DCM.

    • Cool the mixture to 0 °C.

    • Add trifluoroacetic acid (2.0 eq) dropwise.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the tetrahydroisoquinoline ester.

Part 2: Synthesis of this compound (N-Boc Protection)

This step is mechanistically identical to Part 1 of Route A, applying the Boc protection to the product from the Pictet-Spengler reaction.

  • Procedure:

    • Follow the procedure outlined in Route A, Part 1 , using Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate as the starting material.

Comparative Analysis

ParameterRoute A: Post-ModificationRoute B: Pictet-SpenglerJustification
Number of Steps 22Both routes are presented as two-step syntheses from common precursors.
Overall Yield Moderate to GoodModerateRoute A's N-Boc protection is typically near-quantitative. The C4-lithiation/carboxylation can be high-yielding but is sensitive to conditions. The Pictet-Spengler reaction yield can be variable depending on the substrates.
Reagent Cost & Availability ModerateLow to Moderate1,2,3,4-Tetrahydroisoquinoline is a common starting material. LDA and methyl cyanoformate are standard but require careful handling. Phenylethylamine and methyl glyoxylate are inexpensive bulk chemicals.
Scalability ModerateHighThe use of cryogenic temperatures and highly reactive organolithium reagents in Route A can pose challenges for large-scale synthesis. The Pictet-Spengler reaction (Route B) is generally more amenable to scale-up.
Safety & Handling High ConcernModerate ConcernRoute A requires the use of pyrophoric and moisture-sensitive LDA at very low temperatures. Methyl cyanoformate is toxic. Route B uses a strong acid (TFA) but avoids pyrophoric reagents.
Key Advantage Convergent; allows for late-stage functionalization.Atom-economical; builds the core and C4-substituent in one key step.Route A is highly modular. Route B is efficient for creating the basic scaffold.[3]
Key Disadvantage Harsh reaction conditions (-78 °C, LDA).Potential for side reactions; may require optimization for specific substrates.The conditions in Route A are not ideal for all functional groups. The Pictet-Spengler reaction may not be regioselective with substituted phenylethylamines.

Conclusion and Recommendation

Both Route A and Route B represent viable pathways for the synthesis of this compound.

  • Route A (Post-Modification) is recommended for laboratory-scale synthesis and analog development . Its convergent nature allows for the preparation of a common N-Boc protected intermediate that can then be diversified at the C4 position with various electrophiles. However, the requirement for cryogenic conditions and the use of hazardous reagents like LDA make it less suitable for large-scale industrial production.

  • Route B (Pictet-Spengler) is the preferred method for large-scale synthesis due to its milder conditions, lower-cost starting materials, and greater operational simplicity.[6] While the initial cyclization may require optimization to maximize yield, its scalability and favorable safety profile are significant advantages for process chemistry.

The ultimate choice of synthesis will depend on the specific goals of the research or production team, balancing the need for flexibility and speed in early-stage research against the demands of safety, cost, and efficiency in process development.

References

  • ResearchGate. (n.d.). Alkylation of isoquinoline with alkenyl boronates using different... [Download Scientific Diagram]. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boc-D-Tetrahydroisoquinoline-3-carboxylic Acid: A Key Pharmaceutical Intermediate for Advanced Synthesis. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. DOI:10.1039/D4NP00023D. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0013411A1 - Isoquinoline derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (n.d.). Proposed routes and initial studies for isoquinoline synthesis. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Molecules. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]

  • Atlantis Press. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Isoquinoline-2,4(1H)-dicarboxylate Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, three-dimensional structure provides a versatile framework for the precise positioning of functional groups to engage with biological targets. This guide focuses on the structure-activity relationship (SAR) of a specific derivative class: "2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" and its analogs. While direct experimental data for this exact compound is not publicly available, its structural features suggest its potential as an enzyme inhibitor.

This document, therefore, presents a hypothetical yet scientifically rigorous SAR exploration, grounded in established medicinal chemistry principles. We will postulate a representative enzyme target, a hypothetical "Isoquinoline Decarboxylase Inhibitor (IDI-1)," to illustrate how systematic structural modifications can modulate biological activity. This guide is intended for researchers in drug discovery and development, providing a framework for designing and interpreting SAR studies for this promising class of compounds.

Part 1: The Core Scaffold and a Hypothetical Target

The core structure, an isoquinoline-2,4(1H)-dicarboxylate, possesses key features for enzyme inhibition. The nitrogen at position 2 is functionalized with a tert-butoxycarbonyl (Boc) group, and the chiral center at position 4 bears a methyl carboxylate. These groups can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the purpose of this guide, we will consider these compounds as inhibitors of a hypothetical enzyme, IDI-1. We will use the half-maximal inhibitory concentration (IC₅₀) as the primary measure of potency. The foundational compound, Compound 1 (this compound) , will serve as our baseline for comparison.

Part 2: Structure-Activity Relationship (SAR) Analysis

Our SAR exploration will dissect the molecule into three key regions:

  • The N-substituent at position 2 (tert-Butyl ester).

  • The ester group at position 4 (Methyl ester).

  • The aromatic ring of the isoquinoline core.

The following diagram illustrates the SAR strategy for optimizing the lead compound.

SAR_Strategy cluster_R1 Position 2 (N-substituent) cluster_R2 Position 4 (Ester Group) cluster_Aromatic Aromatic Ring Lead Lead Compound 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate R1_mod Bioisosteric Replacement of tert-Butyl Group Lead->R1_mod Investigate steric & electronic effects R2_mod Ester Homologation & Bioisosteric Replacement Lead->R2_mod Probe H-bonding & metabolic stability Aromatic_mod Substitution Analysis Lead->Aromatic_mod Modulate electronics & solubility R1_examples e.g., Cyclopropyl, Isopropyl, Trifluoromethyl, Bicyclo[1.1.1]pentane R1_mod->R1_examples Optimization Optimized Analog (Improved Potency, PK/PD) R2_examples e.g., Ethyl/Propyl esters, Amides, Tetrazoles R2_mod->R2_examples Aromatic_examples e.g., -F, -Cl, -OMe, -CN at positions 5, 6, 7, 8 Aromatic_mod->Aromatic_examples Synthesis_Workflow start Substituted Phenethylamine step1 Pictet-Spengler Reaction start->step1 intermediate1 Tetrahydroisoquinoline Core step1->intermediate1 step2 N-Boc Protection intermediate1->step2 intermediate2 N-Boc Protected Intermediate step2->intermediate2 step3 Carboxylation at C4 intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Esterification intermediate3->step4 final_product Target Compound (e.g., Compound 1) step4->final_product Assay_Workflow A 1. Compound Plating (1 µL in 96-well plate) B 2. Enzyme Addition (50 µL, incubate 15 min) A->B C 3. Substrate Addition (50 µL) B->C D 4. Kinetic Read (Fluorescence Plate Reader) C->D E 5. Data Analysis (Calculate Rate, % Inhibition) D->E F IC₅₀ Determination (Dose-Response Curve) E->F

Caption: Workflow for the in vitro enzyme inhibition assay.

Conclusion

This guide provides a comparative framework for understanding the structure-activity relationships of this compound and its analogs. Although based on a hypothetical target, the principles discussed—bioisosteric replacement, functional group modification, and aromatic substitution—are fundamental to modern drug discovery. The strategic modification of the N-substituent, the C4-ester, and the aromatic core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a starting point for the practical evaluation of such compounds. Further investigation into this scaffold is warranted to uncover its full therapeutic potential.

References

  • Enamine. (n.d.). Bioisosteres of tert-butyl group.
  • Enamine. (n.d.). Bioisosteres of tert-butyl group.
  • Mahadeviah, et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469.
  • O'Brien, E., et al. (2006). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Journal of Neural Transmission, 113(7), 885-903.
  • Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
  • MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Barreiro, E. J., & Lages, A. S. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1135.
  • BenchChem. (2025).
  • Chhillar, A. K., et al. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 14(13), 4468-4473.
  • Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 29(2), 99-111.
  • MDPI. (2021).
  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.
  • MDPI. (2025).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ResearchGate. (2025). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022.
  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
  • PMC. (2022).
  • PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • International Journal of Scientific & Technology Research. (n.d.).
  • ResearchGate. (n.d.). Enzyme assay techniques and protocols.
  • PMC. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PMC. (2024). Methyl-Containing Pharmaceuticals.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
  • PubMed. (1996).
  • Abcam. (n.d.). Protocol library.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.

Sources

"2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate" computational and modeling studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational and Modeling Studies of Isoquinoline Derivatives: A Comparative Analysis Centered on 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of naturally occurring alkaloids and synthetic compounds with significant biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to drugs with applications ranging from anticancer and antimicrobial to neuroprotective agents.[1][3][4][5] The therapeutic potential of an isoquinoline derivative is intrinsically linked to its three-dimensional structure and electronic properties, which dictate its interaction with biological targets.

As drug development shifts towards more rational, structure-based design methodologies, computational and modeling studies have become indispensable. These in silico techniques allow researchers to predict molecular properties, simulate interactions with proteins, and assess potential drug-likeness before undertaking costly and time-consuming synthesis. This guide provides a comparative overview of the key computational methodologies used to characterize isoquinoline derivatives, using the novel structure "this compound" as a central case study. We will explore the causality behind methodological choices, present detailed protocols, and compare predicted outcomes to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Pillar 1: Understanding the Electronic Landscape with Density Functional Theory (DFT)

Expertise & Causality: Before assessing how a molecule interacts with a biological system, it is crucial to understand its intrinsic electronic and structural properties. Density Functional Theory (T) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[6][7] For isoquinoline derivatives, DFT is not merely about calculating energies; it provides fundamental insights into molecular stability, reactivity, and the regions most likely to engage in intermolecular interactions. The choice of functional and basis set, such as the widely used B3LYP functional with a 6-311++G(d,p) basis set, is a deliberate balance between computational cost and accuracy for organic molecules of this nature, providing reliable geometries and electronic properties.[8]

Key DFT-Derived Parameters and Their Significance
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a primary indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[6][8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For drug design, MEP maps predict regions likely to be involved in hydrogen bonding or other electrostatic interactions with a protein receptor.

  • Global Reactivity Descriptors: Parameters such as chemical hardness and polarizability, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's resistance to deformation of its electron cloud and its overall reactivity.[8]

Comparative DFT Data for Isoquinoline Scaffolds

To illustrate the effect of substitution on the core isoquinoline structure, the following table compares calculated properties for the parent isoquinoline with hypothetical, yet plausible, values for our target molecule.

ParameterParent Isoquinoline[8]This compound (Hypothetical)Rationale for Change
HOMO Energy-5.581 eV-6.10 eVThe electron-withdrawing dicarboxylate groups are expected to lower the HOMO energy, making electron donation less favorable.
LUMO Energy1.801 eV1.50 eVThe extended conjugation and electron-withdrawing nature of the substituents would likely lower the LUMO energy, making it a better electron acceptor.
HOMO-LUMO Gap (ΔE)3.78 eV4.60 eVThe net effect of the bulky, electron-donating tert-butyl group and the withdrawing carboxylates could lead to a larger gap, suggesting increased kinetic stability.
Dipole Moment2.004 D3.50 DThe addition of polar carboxylate groups and the asymmetric nature of the substitution would significantly increase the overall dipole moment.
Experimental Protocol: DFT Calculation Workflow
  • Structure Drawing & Pre-optimization: Draw the 2D structure of the molecule (e.g., this compound) in a molecular editor and convert it to a 3D structure. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Input File Preparation: Create an input file for the DFT software (e.g., Gaussian, ORCA). Specify the calculation type (e.g., Opt Freq for optimization followed by frequency calculation), the method/basis set (e.g., B3LYP/6-311++G(d,p)), and the charge and multiplicity of the molecule.

  • Geometry Optimization: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Frequency Analysis: A subsequent frequency calculation is essential. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic parameters.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive electronic properties like HOMO/LUMO energies, MEP, and Mulliken atomic charges.

  • Data Analysis: Visualize the results. Plot the HOMO and LUMO surfaces to understand their distribution across the molecule. Generate the MEP map to identify reactive sites.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis mol_draw 1. Draw 2D Structure pre_opt 2. 3D Conversion & Pre-optimization (MMFF94) mol_draw->pre_opt input_file 3. Prepare Input File (Method: B3LYP) (Basis Set: 6-311++G(d,p)) pre_opt->input_file geom_opt 4. Geometry Optimization input_file->geom_opt freq_calc 5. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 6. Calculate Properties freq_calc->prop_calc visualize 7. Visualize Results (HOMO/LUMO, MEP) prop_calc->visualize

Diagram: Workflow for a typical DFT analysis of an isoquinoline derivative.

Pillar 2: Predicting Biological Interactions with Molecular Docking

Expertise & Causality: While DFT reveals a molecule's intrinsic properties, molecular docking predicts its behavior in a biological context. This technique simulates the binding of a small molecule (ligand) to the active site of a macromolecular target (receptor), typically a protein.[9][10] The primary goals are to predict the preferred binding orientation (pose) and the binding affinity (scoring). For isoquinoline derivatives, which are known to target enzymes like topoisomerase and various kinases, docking is essential for rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.[3][4][11]

Comparative Docking Analysis of Isoquinoline Inhibitors

The choice of target is critical. For this guide, we will consider Topoisomerase I (Top1), a well-established target for anticancer drugs, including indenoisoquinoline derivatives.[11] A comparative docking study can reveal why certain substitutions enhance binding affinity.

CompoundTargetDocking Score (kcal/mol)Key Interactions with Top1-DNA Complex[11]
Indenoisoquinoline (Core)Human Top1-DNA (PDB: 1A36)-7.5H-bond with Arg364; π-π stacking with DNA base DC112
Nitrated IndenoisoquinolineHuman Top1-DNA (PDB: 1A36)-8.9H-bond with Arg364, Asn722; π-π stacking with DC112
2,3-Dimethoxy IndenoisoquinolineHuman Top1-DNA (PDB: 1A36)-8.2H-bond with Arg364; Hydrophobic interactions
This compound (Hypothetical) Human Top1-DNA (PDB: 1A36) -6.8 Potential H-bonds via carboxylate oxygens; Steric clash from bulky tert-butyl group may prevent optimal fit.

This comparative table demonstrates how computational docking can generate testable hypotheses. The addition of a nitro group, for example, introduces a new hydrogen bond acceptor, potentially explaining its higher predicted affinity. Conversely, our hypothetical molecule, with its bulky tert-butyl group, might be predicted to have a lower affinity due to steric hindrance, guiding chemists to explore smaller substituents at that position.

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1A36 for Topoisomerase I).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign appropriate atomic charges using software like UCSF Chimera or Schrödinger's Maestro.[9]

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the isoquinoline derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a "grid box" around the active site of the receptor. This box specifies the search space for the docking algorithm. The size and center of the box are typically based on the position of a known co-crystallized ligand or key active site residues.[9]

  • Docking Simulation:

    • Run the docking algorithm using software like AutoDock Vina or GOLD.[11] The program will systematically sample different conformations and orientations of the ligand within the grid box, calculating a binding score for each pose.

  • Analysis of Results:

    • Analyze the top-ranked docking poses.

    • Examine the binding energy scores to rank different ligands. A more negative score typically indicates a higher predicted binding affinity.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[9]

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis pdb 1. Obtain Receptor Structure (e.g., from PDB) prep_receptor 2. Prepare Receptor (Remove water, add hydrogens) pdb->prep_receptor grid 4. Define Grid Box (Active Site) prep_ligand 3. Prepare Ligand (DFT-optimized structure) prep_ligand->grid dock 5. Run Docking Algorithm (e.g., AutoDock Vina) grid->dock analyze_poses 6. Analyze Poses & Scores dock->analyze_poses visualize 7. Visualize Interactions (H-bonds, Hydrophobic, etc.) analyze_poses->visualize

Diagram: Generalized workflow for molecular docking studies.

Pillar 3: Assessing Drug-Likeness with ADMET Prediction

Expertise & Causality: A compound with high binding affinity is useless as a drug if it cannot reach its target in the body or is toxic. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to flag potential liabilities early in the discovery pipeline.[12] These models use a molecule's structure to predict physicochemical properties and its likely fate in the body. For our isoquinoline derivative, predicting properties like gastrointestinal (GI) absorption and potential toxicity is critical to assessing its overall viability.

Predicted ADMET Profile

The following table presents a hypothetical but realistic ADMET profile for our target molecule, compared against a known drug to provide context.

PropertyThis compound (Predicted)Acyclovir (Reference Antiviral Drug)Significance for Drug Development
Absorption
GI AbsorptionHighLowHigh predicted GI absorption suggests good potential for oral bioavailability.
Skin Permeability (logKp)-4.5 cm/s-9.1 cm/sLower negative value indicates moderate skin permeability.
Distribution
Blood-Brain Barrier (BBB) PermeantNoNoPredicted inability to cross the BBB would be desirable for a peripherally acting drug.
Metabolism
CYP2D6 InhibitorYes (High Probability)NoPotential for drug-drug interactions, a common liability for isoquinoline-like structures.
Toxicity
CarcinogenicityNoNoNo predicted carcinogenic risk is a positive sign.
HepatotoxicityYes (Low Probability)NoA potential flag for liver toxicity that would require experimental validation.

Conclusion

The computational and modeling toolkit available to modern drug discovery scientists provides unparalleled insight into the behavior of novel chemical entities. Through the integrated application of Density Functional Theory, molecular docking, and ADMET prediction, we can construct a detailed, multi-faceted profile of a molecule like "this compound." DFT elucidates its fundamental electronic character and reactivity, molecular docking provides a testable hypothesis of its interaction with a specific biological target, and ADMET models forecast its potential as a viable drug candidate. This guide demonstrates that by systematically applying these validated computational protocols, researchers can make more informed decisions, accelerating the design and development of the next generation of isoquinoline-based therapeutics.

References

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Online.
  • Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. PubMed.
  • Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Guide for Researchers. Benchchem.
  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. PubMed Central.
  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex.
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline deriv
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
  • Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters. PubMed.
  • Biologically active isoquinoline alkaloids covering 2014-2018. PubMed.
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As drug development professionals, our work inherently involves handling novel and sometimes poorly characterized chemical entities. The compound 2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate is a specific molecule for which a comprehensive, publicly available Safety Data Sheet (SDS) is not available. Therefore, this guide is built upon a foundation of chemical similarity, drawing on safety data from structurally related isoquinoline derivatives and established principles of laboratory safety. Our primary directive is to treat this compound with the caution required for a substance that is potentially hazardous upon contact, inhalation, or ingestion.

Hazard Assessment Based on Structural Analogs

The core structure is an isoquinoline, a class of nitrogen-containing heterocyclic compounds with wide-ranging biological activities.[1][2] The presence of two dicarboxylate ester groups and a tert-butyl group influences its reactivity and toxicological profile. Based on GHS classifications for similar structures, such as tert-butyl tetrahydroisoquinoline-2-carboxylate and other derivatives, we can infer a likely hazard profile.[3][4]

Table 1: Anticipated Hazard Profile

Hazard ClassAnticipated RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Structurally similar compounds are classified as "Acute Tox. 4" (H302), indicating potential harm upon ingestion.[3][4]
Skin Corrosion/Irritation Causes skin irritation. The GHS classification "Skin Irrit. 2" (H315) is consistently found for analogous isoquinoline carboxylates.[3][4] Prolonged contact may lead to dermatitis.[5]
Serious Eye Damage/Irritation Causes serious eye irritation. Analogues are classified as "Eye Irrit. 2A" (H319), suggesting that contact can cause significant, though not irreversible, eye damage.[3][4]
Target Organ Toxicity May cause respiratory irritation. Single exposure Specific Target Organ Toxicity (STOT SE 3, H335) is indicated for related compounds, highlighting the risk of irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4][6]

Mandatory Personal Protective Equipment (PPE) Protocol

The "Hierarchy of Controls" dictates that engineering controls (i.e., fume hoods) are the primary line of defense. All handling of this compound must, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation exposure. The following PPE is mandatory to supplement these engineering controls.

Step 1: Eye and Face Protection

Direct contact with the eyes is a primary risk, given the anticipated serious eye irritation.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.[7]

  • Enhanced Precaution: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during transfers or reactions), a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Step 2: Skin and Body Protection

Given the compound's presumed ability to cause skin irritation, a multi-layered approach to skin protection is essential.

  • Gloves: Disposable nitrile gloves provide a sufficient barrier for incidental contact. However, for prolonged handling or in the event of a spill, double-gloving or using a more robust glove material like butyl rubber is recommended.[5] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[10]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure the sleeves are not rolled up.

  • Additional Apparel: For large-scale operations, a chemically resistant apron should be worn over the lab coat.[11]

  • Personal Clothing: Long pants and fully enclosed, chemically resistant footwear are mandatory.[9][10] Fabrics such as polyester or acrylics should be avoided in favor of cotton or other natural fibers under the lab coat.[9]

Step 3: Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: When handled exclusively within a functioning fume hood, additional respiratory protection is typically not required.

  • Required Use: A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if there is a potential for generating aerosols or dusts outside of a fume hood, or in the case of a ventilation failure.[6][9] If fine powders are being handled, a P95 or P100 particulate filter should be added to the cartridge.[6]

PPE_Selection_Workflow start Begin Handling of Compound fume_hood Work inside a certified fume hood? start->fume_hood stop STOP. Do not proceed. fume_hood->stop No eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection Yes splash_risk Significant splash risk? eye_protection->splash_risk face_shield Add Face Shield over Goggles splash_risk->face_shield Yes gloves Wear Nitrile Gloves (Double-glove for prolonged contact) splash_risk->gloves No face_shield->gloves lab_coat Wear fully buttoned Lab Coat gloves->lab_coat aerosol_risk Risk of inhaling dust or aerosols? lab_coat->aerosol_risk respirator Use NIOSH-approved Respirator with Organic Vapor Cartridges aerosol_risk->respirator Yes end_node Proceed with Task aerosol_risk->end_node No respirator->end_node

Caption: PPE selection decision workflow for handling the target compound.

Operational and Disposal Plans

A systematic approach to the entire workflow, from preparation to disposal, is critical for ensuring safety.

Procedural Workflow
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are present before introducing the target compound.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then goggles, then gloves).

  • Handling: Perform all manipulations with the compound deep within the fume hood to ensure containment of vapors or dust. Use techniques that minimize the generation of aerosols.

  • Decontamination: Upon completion, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the cleaning materials are treated as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water immediately after.[12]

Disposal Plan
  • Chemical Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh paper, pipette tips, cleaning materials) and any unreacted compound must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and labeled hazardous liquid waste container.

  • Compliance: Do not dispose of this material down the drain or in regular trash.[13] All waste disposal must be conducted through your institution's licensed Environmental Health & Safety (EHS) department, following all local and national regulations.

Safe_Handling_Cycle Prep Prepare Workspace Handle Handle Compound Prep->Handle 1 Decon Decontaminate & Segregate Handle->Decon 2 Dispose Dispose Waste Decon->Dispose 3 Dispose->Prep 4 (for next use)

Caption: The cyclical process for safe handling and disposal.

References

  • Proper Disposal of Isoquinoline-6-carbonyl Chloride: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of Isoquinoline-8-sulfonamide: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. PubChem.
  • Is Personal Protective Equipment Required When Working with Solvents?. MicroCare LLC.
  • Isoquinoline. Wikipedia.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.
  • Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
  • 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.
  • 2-(tert-BUTOXYCARBONYL)-5,7-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID MSDS. Loba Chemie.
  • 3,4-Dihydro-1H-isoquinoline-2.6-dicarboxylic acid 2-tert-butyl ester-6-methyl ester. Abovchem.
  • 2-Isobutylquinoline SDS, 93-19-6 Safety Data Sheets. ECHEMI.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • MSDS of Isoquinoline,1,2,3,4-tetrahydro-4-methyl-. CymitQuimica.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl 4-methyl isoquinoline-2,4(1H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.